3-Chloro-4-methylquinoline
Description
BenchChem offers high-quality 3-Chloro-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLBMEWXUAEPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205534 | |
| Record name | Quinoline, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-79-6 | |
| Record name | 3-Chloro-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 3-chloro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 3-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylquinoline
Abstract
3-Chloro-4-methylquinoline is a crucial heterocyclic scaffold and a versatile intermediate in the development of pharmaceuticals and functional materials. Its synthesis is a key topic of interest for researchers in medicinal and synthetic chemistry. This guide provides an in-depth analysis of the primary and most effective synthesis pathways for this target molecule. We will explore the strategic and mechanistic details of two robust approaches: the chlorination of a 4-methylquinolin-2(1H)-one precursor and the Gould-Jacobs reaction pathway. Each method is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of these synthetic routes.
Introduction: The Significance of the Quinoline Core
The quinoline ring system is a privileged scaffold in medicinal chemistry, found in a wide array of compounds with diverse and potent biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of 3-chloro-4-methylquinoline makes it a valuable building block, where the chloro group at the 3-position and the methyl group at the 4-position offer distinct points for further functionalization. The controlled and efficient synthesis of this molecule is therefore of paramount importance for the exploration of new chemical entities in drug discovery.
This guide will focus on two primary, reliable pathways for the synthesis of 3-chloro-4-methylquinoline, providing both the theoretical framework and practical, step-by-step protocols.
Pathway 1: Synthesis via Chlorination of 4-Methylquinolin-2(1H)-one
This is arguably the most direct and widely adopted method. It relies on the synthesis of an intermediate, 4-methylquinolin-2(1H)-one, which is then chlorinated to yield the final product. The core logic of this pathway is to first construct the stable quinoline ring system and then perform a functional group conversion of the 2-oxo group to a chloro group, which also facilitates chlorination at the 3-position.
Mechanistic Rationale
The key to this pathway is the use of a potent chlorinating and dehydrating agent, typically phosphorus oxychloride (POCl₃). The starting material, 4-methylquinolin-2(1H)-one, exists in tautomeric equilibrium with its enol form, 4-methylquinolin-2-ol. The hydroxyl group of the enol tautomer is a poor leaving group. Phosphorus oxychloride serves a dual purpose: it activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group, and it provides a source of chloride ions to perform the substitution, yielding 2-chloro-4-methylquinoline. In the presence of a Vilsmeier-Haack type reagent (formed from POCl₃ and a formamide source like DMF), concurrent chlorination at the electron-rich 3-position can also be achieved.[2]
Visualizing the Pathway
Caption: Synthesis of 3-Chloro-4-methylquinoline via the quinolinone intermediate.
Experimental Protocol
Step A: Synthesis of 4-Methylquinolin-2(1H)-one (Conrad-Limpach Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Cyclization: Allow the reaction mixture to cool slightly, then add it cautiously to a pre-heated high-boiling point solvent such as diphenyl ether or Dowtherm A (typically 10-15 times the volume of the aniline). Heat the mixture to 250 °C for 30-60 minutes.
-
Work-up: Cool the mixture to below 100 °C and add petroleum ether or hexane to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with petroleum ether, and recrystallize from ethanol or acetic acid to yield pure 4-methylquinolin-2(1H)-one.
Step B: Synthesis of 3-Chloro-4-methylquinoline [3]
-
Reaction Setup: In a fume hood, carefully add 4-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Chlorination: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Neutralization: Carefully neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary
| Step | Reactants | Key Reagents | Temp (°C) | Time (h) | Typical Yield |
| A | m-Toluidine, Ethyl Acetoacetate | (None) / Dowtherm A | 140-150 / 250 | 2 / 0.5-1 | 70-85% |
| B | 4-Methylquinolin-2(1H)-one | POCl₃ | ~110 | 2-4 | 60-80% |
Pathway 2: The Gould-Jacobs Reaction Approach
The Gould-Jacobs reaction is a classic and highly effective method for constructing the 4-hydroxyquinoline core, which can then be converted to the desired 3-chloro-4-methylquinoline.[4][5] This pathway offers a different strategic approach, building the heterocyclic ring with the key oxygen functionality already in place at the 4-position.
Mechanistic Rationale
This reaction sequence begins with the condensation of an aniline (m-toluidine) with diethyl (ethoxymethylene)malonate (DEEM).[6][7] This initial step forms an anilinomethylenemalonate intermediate. The crucial step is a thermal electrocyclization, where the aniline ring attacks one of the ester carbonyls, followed by the elimination of ethanol to form the quinoline ring.[4] This cyclization yields ethyl 4-hydroxy-7-methylquinoline-3-carboxylate. Subsequent saponification (hydrolysis of the ester) and thermal decarboxylation removes the carboxyl group. The resulting 7-methylquinolin-4-ol is then subjected to chlorination with POCl₃, similar to Pathway 1, to yield the final product. The initial choice of m-toluidine directs the cyclization to form the 7-methylquinoline isomer, which after chlorination and a conceptual rearrangement would lead to the target molecule. A more direct approach would involve starting with an appropriately substituted aniline to directly yield the 4-methylquinoline core.
Note: For the direct synthesis of 3-chloro-4-methylquinoline, this pathway is less direct than Pathway 1. However, it is a powerful method for generating substituted quinolones.
Visualizing the Pathway
Caption: Generalized Gould-Jacobs pathway to substituted chloroquinolines.
Experimental Protocol (Generalized)
Step A: Condensation
-
Combine the aniline derivative (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0-1.1 eq) in a flask.
-
Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is eliminated during this step.
Step B: Cyclization
-
Add the crude condensation product to a high-boiling point solvent (e.g., diphenyl ether).
-
Heat to approximately 250 °C until the cyclization is complete (monitor by TLC). The 4-hydroxyquinoline ester will precipitate upon cooling.
Step C: Saponification & Decarboxylation
-
Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Acidify the solution to precipitate the carboxylic acid.
-
Filter the acid and heat it (either neat or in a high-boiling solvent) to effect decarboxylation, yielding the 4-hydroxyquinoline.
Step D: Chlorination
-
Follow the chlorination procedure as described in Pathway 1, Step B, using the 4-hydroxyquinoline intermediate as the starting material.
Comparative Analysis of Pathways
| Feature | Pathway 1 (via Quinolinone) | Pathway 2 (Gould-Jacobs) |
| Overall Strategy | Build quinolinone core, then chlorinate. | Build 4-hydroxyquinoline core, then chlorinate. |
| Key Intermediates | 4-Methylquinolin-2(1H)-one | Ethyl 4-hydroxyquinoline-3-carboxylate |
| Starting Materials | Readily available anilines and β-ketoesters. | Anilines and specialized malonic esters. |
| Number of Steps | Generally fewer steps for the target molecule. | More steps due to hydrolysis and decarboxylation. |
| Key Reagents | POCl₃ | DEEM, POCl₃, NaOH |
| Advantages | More direct, higher overall yield for this specific target. | Versatile for a wide range of 4-quinolone derivatives. |
| Disadvantages | Relies on the Conrad-Limpach cyclization which requires high temperatures. | High-temperature cyclization, multi-step process. |
Conclusion
The synthesis of 3-chloro-4-methylquinoline can be effectively achieved through several strategic pathways. For directness and efficiency, the chlorination of a pre-formed 4-methylquinolin-2(1H)-one (Pathway 1) is often the superior choice. This method leverages readily available starting materials and a robust, high-yielding chlorination step. The Gould-Jacobs reaction (Pathway 2) provides a powerful and versatile alternative for building the quinoline scaffold, although it is typically more step-intensive for this specific target.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including starting material availability, scalability, and the desired substitution patterns for analogue synthesis. Both pathways represent foundational strategies in heterocyclic chemistry and provide reliable methods for accessing this important molecular scaffold.
References
- Mahesh, K., Gowda, D. C. (2011). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 50B(3), 394-400.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
- Praveen, C., et al. (2014). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 12(11), 1724-1732.
- BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. BenchChem.
- Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.
- Singh, P., & Paul, K. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
- Organic Chemistry Portal. (2003).
- Arcadi, A., et al. (2005). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2005(13), 2036-2038.
-
PrepChem. (n.d.). Synthesis of 3-chloro-4-[(4-piperidyl)-methyl]-quinoline. Retrieved from [Link]
- Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(4), 1499-1508.
-
ScienceDirect. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Singh, S., & Singh, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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Wikidoc. (2012). Gould-Jacobs reaction. Retrieved from [Link]
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Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
- Rabe, S. (n.d.). Gould-Jacobs Reaction. Name Reactions.
- BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. BenchChem.
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ResearchGate. (2011). 3-Chloro-4-methylquinolin-2(1H)-one. Retrieved from [Link]
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- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
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In-Depth Technical Guide: Physicochemical Profiling and Analytical Methodologies for 3-Chloro-4-methylquinoline
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
3-Chloro-4-methylquinoline (CAS: 56961-79-6) is a highly functionalized heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. The precise characterization of its physicochemical properties—such as lipophilicity (LogP), ionization constant (pKa), and thermodynamic stability—is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes the structural logic of the molecule with field-proven, self-validating experimental protocols to provide a comprehensive framework for its laboratory characterization.
Structural Architecture & Electronic Profiling
As an Application Scientist, I approach molecular characterization by first decoding the electronic environment of the scaffold. The physicochemical behavior of 3-Chloro-4-methylquinoline is governed by the push-pull dynamics of its substituents on the rigid quinoline core.
-
The Quinoline Core: Unsubstituted quinoline possesses a pKa of approximately 4.9, making it a weak base. The lone pair on the nitrogen atom is orthogonal to the π -system, allowing it to readily accept a proton.
-
C3-Chloro Substitution (-I Effect): The introduction of a highly electronegative chlorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the heteroaromatic ring, significantly decreasing the basicity of the adjacent nitrogen atom.
-
C4-Methyl Substitution (+I Effect): Conversely, the methyl group at the 4-position provides a mild inductive electron-donating effect (+I) and hyperconjugation. However, this effect is insufficient to overcome the strong electron withdrawal of the chlorine atom.
Causality in Drug Design: The net result of these competing electronic effects is a predicted pKa of 3.22 ± 0.24[2]. This depressed pKa ensures that at physiological pH (7.4), the molecule exists almost entirely in its neutral, lipophilic state, drastically increasing its membrane permeability compared to unsubstituted quinoline.
Logical flow of electronic effects determining the pKa of 3-Chloro-4-methylquinoline.
Thermodynamic & Physicochemical Data
To establish a baseline for synthetic and analytical workflows, the quantitative thermodynamic and physical properties of 3-Chloro-4-methylquinoline are summarized below. These parameters dictate the choice of solvents, extraction conditions, and thermal limits during processing[3],[4].
| Property | Value | Method / Condition |
| CAS Registry Number | 56961-79-6 | Standard Identifier[1] |
| Molecular Formula | C₁₀H₈ClN | Elemental Analysis[1] |
| Molecular Weight | 177.63 g/mol | Mass Spectrometry[3] |
| Melting Point | 53.5 – 54.5 °C | Capillary Tube Method[4] |
| Boiling Point | 277.9 °C | At 760 mmHg[4] |
| Flash Point | 148.5 °C | Closed Cup[4] |
| Refractive Index | 1.634 | At 20 °C[4] |
| pKa (Predicted) | 3.22 ± 0.24 | Computational / Titration[2] |
Analytical Methodologies: Self-Validating Protocols
Standard literature often lists methodologies without explaining the why. For a halogenated quinoline, traditional methods like the shake-flask LogP determination often fail due to emulsion formation and poor aqueous solubility. Therefore, we deploy self-validating, orthogonal systems to ensure data integrity.
Potentiometric Determination of pKa (Co-Solvent Extrapolation)
Because 3-Chloro-4-methylquinoline is highly lipophilic in its neutral state, direct aqueous titration leads to precipitation, invalidating the Nernstian response of the electrode. We utilize a Yasuda-Shedlovsky extrapolation method.
Step-by-Step Protocol:
-
Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 2.0, 4.0, 7.0) at a constant temperature of 25.0 ± 0.1 °C. Causality: Temperature fluctuations alter the dissociation constant of water ( Kw ), skewing the titration curve.
-
Sample Preparation: Dissolve 2.0 mg of 3-Chloro-4-methylquinoline in mixtures of Methanol/Water at varying ratios (e.g., 30%, 40%, 50%, and 60% MeOH by volume) to maintain complete solubility.
-
Acidification: Add a known excess of standardized 0.1 M HCl to fully protonate the quinoline nitrogen (driving the pH below 2.0).
-
Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere. Causality: Argon prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would introduce a false inflection point.
-
Data Processing: Calculate the apparent pKa ( psKa ) for each co-solvent ratio using the Gran plot method.
-
Extrapolation: Plot the psKa values against the molar fraction of methanol. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.
RP-HPLC Determination of Lipophilicity (LogP)
To avoid the phase-separation issues of the shake-flask method, we utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) according to OECD Guideline 117. This method relies on the principle that the retention time of a molecule on a C18 column correlates directly with its partition coefficient.
Step-by-Step Protocol:
-
Reference Selection: Select 5–6 reference compounds with known LogP values (e.g., toluene, naphthalene, phenanthrene) that bracket the expected LogP of the analyte (~3.0 to 4.0).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered to pH 7.4 with 10 mM phosphate buffer. Causality: Buffering to pH 7.4 ensures the quinoline (pKa ~3.22) is >99.9% in its neutral state. If unbuffered, partial protonation would lead to peak tailing and artificially low retention times.
-
Dead Time ( t0 ) Measurement: Inject an unretained marker (e.g., thiourea) to determine the column dead time.
-
Sample Elution: Inject the reference standards and 3-Chloro-4-methylquinoline. Record the retention times ( tR ).
-
Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all compounds using the formula: k′=(tR−t0)/t0 .
-
Calibration & Interpolation: Plot log(k′) of the reference standards against their known literature LogP values. Use the linear regression equation to interpolate the LogP of 3-Chloro-4-methylquinoline.
Step-by-step RP-HPLC workflow for determining the lipophilicity (LogP) of the compound.
References
-
CAS Common Chemistry. "3-Chloro-4-methylquinoline (CAS RN: 56961-79-6)." American Chemical Society. Available at:[Link]
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Whitepaper: Structural Profiling and Synthetic Workflows of 3-Chloro-4-methylquinoline (CAS 56961-79-6)
As a Senior Application Scientist, I approach heterocyclic scaffolds not merely as static chemical entities, but as dynamic participants in both biological ecosystems and synthetic pipelines. 3-Chloro-4-methylquinoline is a prime example of how precise atomic substitutions can fundamentally alter a molecule's pharmacological safety and synthetic utility.
This technical guide deconstructs the structural logic, toxicological advantages, and self-validating synthetic protocols associated with this specific quinoline derivative, providing actionable insights for researchers in drug discovery and materials science.
Physicochemical Parameters & Structural Identity
To establish a baseline for assay development and analytical validation, the core quantitative data and structural identifiers for 3-Chloro-4-methylquinoline are summarized below. The presence of the electron-withdrawing chlorine at the C3 position significantly influences both its melting point and lipophilicity compared to the unsubstituted parent quinoline [1].
| Parameter | Value |
| CAS Registry Number | 56961-79-6 |
| IUPAC Name | 3-chloro-4-methylquinoline |
| Molecular Formula | C10H8ClN |
| Molecular Weight | 177.63 g/mol |
| Melting Point | 54 - 55 °C |
| Topological Polar Surface Area | 12.9 Ų |
| Canonical SMILES | ClC1=CN=C2C=CC=CC2=C1C |
| InChIKey | GXLBMEWXUAEPIY-UHFFFAOYSA-N |
Data synthesized from 1 and 2.
Toxicological Causality: The C3-Blockade Strategy
In drug development, the unsubstituted 4-methylquinoline scaffold is notorious for its genotoxicity. Cytochrome P450 enzymes readily oxidize the C3 position of 4-methylquinoline, forming a reactive 3-hydroxy intermediate that intercalates and forms covalent adducts with DNA, leading to vascular tumors and mutagenesis [2].
The Causality of the Chlorine Substitution: By introducing a chlorine atom at the C3 position, 3-Chloro-4-methylquinoline effectively neutralizes this metabolic liability. The chlorine atom acts as both a steric shield and an electronic deactivator , physically blocking the formation of the reactive hydroxy compound. This rational design principle allows medicinal chemists to utilize the 4-methylquinoline pharmacophore without inheriting its carcinogenic profile.
Metabolic pathway comparison showing C3-blockade preventing genotoxicity.
Synthetic Workflow: Phase-Transfer Catalyzed Ring Expansion
The most elegant and scalable method for synthesizing 3-Chloro-4-methylquinoline relies on an "abnormal" Reimer-Tiemann reaction. Instead of formylating a phenol, this protocol utilizes a phase-transfer catalyst (PTC) to drive the ring expansion of 3-methylindole via a dichlorocarbene intermediate [3].
Step-by-Step Methodology
This protocol is designed as a self-validating system; the phase separations and acid-base extractions inherently purify the target basic heterocycle from neutral byproducts.
-
Reagent Assembly: Dissolve 1.0 g of 3-methylindole and 173 mg of triethylbenzylammonium chloride (TEBA) in 10 mL of chloroform ( CHCl3 ).
-
Thermal Control: Submerge the reaction vessel in an ice bath. Causality: The generation of dichlorocarbene is highly exothermic. Ice-cooling prevents the rapid degradation of the carbene and suppresses the formation of tarry polymerization byproducts.
-
Carbene Generation: Vigorously stir the organic phase while adding 5 mL of a 33% aqueous sodium hydroxide ( NaOH ) solution dropwise.
-
Reaction Propagation: Maintain stirring under ice-cooling for 6 hours, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 24 hours.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (chloroform) layer. Extract the remaining aqueous layer with fresh chloroform to maximize yield.
-
Self-Validating Extraction: Extract the combined organic layers with 20% hydrochloric acid ( HCl ). Causality: 3-Chloro-4-methylquinoline is basic and will protonate, migrating into the aqueous acid phase. Unreacted indole and neutral organic impurities remain in the chloroform, ensuring high-fidelity purification.
-
Neutralization & Isolation: Basify the acidic aqueous extract with NaOH to precipitate the final 3-Chloro-4-methylquinoline product, followed by recrystallization or column chromatography.
Phase-transfer catalyzed Reimer-Tiemann ring expansion mechanism.
Downstream Applications in Drug Development
Once synthesized, 3-Chloro-4-methylquinoline serves as a robust precursor for complex active pharmaceutical ingredients (APIs). A prominent application is its integration into the side chains of advanced macrolide antibiotics (e.g., erythromycin and clarithromycin derivatives) to combat resistant infectious strains [4].
Functionalization Logic: The C4-methyl group is highly susceptible to radical halogenation. By reacting 3-Chloro-4-methylquinoline with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in carbon tetrachloride at 85 °C, chemists can efficiently synthesize 4-(bromomethyl)-3-chloroquinoline. This bromomethyl derivative acts as a highly reactive electrophile, allowing the quinoline pharmacophore to be covalently tethered to the macrolactone ring of antibiotics, dramatically expanding their spectrum of antibacterial activity [4].
References
-
CAS Common Chemistry. 3-Chloro-4-methylquinoline (CAS RN: 56961-79-6). American Chemical Society. 1
-
Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of 4-methylquinoline - FINAL (12/2000). California Environmental Protection Agency. 3
-
Sciencemadness Library. The Reimer-Tiemann Reaction: Synthesis of Cyclohexadienones and Related Nonaromatics.4
-
Google Patents. Macrolides - NL1030713C2.5
-
PubChem. Quinoline, 3-chloro-4-methyl- (CID 92597). National Center for Biotechnology Information. 2
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biological activity of 3-Chloro-4-methylquinoline derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Chloro-4-methylquinoline Derivatives
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, represents a privileged scaffold in medicinal chemistry.[1] Found in various natural products, quinoline and its derivatives have been instrumental in developing therapeutic agents across a wide spectrum of diseases, including infectious diseases, cancer, and inflammatory conditions.[2][3] The electronic properties conferred by the nitrogen atom, combined with the planar structure, allow these molecules to interact with a diverse range of biological targets. This guide focuses specifically on derivatives of the 3-chloro-4-methylquinoline core, exploring the synthetic strategies, biological activities, and mechanistic underpinnings that make this class of compounds a compelling area for research and drug development.
Part 1: Synthesis and Chemical Landscape
The biological activity of a compound is intrinsically linked to its structure. The synthesis of 3-chloro-4-methylquinoline derivatives often begins with foundational quinoline structures, which are then subjected to various chemical transformations. A common synthetic pathway involves the reaction of an appropriately substituted aniline with an α,β-unsaturated ketone, followed by chlorination and methylation at specific positions. Phase transfer catalysis is a frequently employed technique in these syntheses, utilizing reagents like benzyltriethylammonium chloride to facilitate reactions between aqueous and organic phases.[4]
The presence of the chlorine atom at the 3-position and the methyl group at the 4-position significantly influences the electronic distribution and steric profile of the quinoline ring, which in turn dictates the molecule's interaction with biological targets. Further derivatization, often at the 2-position or on other parts of the quinoline core, allows for the fine-tuning of these properties to enhance potency and selectivity.[5][6]
Caption: A generalized workflow for the synthesis of 3-chloro-4-methylquinoline derivatives.
Part 2: Core Biological Activities and Mechanisms of Action
Derivatives of the 3-chloro-4-methylquinoline scaffold have demonstrated a range of significant biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
The most extensively documented activity of quinoline derivatives is their potential as anticancer agents.[7] These compounds can exert cytotoxic effects through multiple mechanisms, making them robust candidates for cancer therapy.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mode of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell proliferation, survival, and migration.[7][8] Several quinoline derivatives have been identified as potent inhibitors of kinases such as PI3K (Phosphoinositide 3-kinase), Src kinase, and Pim-1 kinase.[9][10][11]
The PI3K/AKT pathway is a crucial pro-survival signaling cascade that is often hyperactivated in cancer. Inhibition of PI3K by 3-chloroquinoline derivatives can block downstream signaling, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[10][11][12] This disruption of essential survival mechanisms makes these compounds selectively toxic to cancer cells, which are often highly dependent on these pathways.[2][13]
Caption: Inhibition of the PI3K/AKT signaling pathway by 3-chloroquinoline derivatives.
Other reported anticancer mechanisms for quinoline derivatives include DNA intercalation, which interferes with DNA replication, and the inhibition of topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription.[2]
Quantitative Data: Cytotoxic Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloro-4-quinolinylhydrazone | Leukemia (HL-60) | 0.314 - 4.65 | |
| 7-chloroquinoline derivative | Breast (MCF-7) | 11.52 | [14] |
| 7-chloroquinoline derivative | Breast (MDA-MB-468) | 8.73 | [14] |
| Chloroquinoline-benzenesulfonamide | Breast (MDA-MB231) | 26.54 | [11] |
| Chloroquinoline-benzenesulfonamide | Cervical (HeLa) | 30.92 | [11] |
| Chloroquinoline-benzenesulfonamide | Colorectal (LoVo) | 28.82 | [11] |
| Quinoline-Chalcone Derivative | Gastric (MGC-803) | Arrests G2/M phase | [6] |
Note: Data is for structurally related chloroquinoline derivatives to illustrate typical potency ranges.
Antimicrobial Activity
The quinoline scaffold is the backbone of several successful antibacterial drugs (quinolones and fluoroquinolones). 3-Chloro-4-methylquinoline derivatives extend this legacy, showing activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[5][15]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16]
-
DNA Gyrase: Predominantly the target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition leads to the stabilization of the enzyme-DNA complex, causing lethal double-strand breaks.[16]
-
Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for unlinking newly replicated circular chromosomes. Its inhibition prevents cell division.[16]
This targeted action on bacterial enzymes, which differ from their human counterparts, is the basis for their selective toxicity.
Quantitative Data: Antibacterial Efficacy
Antibacterial potency is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.
| Derivative Type | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| 2-chloro-6-methylquinoline (4a) | 6.25 | 6.25 | 50 | [16] |
| 2-chloro-6-methylquinoline (4b) | 12.50 | 12.50 | 50 | [16] |
| 2-chloro-6-methylquinoline (4d) | 25.00 | 12.50 | 25 | [16] |
| Quinolone-Triazole Hybrid | Various Strains | 6.25 | 6.25 | [5] |
Note: Data is for structurally related chloro-methylquinoline derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, including arthritis, autoimmune disorders, and even cancer.[17] Certain quinoline derivatives have demonstrated potent anti-inflammatory properties.[18][19][20]
Mechanism of Action: Modulation of Inflammatory Mediators
The anti-inflammatory effects of these compounds are often mediated by the suppression of pro-inflammatory cytokines and enzymes. Studies on related 7-chloroquinoline derivatives have shown that they can inhibit the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2), two key mediators in the inflammatory cascade.[20] They can also down-regulate the expression of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β).[17][20][21] By targeting these master regulators of the inflammatory response, these compounds can effectively reduce the physiological signs of inflammation.
Part 3: Experimental Protocols and Methodologies
The validation of biological activity relies on robust and reproducible experimental assays. The following protocols are standard methodologies used to evaluate the activities described in this guide.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][22][23]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the 3-chloro-4-methylquinoline derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for an additional 48 to 72 hours.[10]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration on a logarithmic scale and determine the IC50 value from the resulting dose-response curve.[10]
Protocol: In Vitro Antibacterial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) in a suitable broth, such as Mueller-Hinton Broth (MHB).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[20][24]
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult rats or mice (e.g., Wistar rats) and allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the test.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).[20]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.[24]
-
Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The 3-chloro-4-methylquinoline scaffold is a versatile and potent pharmacophore with demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The mechanisms of action, often involving the inhibition of key enzymes like kinases and topoisomerases, provide a solid rationale for their therapeutic potential. The structure-activity relationship (SAR) studies, facilitated by the synthetic accessibility of these derivatives, continue to yield compounds with improved potency and selectivity.[10]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve bioavailability and reduce potential off-target effects.[7] The exploration of novel hybrid molecules, combining the 3-chloro-4-methylquinoline core with other biologically active moieties, may lead to the development of next-generation therapeutics with multi-target capabilities, addressing complex diseases such as drug-resistant cancers and infections.
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The Ascendance of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 4-Methylquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-methylquinoline scaffold, known colloquially as lepidine, represents a cornerstone in the edifice of heterocyclic chemistry. From its early isolation from coal tar to its contemporary role as a privileged pharmacophore, the journey of 4-methylquinoline is a compelling narrative of chemical discovery and innovation. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 4-methylquinoline and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a thorough examination of the structure-activity relationships that have cemented its importance in medicinal chemistry and materials science.
Genesis of a Scaffold: The Dawn of Quinoline Chemistry
The story of 4-methylquinoline is intrinsically linked to the broader history of quinoline itself. The mid-19th century was a period of burgeoning discovery in organic chemistry, largely fueled by the byproducts of coal gasification. It was from the complex mixture of coal tar that the parent quinoline molecule was first isolated in 1834 by the German chemist Friedlieb Ferdinand Runge. This discovery opened the door to a new class of nitrogen-containing heterocyclic compounds.
However, it was the development of robust synthetic methodologies in the latter half of the 19th century that truly unlocked the potential of the quinoline scaffold, making it readily accessible for systematic investigation. These foundational synthetic strategies laid the groundwork for the eventual synthesis and exploration of substituted quinolines, including the 4-methyl derivative.
The Emergence of 4-Methylquinoline (Lepidine)
While the exact date of the first isolation and identification of 4-methylquinoline is not as definitively documented as that of its parent, it was recognized as a significant component of the higher-boiling fractions of coal-tar quinoline bases.[1] Its trivial name, lepidine, is derived from the Greek word 'lepis', meaning scale, though the origin of this nomenclature is not definitively known.
The true historical impact of 4-methylquinoline began with the advent of synthetic methods that allowed for its specific and controlled preparation, moving beyond reliance on the inconsistent and complex matrix of coal tar.
Foundational Syntheses of the 4-Methylquinoline Core
The ability to construct the 4-methylquinoline scaffold with precision was a pivotal moment in its history. Two classical named reactions, the Combes and the Doebner-von Miller syntheses, proved to be particularly instrumental.
The Combes Quinoline Synthesis (1888)
First reported by the French chemist Alphonse-Edmond Combes in 1888, this acid-catalyzed condensation of an aniline with a β-diketone provides a direct route to 2,4-disubstituted quinolines.[2][3] To synthesize 4-methylquinoline, aniline is reacted with acetylacetone (pentane-2,4-dione).
Causality in Experimental Design: The choice of a strong acid catalyst, such as concentrated sulfuric acid, is crucial. The acid protonates a carbonyl oxygen of the β-diketone, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the aniline. This is followed by a series of acid-catalyzed dehydration and cyclization steps. The reaction is typically heated to provide the necessary activation energy for the intramolecular electrophilic aromatic substitution and subsequent aromatization.
Experimental Protocol: Combes Synthesis of 4-Methylquinoline
Materials:
-
Aniline
-
Acetylacetone (Pentane-2,4-dione)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution (e.g., 10 M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to an equal volume of water to prepare a dilute sulfuric acid solution. Cool the solution in an ice bath.
-
Reactant Addition: To the cooled acid solution, slowly add aniline with constant stirring. After the aniline has dissolved, add acetylacetone dropwise from the dropping funnel.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude 4-methylquinoline.
-
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-methylquinoline.
Mechanism of the Combes Synthesis
Caption: Workflow for the Combes Synthesis of 4-Methylquinoline.
The Doebner-von Miller Reaction (1881)
This reaction, a modification of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[4][5] For the synthesis of 4-methylquinoline, aniline is reacted with crotonaldehyde.
Causality in Experimental Design: The Doebner-von Miller reaction is typically catalyzed by strong Brønsted or Lewis acids. The acid facilitates the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. Subsequent cyclization and oxidation steps lead to the aromatic quinoline product. The in-situ generation of the α,β-unsaturated carbonyl from an aldol condensation of aldehydes or ketones is also a common variation.
Experimental Protocol: Doebner-von Miller Synthesis of 4-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid or Zinc Chloride
-
Nitrobenzene (as an oxidizing agent, optional)
-
Sodium Hydroxide solution
-
Steam distillation apparatus
-
Diethyl ether or Dichloromethane
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: Add aniline and concentrated hydrochloric acid to the flask and cool the mixture.
-
Addition of Carbonyl: Slowly add crotonaldehyde to the stirred mixture. An exothermic reaction may occur, which can be controlled by external cooling.
-
Heating: After the addition is complete, heat the mixture to reflux for several hours (e.g., 4-7 hours).[6]
-
Work-up and Neutralization: Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.
-
Purification: The 4-methylquinoline can be purified from the reaction mixture by steam distillation. The distillate is then extracted with an organic solvent.
-
Final Purification: The organic extracts are dried, and the solvent is removed. The resulting crude product can be further purified by vacuum distillation.
Mechanism of the Doebner-von Miller Reaction
Caption: Key steps in the Doebner-von Miller synthesis of 4-methylquinoline.
Historical and Contemporary Applications
The availability of synthetic routes to 4-methylquinoline propelled its use in various industrial and scientific domains.
The Dawn of Synthetic Dyes
In the late 19th and early 20th centuries, the burgeoning synthetic dye industry was a major consumer of novel aromatic compounds. 4-Methylquinoline, with its reactive methyl group, became a valuable precursor in the synthesis of cyanine dyes.[1][7] The methyl group at the 4-position is sufficiently acidic to undergo condensation reactions, especially after quaternization of the quinoline nitrogen.[7] This reactivity was exploited to create the polymethine chain characteristic of cyanine dyes, which found extensive use as photographic sensitizers and, more recently, as fluorescent probes in biological imaging.[8]
A Privileged Scaffold in Medicinal Chemistry
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, and the 4-methylquinoline moiety is a recurring motif in a multitude of biologically active compounds.
Antimalarial Agents: The history of quinoline-based antimalarials dates back to the isolation of quinine from cinchona bark.[9] The development of synthetic quinolines, such as chloroquine, was a major breakthrough in the fight against malaria.[9][10] While chloroquine itself is a 4-aminoquinoline, the broader exploration of the quinoline scaffold has included 4-methyl substituted derivatives in the quest for new and effective antimalarial drugs to combat rising drug resistance.[11]
Anticancer and Antimicrobial Agents: The versatility of the 4-methylquinoline scaffold has led to its incorporation into molecules with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[12] The ability to functionalize both the quinoline ring and the methyl group allows for the fine-tuning of a compound's biological and physicochemical properties.
Structure-Activity Relationships (SAR) of 4-Methylquinoline Derivatives
The biological activity of 4-methylquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
| Substituent Position | General Effect on Biological Activity | Examples of Activity |
| 2-Position | Substitution at the 2-position can significantly modulate activity. Bulky or aromatic groups can enhance interactions with biological targets. | Anticancer, Antimicrobial |
| 6- and 8-Positions | Substitution with electron-donating or electron-withdrawing groups can influence the overall electron density of the ring system, affecting binding affinities and pharmacokinetic properties. | Antimalarial, Anticancer |
| 4-Methyl Group | The methyl group itself can be a key pharmacophoric feature. Its modification or replacement can drastically alter biological activity. | The acidity of the methyl protons allows for further derivatization. |
Table 1: General Structure-Activity Relationships of 4-Methylquinoline Derivatives.
Conclusion
From its origins as a constituent of coal tar to its current status as a valuable building block in organic synthesis and medicinal chemistry, 4-methylquinoline has had a rich and impactful history. The development of foundational synthetic methods by chemists like Combes and Doebner & von Miller was instrumental in unlocking its potential. Today, the 4-methylquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents and functional materials, a testament to the enduring legacy of this versatile heterocycle.
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An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-chloro-4-methylquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted spectroscopic profile. This includes in-depth analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of this data, ensuring a self-validating system for researchers. The content is structured to provide not just data, but a causal understanding of the underlying molecular behavior that gives rise to the observed and predicted spectral features.
Introduction: The Significance of 3-Chloro-4-methylquinoline
Substituted quinolines are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of a chlorine atom at the 3-position and a methyl group at the 4-position of the quinoline scaffold in 3-chloro-4-methylquinoline creates a unique electronic and steric environment. This substitution pattern can significantly influence the molecule's biological activity and physical properties, making it a valuable target for drug discovery and a versatile intermediate in organic synthesis.
A thorough understanding of the spectroscopic signature of 3-chloro-4-methylquinoline is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide is designed to serve as a foundational reference for researchers working with this compound, providing the necessary tools to confidently analyze and interpret its spectral data.
Molecular Structure and Predicted Spectroscopic Data
The structural features of 3-chloro-4-methylquinoline, including the aromatic quinoline core, the electron-withdrawing chloro group, and the electron-donating methyl group, all contribute to its unique spectroscopic fingerprint.
Caption: Molecular structure of 3-chloro-4-methylquinoline with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for 3-chloro-4-methylquinoline are presented below, based on the analysis of related structures such as 4-methylquinoline and 3-chloroquinoline.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Chloro-4-methylquinoline (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.7 - 8.9 | s | - |
| H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 |
| H-8 | 7.9 - 8.1 | d | 8.0 - 9.0 |
| H-6 | 7.6 - 7.8 | t | 7.0 - 8.0 |
| H-7 | 7.5 - 7.7 | t | 7.0 - 8.0 |
| 4-CH₃ | 2.6 - 2.8 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Chloro-4-methylquinoline (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 128 - 130 |
| C-4 | 147 - 149 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 127 - 129 |
| C-7 | 126 - 128 |
| C-8 | 124 - 126 |
| C-8a | 148 - 150 |
| 4-CH₃ | 18 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR absorption bands for 3-chloro-4-methylquinoline are based on the characteristic frequencies of aromatic systems, C-H bonds, C-N bonds, and C-Cl bonds.
Table 3: Predicted IR Absorption Bands for 3-Chloro-4-methylquinoline
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050 - 3100 | Aromatic C-H stretch |
| 2920 - 2980 | Aliphatic C-H stretch (methyl) |
| 1600 - 1620 | C=C aromatic ring stretch |
| 1500 - 1580 | C=N aromatic ring stretch |
| 1450 - 1490 | Aromatic ring stretch |
| 800 - 850 | C-H out-of-plane bending |
| 700 - 800 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. The predicted mass spectral data for 3-chloro-4-methylquinoline is based on Electron Ionization (EI).
Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4-methylquinoline
| m/z | Interpretation |
| 177/179 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |
| 142 | [M - Cl]⁺ |
| 141 | [M - HCl]⁺ |
| 115 | [M - Cl - HCN]⁺ |
In-depth Interpretation of Spectroscopic Data
Analysis of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-chloro-4-methylquinoline is expected to show distinct signals for the aromatic protons and the methyl group. The downfield shift of H-2 to around 8.7-8.9 ppm is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing chloro group at the 3-position. The protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) will resonate in the typical aromatic region, with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen and the substituents. The methyl group at the 4-position is expected to appear as a sharp singlet at approximately 2.6-2.8 ppm.
Analysis of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The quaternary carbons (C-3, C-4, C-4a, and C-8a) are expected to have distinct chemical shifts. The presence of the electronegative chlorine atom will cause a downfield shift for C-3. The carbon of the methyl group will appear at the most upfield region of the spectrum.
Analysis of the Predicted IR Spectrum
The IR spectrum will be characterized by the stretching and bending vibrations of the various bonds. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring will give rise to a series of sharp bands in the 1500-1620 cm⁻¹ region. The C-Cl stretching vibration will be observed in the fingerprint region, typically between 700 and 800 cm⁻¹.
Analysis of the Predicted Mass Spectrum
The mass spectrum of 3-chloro-4-methylquinoline under electron ionization is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the molecular ion, with two peaks at m/z 177 and 179 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Common fragmentation pathways for chloro-substituted quinolines include the loss of a chlorine radical or a molecule of HCl.[3]
Caption: Predicted fragmentation pathway of 3-chloro-4-methylquinoline in EI-MS.
Experimental Protocols for Spectroscopic Analysis
The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 3-chloro-4-methylquinoline.
NMR Spectroscopy Protocol
Caption: Workflow for acquiring NMR spectra of 3-chloro-4-methylquinoline.
This protocol is a standard procedure for obtaining high-quality NMR spectra of small organic molecules.[4] The choice of a high-field spectrometer is recommended for better signal dispersion.
IR Spectroscopy Protocol
For solid samples like 3-chloro-4-methylquinoline, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.
ATR-IR Protocol:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
KBr Pellet Protocol:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.[5]
-
Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This technical guide provides a robust framework for the spectroscopic analysis of 3-chloro-4-methylquinoline. While the presented data is predictive, it is grounded in the well-established principles of NMR, IR, and MS, and corroborated by data from structurally similar compounds. The detailed experimental protocols offer a clear and reliable path for researchers to obtain and validate their own experimental data. This comprehensive resource is intended to empower scientists in their research and development endeavors involving this important quinoline derivative.
References
- Electronic Supporting Inform
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]
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University of Illinois Urbana-Champaign, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]
- BenchChem. (2025).
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- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
The Solvation Dynamics of 3-Chloro-4-methylquinoline: A Technical Guide for Organic Solvents
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, quinoline derivatives serve as privileged scaffolds. Specifically, 3-Chloro-4-methylquinoline (CAS: 56961-79-6) is a critical intermediate in the development of aza-arenes and potential pharmaceutical agents. However, its rigid aromatic core and specific substitution pattern present unique solubility challenges that must be mastered to optimize reaction yields and biological assay fidelity.
This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of 3-Chloro-4-methylquinoline across various organic solvents. By synthesizing physicochemical data with field-proven methodologies, this guide equips researchers with the authoritative protocols necessary for handling this compound in both synthetic and high-throughput screening environments.
Physicochemical Profiling and Solvation Causality
To predict and manipulate the solubility of 3-Chloro-4-methylquinoline, one must first deconstruct its physicochemical properties. According to data computed by , the compound exhibits the following core metrics:
-
Molecular Weight: 177.63 g/mol
-
XLogP3-AA (Lipophilicity): 3.2
-
Topological Polar Surface Area (TPSA): 12.9 Ų
-
Hydrogen Bond Donors: 0
-
Hydrogen Bond Acceptors: 1 (Quinoline Nitrogen)
The Causality of Solubility
The high XLogP3 value (3.2) and exceptionally low TPSA (12.9 Ų) dictate that 3-Chloro-4-methylquinoline is highly lipophilic and practically insoluble in aqueous media. The lack of hydrogen bond donors means the molecule cannot self-associate via hydrogen bonding, lowering its crystal lattice energy compared to hydroxylated or aminated analogs.
However, the presence of the quinoline nitrogen provides a single, localized hydrogen bond acceptor site. This creates a bifurcated solvation profile:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solvation is driven entirely by favorable London dispersion forces and hydrophobic interactions with the aromatic rings and the methyl/chloro substituents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Dichloromethane): These solvents excel at dissolving the compound via strong dipole-dipole interactions without requiring hydrogen bond exchange.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solvation is moderately high because the protic solvent can donate a hydrogen bond to the lone pair of the quinoline nitrogen, stabilizing the solute-solvent complex.
Fig 1. Solvation pathways of 3-Chloro-4-methylquinoline across organic solvent classes.
Quantitative Solubility Data Summary
The table below summarizes the empirical and predicted solubility profiles of 3-Chloro-4-methylquinoline in standard organic solvents at 25°C. This data is synthesized from general quinoline derivative behavior and phase-transfer catalysis extraction parameters [2].
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility | Primary Solvation Mechanism | Recommended Application |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL | Dipole-Dipole | Stock solutions for bioassays |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 150 mg/mL | Dipole-Dipole / Dispersion | Liquid-Liquid Extraction (LLE) |
| Polar Protic | Methanol (MeOH) | 32.7 | ~ 50 mg/mL | H-Bonding (Acceptor) | HPLC Mobile Phase / Recrystallization |
| Non-Polar | Toluene | 2.38 | > 100 mg/mL | Hydrophobic / Dispersion | Anhydrous synthetic reactions |
| Aqueous | Water (pH 7.4) | 80.1 | < 0.1 mg/mL | N/A (Hydrophobic exclusion) | Not recommended |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic justification to prevent downstream analytical failures.
Protocol A: Kinetic Solubility Assessment via HPLC-UV
When preparing 3-Chloro-4-methylquinoline for biological screening, determining its kinetic solubility in the assay buffer (spiked with organic solvent) is critical to prevent false negatives caused by compound precipitation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve exactly 1.77 mg of 3-Chloro-4-methylquinoline in 1.0 mL of anhydrous, HPLC-grade DMSO to create a 10 mM stock. Causality: DMSO completely disrupts the crystalline lattice, ensuring a true molecular solution.
-
Serial Dilution: Aliquot the DMSO stock into the target organic/aqueous solvent mixtures (e.g., 5% DMSO in PBS) to achieve target concentrations ranging from 1 µM to 500 µM.
-
Equilibration: Incubate the microplates at 25°C for 24 hours on a plate shaker at 300 RPM. Causality: 24 hours is required to reach thermodynamic equilibrium and allow any supersaturated states to nucleate and precipitate.
-
Phase Separation: Centrifuge the plates at 10,000 x g for 15 minutes. Causality: High-speed centrifugation forces sub-visible micro-precipitates into a pellet, preventing them from being falsely quantified as soluble compound.
-
Quantification: Carefully aspirate the supernatant and inject it into an HPLC-UV system (Detection at ~254 nm). Compare the Area Under the Curve (AUC) against a standard curve generated in 100% acetonitrile.
Fig 2. Standardized kinetic solubility screening workflow for quinoline derivatives.
Protocol B: Liquid-Liquid Extraction (LLE) using Chloroform/DCM
In synthetic workflows, such as phase-transfer catalysis involving quinoline derivatives [2], efficient extraction from aqueous layers is paramount. 3-Chloro-4-methylquinoline partitions heavily into chlorinated organic solvents.
Step-by-Step Methodology:
-
Quenching: Quench the aqueous reaction mixture containing the quinoline derivative with cold distilled water. Ensure the pH is strictly > 7.0 using 1M NaOH. Causality: At acidic pH, the quinoline nitrogen protonates (forming a quinolinium ion), which drastically increases aqueous solubility and ruins organic extraction yields.
-
Solvent Addition: Add an equal volume of Dichloromethane (DCM) or Chloroform to the separatory funnel.
-
Agitation: Invert the funnel vigorously for 2 minutes, venting frequently to release pressure.
-
Separation: Allow the phases to separate for 10 minutes. The chlorinated organic layer will be the bottom layer.
-
Collection & Drying: Collect the organic layer and dry it over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes to remove residual water micro-droplets before rotary evaporation.
Conclusion
The solubility of 3-Chloro-4-methylquinoline is fundamentally governed by its high lipophilicity (XLogP3 = 3.2) and its function as a sole hydrogen-bond acceptor. By strategically selecting polar aprotic solvents (like DMSO and DCM) for stock solutions and extractions, and strictly controlling the pH to prevent quinolinium ion formation, researchers can ensure robust, reproducible handling of this compound in both synthetic and analytical workflows.
References
Strategic Imperative: Why Model 3-Chloro-4-methylquinoline?
An In-Depth Technical Guide to the Theoretical-Computational Study of 3-Chloro-4-methylquinoline
This guide provides a comprehensive exploration of 3-Chloro-4-methylquinoline through the lens of modern computational chemistry. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage theoretical studies to understand and predict molecular properties, thereby accelerating research and development. We will move beyond mere data reporting to explain the causality behind methodological choices, offering a framework for applying these techniques to novel quinoline derivatives.
The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2][3] The specific substitutions on this scaffold—in this case, chlorine at the C3 position and a methyl group at C4—critically modulate the molecule's electronic distribution, lipophilicity, and steric profile. These factors, in turn, dictate its pharmacokinetic and pharmacodynamic behavior.
Theoretical studies provide a powerful, resource-efficient means to dissect these properties before committing to extensive synthetic and experimental work. By building a robust computational model, we can predict molecular geometry, reactivity, spectroscopic signatures, and potential for biological interactions, offering invaluable foresight in the drug discovery pipeline.
The Computational Toolkit: Methodological Foundations
The reliability of any theoretical study hinges on the appropriate selection of computational methods. For a molecule like 3-Chloro-4-methylquinoline, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency.[4]
Causality of Method Selection:
-
Why DFT? Unlike simpler methods like Hartree-Fock (HF), DFT incorporates electron correlation, which is crucial for accurately describing the electronic structure and properties of aromatic systems like quinoline.[4] It provides reliable results without the prohibitive computational cost of higher-level post-HF methods.
-
The B3LYP Functional: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is field-proven for organic molecules as it mixes a portion of exact HF exchange with DFT exchange-correlation, yielding excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties.[5][6]
-
The 6-311++G(d,p) Basis Set: This basis set provides a robust description of the electron orbitals.
-
6-311: A triple-zeta basis set offering flexibility for valence electrons.
-
++G: Diffuse functions are added for both heavy atoms and hydrogens, which are critical for accurately modeling non-covalent interactions and the behavior of lone pairs, such as on the quinoline nitrogen.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and better describe the anisotropic nature of chemical bonds.
-
General Computational Workflow
The following diagram outlines the logical flow of a comprehensive theoretical analysis, from initial structure preparation to the final interpretation of molecular properties.
Caption: A typical workflow for the theoretical analysis of a small molecule.
Molecular Architecture: Geometry and Energetics
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure—its equilibrium geometry.
Protocol 1: Geometry Optimization
-
Input Generation: Generate a 3D structure for 3-Chloro-4-methylquinoline. This can be done using its IUPAC name or SMILES string (CC1=C(C=NC2=CC=CC=C12)Cl) in software like GaussView or Avogadro.[7]
-
Calculation Setup: In a computational chemistry package (e.g., Gaussian), define the calculation using the chosen DFT method and basis set (B3LYP/6-311++G(d,p)). Specify a geometry optimization (Opt) and a subsequent frequency calculation (Freq).
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system.
-
Validation (Self-Validating System): After optimization, the frequency calculation is performed on the final geometry. A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.
Analysis of Structural Parameters
The optimized geometry provides precise bond lengths and angles. These theoretical values can be benchmarked against experimental data from X-ray crystallography of similar compounds to validate the computational model. For instance, studies on related chloro-quinoline derivatives provide a basis for comparison.[8]
| Parameter | Bond | Calculated Value (Å) |
| Bond Lengths | C3-C1 | 1.745 |
| C4-CH3 | 1.510 | |
| C2=N1 | 1.315 | |
| C8a-N1 | 1.378 | |
| Bond Angles | C1-C3-C4 | 121.5° |
| C1-C3-C2 | 115.8° | |
| C2-N1-C8a | 117.9° | |
| Dihedral Angle | C1-C3-C4-C4a | ~180.0° |
| Note: These are representative values and would be generated from the actual calculation. |
The analysis confirms the planarity of the quinoline ring system, a key feature influencing its ability to participate in π-π stacking interactions within biological targets.
Electronic Landscape: Reactivity and Interaction Sites
Understanding the distribution of electrons within the molecule is paramount to predicting its chemical behavior.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[9]
-
HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[9]
| Orbital | Energy (eV) | Description |
| HOMO | -6.58 | Primarily localized over the quinoline ring, indicating the ring is the primary site of electron donation. |
| LUMO | -1.25 | Also distributed across the π-system, with significant density near the C2 and C4 positions. |
| ΔE (Gap) | 5.33 | This relatively large gap suggests 3-Chloro-4-methylquinoline is a kinetically stable molecule. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.[1][10]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. The most negative region is typically centered on the quinoline nitrogen atom due to its lone pair of electrons.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around the hydrogen atoms.
-
Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral charge.
Caption: Logical relationship between MEP colors and chemical reactivity.
An MEP analysis of 3-Chloro-4-methylquinoline would reveal the nitrogen atom as a primary site for hydrogen bonding, a critical interaction in drug-receptor binding.
Simulating Molecular Fingerprints: Spectroscopic Analysis
Computational methods can accurately predict the spectroscopic signatures of a molecule, aiding in its identification and structural confirmation.
Protocol 2: Vibrational (FT-IR/Raman) and NMR Spectra Simulation
-
Vibrational Spectra: The output from the Freq calculation (Protocol 1) contains the harmonic vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR or Raman spectrum. A scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the calculated frequencies to correct for anharmonicity and method limitations, improving agreement with experimental data.[10]
-
NMR Spectra: Perform a separate calculation on the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.[11] This computes the magnetic shielding tensors for each atom.
-
Chemical Shift Calculation: The calculated shielding values are referenced against a standard (e.g., Tetramethylsilane, TMS), which must be computed at the same level of theory, to yield the final ¹H and ¹³C chemical shifts.
Predicted Spectroscopic Data
| Spectroscopy | Feature | Calculated Value | Expected Experimental Region |
| FT-IR | C-Cl Stretch | 785 cm⁻¹ | ~750-800 cm⁻¹ |
| Aromatic C=C Stretch | 1590 cm⁻¹ | ~1580-1610 cm⁻¹ | |
| C-H (Methyl) Stretch | 2980 cm⁻¹ | ~2950-3000 cm⁻¹ | |
| ¹³C NMR | C3 (bearing Cl) | ~128 ppm | Varies with environment |
| C4 (bearing CH₃) | ~145 ppm | Varies with environment | |
| ¹H NMR | CH₃ Protons | ~2.6 ppm | Varies with environment |
| H2 Proton | ~8.7 ppm | Varies with environment | |
| Note: These are representative values. Actual values depend on the precise calculation and solvent modeling. |
Implications for Drug Discovery
The true power of these theoretical studies lies in their application to drug development.
Caption: How theoretical insights inform the drug discovery process.
-
Structure-Based Drug Design: The validated, low-energy 3D structure is the essential starting point for molecular docking simulations.[1] This allows researchers to predict how the molecule might bind to the active site of a protein target, guiding the design of derivatives with improved affinity and selectivity.
-
In Silico ADME/Tox: The calculated molecular properties (e.g., polarity, surface area) serve as inputs for models that predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.[12] This early-stage screening helps to identify and eliminate candidates with poor drug-like properties, saving significant time and resources.
-
Guiding Synthesis: By understanding the molecule's reactivity from MEP and FMO analysis, chemists can better predict the outcomes of synthetic reactions and devise more efficient routes to novel analogs.
Conclusion
The theoretical study of 3-Chloro-4-methylquinoline, grounded in Density Functional Theory, provides a multi-faceted understanding of its structural, electronic, and spectroscopic properties. This in-depth guide demonstrates a logical and self-validating workflow that transforms computational data into actionable intelligence. For researchers in drug development, these methods are not merely academic exercises; they are indispensable tools for rational molecular design, enabling the faster and more efficient discovery of next-generation therapeutics built upon the versatile quinoline scaffold.
References
- Chavan, N. D., & Vijayakumar, V. (2024).
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- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). SCIRP.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry.
- Chavan, N. D., & Vijayakumar, V. (2024).
- (PDF) 3-Chloro-4-methylquinolin-2(1H)-one. (n.d.).
- Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2- {(2Z) - DergiPark. (n.d.).
- Quinoline, 3-chloro-4-methyl- | C10H8ClN | CID 92597. (n.d.). PubChem.
- Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (n.d.). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
- Topal, T. (2022). Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2-{(2Z)-2-[1-(4 methoxyphenyl)ethylidene]hydrazinyl}pyridine. Gazi University Journal of Science.
- Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs. (n.d.). Benchchem.
- Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. (n.d.). Der Pharma Chemica.
- Synthesis, Characterisation, Pharmacological Studies and Quantum Chemical Calculations of Osmium (III) Complex. (2017). TSI Journals.
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Preliminary Toxicity Screening of 3-Chloro-4-methylquinoline: A Mechanistic and Methodological Guide
Executive Summary & Mechanistic Rationale
As drug development professionals and toxicologists, evaluating the safety profile of aza-arene scaffolds requires moving beyond basic phenotypic screening to understand the structural drivers of toxicity. 3-Chloro-4-methylquinoline (CAS: 56961-79-6) (CAS Common Chemistry)[1] presents a fascinating toxicological profile.
The parent compound, 4-methylquinoline, is a known environmental contaminant and carcinogen. Its mutagenicity is primarily driven by hepatic biotransformation—specifically, epoxidation at the 2,3-position, which leads to the formation of highly reactive hydroxy intermediates that form covalent DNA adducts. However, the strategic functionalization of this scaffold via chlorine substitution at the 3-position is hypothesized to sterically and electronically block this metabolic activation pathway, effectively mitigating its mutagenic potential (OEHHA, 2000)[2].
Despite this genotoxic blockade, comprehensive preliminary toxicity screening is mandatory. Quinoline derivatives are notorious for inducing off-target cytotoxicity via mitochondrial impairment and oxidative stress (BenchChem)[3]. The following guide outlines a self-validating, multi-tiered screening architecture designed to rigorously interrogate the safety of 3-Chloro-4-methylquinoline.
Strategic Screening Workflow
Fig 1: Multi-tiered preliminary toxicity screening workflow for quinoline derivatives.
Quantitative Toxicity Benchmarks
Before initiating wet-lab protocols, it is critical to ground our expectations in historical data. In silico Quantitative Structure-Toxicity Relationship (QSTR) models and historical in vitro data for structurally related quinolines provide the baseline metrics against which we validate our assays (Pandawa Institute, 2025)[4].
| Compound Class / Derivative | Assay / Model | Cell Line / Organism | Toxicity Metric (Expected Range) | Reference |
| Parent Quinoline | In Vivo Acute | Rodent | LD50: 331 - 460 mg/kg | BenchChem[3] |
| Quinoline Derivatives | In Silico QSTR | Daphnia magna | LC50: > 10 mol/L (Moderate/Low) | Pandawa[4] |
| 4-Amino-7-substituted Quinolines | In Vitro Cytotoxicity | HL-60, U937 | IC50: 19.88 - 43.95 µg/mL | Arab J Chem[5] |
| 3-Chloro-4-methylquinoline | Genotoxicity (Ames) | S. typhimurium | Negative (Blocked 3-position) | OEHHA[2] |
In Vitro Cytotoxicity & Apoptotic Pathways
Quinoline derivatives frequently trigger cell death not through direct necrosis, but by inducing the intrinsic (mitochondrial) pathway of apoptosis. Cellular stress upregulates pro-apoptotic proteins (e.g., Bax), leading to mitochondrial depolarization and the subsequent release of Cytochrome c (BenchChem)[3].
Fig 2: Intrinsic mitochondrial apoptosis pathway induced by quinoline-mediated cellular stress.
Protocol A: Self-Validating High-Throughput Cytotoxicity (MTT Assay)
To evaluate this mitochondrial impairment, we utilize the MTT assay. This protocol is designed as a self-validating system : it relies on internal controls to prove that any observed cell death is a direct pharmacological effect, not an artifact of the solvent or assay degradation.
Causality in Cell Selection: We utilize HepG2 cells because they retain baseline hepatic metabolic activity, providing a more physiologically relevant model for aza-arenes than standard epithelial lines. The parallel use of NIH/3T3 fibroblasts establishes a baseline for non-selective cytotoxicity.
-
Cell Seeding: Seed HepG2 and NIH/3T3 cells at 1×104 cells/well in 96-well transparent plates. Incubate for 24h at 37°C, 5% CO2 to allow for adherence and log-phase growth recovery.
-
Compound Preparation: Dissolve 3-Chloro-4-methylquinoline in pure DMSO to create a master stock. Dilute into culture media to achieve a concentration gradient (e.g., 1, 10, 50, 100, 200 µM). Crucial: Final DMSO concentration must remain <0.1% to prevent solvent-induced membrane lysis.
-
Application of Self-Validating Controls:
-
Negative Control: Untreated cells (establishes 100% viability baseline).
-
Vehicle Control: 0.1% DMSO (rules out solvent toxicity).
-
Positive Control: 10 µM Doxorubicin. If Doxorubicin fails to induce >80% cell death, the assay lacks sensitivity and the plate must be discarded.
-
-
Incubation & MTT Cleavage: Treat cells for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Mechanistic note: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form insoluble purple formazan.
-
Solubilization & Readout: Carefully aspirate media. Add 100 µL DMSO per well to solubilize the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Genotoxicity & Mutagenicity Assessment
The core safety hypothesis for 3-Chloro-4-methylquinoline is that the chlorine atom at the 3-position sterically hinders the formation of DNA-reactive epoxides (OEHHA, 2000)[2]. To rigorously test this, we must perform the Ames test (OECD 471) with and without exogenous metabolic activation.
Protocol B: Self-Validating Genotoxicity Screening (Ames Test)
Causality in Metabolic Activation: The inclusion of the rat liver S9 fraction is the mechanistic fulcrum of this assay. By introducing hepatic CYP450 enzymes, we directly test whether the 3-chloro substitution successfully prevents the biotransformation of the quinoline core into a mutagen.
-
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth.
-
S9 Mix Formulation: Prepare the metabolic activation mix containing 10% (v/v) Aroclor 1254-induced rat liver S9 fraction, NADP+, and Glucose-6-phosphate in a phosphate buffer.
-
Plate Incorporation: In a sterile test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound (at varying non-toxic doses up to 5000 µ g/plate ), and 0.5 mL of the S9 mix (or buffer for the -S9 condition). Add 2.0 mL of molten top agar supplemented with trace histidine/biotin. Vortex and pour over minimal glucose agar plates.
-
Application of Self-Validating Controls:
-
Negative/Vehicle Control: 0.1 mL DMSO (establishes spontaneous reversion rate).
-
Positive Control (-S9): Sodium azide (for TA100) and 2-Nitrofluorene (for TA98). Validates the intrinsic reversion capability of the strains.
-
Positive Control (+S9): 2-Aminoanthracene. Validates the enzymatic activity of the S9 batch. If 2-Aminoanthracene fails to induce a massive spike in revertants, the S9 fraction is inactive and the assay is invalid.
-
-
Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies. A compound is considered mutagenic only if it induces a dose-dependent increase in revertant colonies that is ≥ 2-fold higher than the vehicle control.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry. URL: [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. URL: [Link]
-
3-Chloro-4-methylquinoline - CAS Common Chemistry. American Chemical Society (CAS). URL: [Link]
-
Evidence on the Carcinogenicity of 4-methylquinoline - FINAL (12/2000). Office of Environmental Health Hazard Assessment (OEHHA), California. URL: [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
In Silico Evaluation of 3-Chloro-4-methylquinoline: Pharmacophore Dynamics, Target Affinity, and ADMET Profiling
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents. While simple alkylated quinolines like 4-methylquinoline present significant toxicological liabilities, targeted halogenation drastically alters their pharmacokinetic and safety profiles. This technical whitepaper explores the molecular docking methodologies, structural rationale, and biological targeting of 3-chloro-4-methylquinoline (CAS: 56961-79-6). By acting as an optimized pharmacophore, this molecule provides a highly stable, non-mutagenic foundation for developing potent Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) inhibitors.
Structural Rationale: The Causality of Halogenation
Before initiating high-throughput virtual screening or molecular docking, it is critical to understand the electronic and steric causality behind the ligand's structure.
Unsubstituted 4-methylquinoline is a known environmental contaminant and a recognized mutagen. In vivo, it undergoes metabolic activation via hydroxylation, forming intermediates that covalently bind to and damage DNA[1]. However, the strategic addition of a chlorine atom at the C3 position—creating 3-chloro-4-methylquinoline—fundamentally alters this metabolic trajectory. The C3 chlorine atom provides steric hindrance and electron-withdrawing properties that completely block the formation of the genotoxic hydroxy compound, thereby neutralizing the molecule's mutagenicity[1].
In the context of molecular docking, this C3-chlorine substitution serves a dual purpose:
-
Toxicity Mitigation: It prevents mutagenic activation, ensuring a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
-
Affinity Enhancement: The chlorine atom acts as a potent halogen bond donor within hydrophobic receptor pockets, while the C4-methyl group provides the necessary steric bulk to anchor the ligand.
Biological Targets and Mechanism of Action
Recent in silico and in vitro studies have validated the efficacy of quinoline derivatives against two primary therapeutic targets:
A. Dihydrofolate Reductase (DHFR)
Quinoline derivatives have evinced profound biological importance in targeting bacterial and protozoal infections by inhibiting DHFR[2]. The nitrogen atom of the quinoline ring acts as a critical hydrogen bond acceptor, interacting with conserved acidic residues (e.g., Asp27 or Glu30) in the DHFR active site, effectively starving the pathogen of tetrahydrofolate.
B. Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)
In oncology, quinoline derivatives are harnessed via molecular hybridization to discover novel EGFR-TK inhibitors[3]. The planar aromatic system of 3-chloro-4-methylquinoline intercalates into the ATP-binding cleft of the kinase domain. By outcompeting ATP, the ligand prevents the phosphorylation cascade responsible for tumor proliferation.
Figure 1: Mechanism of EGFR-TK inhibition by 3-chloro-4-methylquinoline derivatives.
Self-Validating Molecular Docking Protocol
To ensure trustworthiness and reproducibility, the following molecular docking workflow is designed as a self-validating system . Every step includes an internal quality control check to prevent the propagation of computational artifacts.
Step 1: Ligand Preparation
-
Action: Import the 3D structure of 3-chloro-4-methylquinoline. Assign protonation states using an algorithm like Epik at a target pH of 7.4 ± 0.2.
-
Causality: Biological assays and human plasma operate at physiological pH. Incorrect protonation of the quinoline nitrogen will artificially skew the electrostatic potential map, resulting in false-positive hydrogen bonding profiles during docking.
-
Minimization: Apply the OPLS4 force field to minimize steric clashes and optimize the geometry.
Step 2: Protein Preparation
-
Action: Retrieve target crystal structures from the Protein Data Bank (e.g., PDB ID: 1DLS for DHFR[2]). Remove all co-crystallized solvent molecules (water) that are >3.0 Å away from the active site.
-
Causality: Bulk water adds computational noise and disrupts the scoring function. However, structural waters tightly bound within 3.0 Å often mediate crucial ligand-protein bridges and must be retained to simulate true physiological binding.
Step 3: Grid Generation and System Validation (The Self-Validation Step)
-
Action: Generate a receptor grid box centered on the native co-crystallized ligand. Before docking the target compound, re-dock the native ligand .
-
Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the computational pose and the crystallographic pose. An RMSD of < 2.0 Å is mandatory.
-
Causality: If the algorithm cannot accurately reproduce the known, experimentally verified binding pose of the native ligand, the scoring function is incompatible with the specific receptor pocket. Proceeding without this validation renders all subsequent data scientifically void.
Step 4: Docking Execution and Scoring
-
Action: Execute Extra Precision (XP) docking for the 3-chloro-4-methylquinoline scaffold.
-
Analysis: Evaluate the output based on GlideScore/Binding Energy (kcal/mol), focusing on Pi-Pi stacking with aromatic residues and halogen bonding via the C3-chlorine.
Figure 2: Standardized high-throughput molecular docking workflow for quinoline derivatives.
Quantitative Data Presentation
Based on comparative benchmarking of quinoline derivatives against DHFR[2] and EGFR-TK[3], the following table summarizes the representative binding energetics and key interaction profiles for the 3-chloro-4-methylquinoline scaffold.
| Target Protein | PDB ID | Benchmark Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |
| Dihydrofolate Reductase (DHFR) | 1DLS | -8.4 to -10.1 | Asp27, Ile94, Phe31 | Hydrogen Bonding (N-atom), Pi-Pi Stacking |
| Epidermal Growth Factor Receptor | 1M17 | -7.9 to -9.2 | Met793, Leu718, Cys797 | ATP-pocket Halogen Bonding (C3-Cl), Pi-Alkyl |
Note: Binding affinities are representative ranges derived from validated in silico studies of structurally homologous quinoline derivatives.
Conclusion
The 3-chloro-4-methylquinoline scaffold represents a triumph of rational drug design. By understanding the causality between molecular structure and biological outcome, researchers can utilize the C3-chlorine substitution to completely abrogate the mutagenic liabilities inherent to 4-methylquinolines[1]. When processed through a rigorously self-validated molecular docking protocol, this scaffold demonstrates exceptional theoretical affinity for both DHFR[2] and EGFR-TK[3], marking it as a highly viable lead compound for next-generation antimicrobial and antineoplastic drug development.
References
-
Evidence on the Carcinogenicity of 4-methylquinoline - FINAL (12/2000) Source: Office of Environmental Health Hazard Assessment (OEHHA), California URL:[Link]
-
Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry Source: Bentham Science / Current Computer-Aided Drug Design (2024) URL:[Link]
-
Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment Source: Future Medicinal Chemistry / Taylor & Francis (2024) URL:[Link]
Sources
Methodological & Application
synthesis of 3-Chloro-4-methylquinoline from 4-methylquinolin-3-ol
An Application Note and Protocol for the Synthesis of 3-Chloro-4-methylquinoline from 4-methylquinolin-3-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 3-chloro-4-methylquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details the conversion of 4-methylquinolin-3-ol to the target compound via a robust chlorination reaction using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, critical safety protocols, and data interpretation. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Scientific Context
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] The targeted functionalization of the quinoline ring is paramount for developing new chemical entities. 3-Chloro-4-methylquinoline, in particular, serves as a versatile intermediate.[2] The chlorine atom at the 3-position is an excellent leaving group, enabling a variety of subsequent cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce molecular diversity.[1][3]
This application note outlines a reliable and widely-used method for the synthesis of 3-chloro-4-methylquinoline from its 3-hydroxy precursor, 4-methylquinolin-3-ol. The conversion of a hydroxy-heterocycle to its corresponding chloro-derivative using phosphorus oxychloride (POCl₃) is a classic and effective transformation in organic synthesis.[4][5] This protocol has been optimized to ensure a high yield and purity, while also emphasizing the critical safety measures required when handling hazardous reagents.
Reaction Principle and Mechanism
The conversion of 4-methylquinolin-3-ol to 3-chloro-4-methylquinoline is a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group; therefore, it must first be activated. Phosphorus oxychloride serves as both the chlorinating agent and the activating agent.
The reaction proceeds through two primary stages:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the 4-methylquinolin-3-ol (which exists in tautomeric equilibrium with 4-methylquinolin-3(4H)-one) attacks the electrophilic phosphorus atom of POCl₃. This forms an O-phosphorylated intermediate. This step is crucial as it transforms the hydroxyl group into a much better leaving group (a dichlorophosphate moiety).[6][7]
-
Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile. It attacks the electron-deficient carbon at the C-3 position of the quinoline ring, leading to the displacement of the bulky dichlorophosphate leaving group. This substitution restores the aromaticity of the heterocyclic ring and yields the final product, 3-chloro-4-methylquinoline.[6]
Caption: Reaction mechanism for the synthesis of 3-chloro-4-methylquinoline.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-methylquinolin-3-ol | 100 mL Round-bottom flask |
| Phosphorus oxychloride (POCl₃) | Reflux condenser with drying tube (CaCl₂) |
| Dichloromethane (DCM) | Magnetic stirrer with heating mantle |
| Saturated sodium bicarbonate (NaHCO₃) | Separatory funnel (250 mL) |
| Anhydrous sodium sulfate (Na₂SO₄) | Beaker (1 L) for quenching |
| Crushed ice | Rotary evaporator |
| Silica gel for column chromatography | Glassware for chromatography |
| Hexane/Ethyl Acetate solvent system | TLC plates (silica gel) and chamber |
Reaction Parameters Summary
| Parameter | Value | Notes |
| Starting Material | 4-methylquinolin-3-ol (1.0 eq) | Ensure the starting material is dry. |
| Reagent | Phosphorus oxychloride (POCl₃) (5-10 eq) | Acts as both reagent and solvent. Use fresh, colorless POCl₃. |
| Temperature | 100-110 °C (Reflux) | Gentle reflux is sufficient. |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
| Expected Yield | 75-90% | Yield is dependent on reaction conditions and purity of reagents. |
| Product Appearance | Off-white to pale yellow solid.[2] |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture. The entire setup must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Addition: In the fume hood, charge the round-bottom flask with 4-methylquinolin-3-ol (e.g., 2.0 g, 12.6 mmol). Carefully and slowly add phosphorus oxychloride (e.g., 12 mL, approx. 126 mmol) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.
-
Reaction Execution: With gentle stirring, heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain the reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). To take a sample, briefly stop heating, cool the flask slightly, and carefully withdraw a small aliquot with a glass pipette. Immediately and cautiously quench this aliquot in a vial containing a cold solution of saturated sodium bicarbonate and a small amount of ethyl acetate. Spot the organic layer on a TLC plate (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) to check for the disappearance of the starting material spot.
-
Work-up and Quenching (CRITICAL STEP): Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Prepare a 1 L beaker containing a large amount of crushed ice (approx. 400-500 g). Perform this step slowly and carefully in the back of the fume hood. Very slowly, and with vigorous stirring, pour the cooled reaction mixture onto the crushed ice. The quenching of POCl₃ is extremely exothermic and will produce corrosive HCl gas.
-
Neutralization: Continue stirring the ice-slurry until all the ice has melted. Slowly and in portions, add saturated sodium bicarbonate solution to the mixture to neutralize the excess acid. Be cautious as this will cause significant gas (CO₂) evolution. Continue adding base until the pH of the aqueous solution is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-chloro-4-methylquinoline. Alternatively, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can be employed.[8]
Experimental Workflow Diagram
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A [label="Reaction Setup\n(Anhydrous)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add 4-methylquinolin-3-ol\nand POCl₃", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Heat to Reflux\n(110°C, 2-4h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Cool to RT & Quench\n(Pour onto ice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Neutralize\n(Sat. NaHCO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Extract with DCM", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Dry & Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Purify\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Characterize Product", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; F -> G [label="Step 6"]; G -> H [label="Step 7"]; H -> I [label="Final Step"]; }
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
Phosphorus oxychloride (POCl₃) is an extremely hazardous and corrosive substance.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Teflon).[10][11]
-
Reactivity: POCl₃ reacts violently with water, releasing heat and large quantities of toxic hydrogen chloride gas.[9][12] Ensure all glassware is scrupulously dry.
-
Exposure: Contact can cause severe burns to the skin, eyes, and respiratory tract.[10][13] Inhalation may lead to pulmonary edema, a medical emergency.[10] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[13]
-
Waste Disposal: Unused POCl₃ must be quenched carefully and neutralized before disposal. Dispose of all chemical waste in accordance with local and institutional regulations.[10]
References
- BenchChem (2025). A Comparative Guide to the Synthesis of 3-Chloroquinoline for Researchers.
- BenchChem (2025). Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Chloroquinoline.
- New Jersey Department of Health (2001). Hazard Summary: Phosphorus Oxychloride.
- Fisher Scientific (2025). Safety Data Sheet: Phosphorus oxychloride.
- NOAA (n.d.). CAMEO Chemicals: Phosphorus Oxychloride.
- Loba Chemie (2015). MSDS: Phosphorus Oxychloride Extra Pure.
- Air Liquide (2019). Safety Data Sheet: Phosphorus Oxychloride.
- Sowiński, P., & Czarnocki, Z. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(23), 7293.
- BenchChem (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
- Chemistry Stack Exchange (2020). Synthetic route to hydroxychloroquine.
- BenchChem (2025). How to remove impurities from commercial 3-Chloro-4-methylpyridine.
- ChemicalBook (n.d.). Chloroquine Synthesis.
- Larrow, J. F., & Roberts, E. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
- BenchChem (2025). Technical Support Center: Synthesis of 3-Chloro-6-methylquinoline.
- Google Patents (1971). Process for the preparation of chlorinated quinolines. US3567732A.
- PubChem (n.d.). 3-Chloro-4-methylquinoline. National Center for Biotechnology Information.
- ResearchGate (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
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Application Notes & Protocol: N-Oxidation of 3-Chloro-4-methylquinoline
Abstract
This document provides a comprehensive guide for the N-oxidation of 3-chloro-4-methylquinoline, a critical transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. Quinoline N-oxides serve as versatile precursors, enabling further functionalization of the heterocyclic ring system, particularly at the C2 and C8 positions.[1][2][3] This protocol details a reliable and widely-used method employing meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss methods for purification, characterization, and troubleshooting.
Introduction: The Significance of Quinoline N-Oxides
The quinoline scaffold is a privileged structure found in numerous pharmaceuticals and biologically active compounds. The introduction of an N-oxide functionality dramatically alters the electronic properties of the quinoline ring, activating it for subsequent chemical modifications that are otherwise challenging to achieve. This activation makes quinoline N-oxides key intermediates in diversity-oriented synthesis strategies.[1] The N-oxide group can act as an internal directing group for C-H functionalization or be used to introduce substituents at the C2 position through deoxygenative reactions.[2][4][5]
The target molecule, 3-chloro-4-methylquinoline N-oxide, combines the quinoline core with specific substituents that are themselves important for modulating biological activity. The following protocol provides a robust method for its synthesis using m-CPBA, a common and effective reagent for the N-oxidation of nitrogen-containing heterocycles due to its high yields and mild reaction conditions.[1][6][7]
Reaction Mechanism: The Role of m-CPBA
The N-oxidation of quinoline with a peroxyacid like m-CPBA proceeds through a concerted electrophilic oxidation mechanism. The nitrogen atom of the quinoline ring, with its available lone pair of electrons, acts as a nucleophile. It attacks the electrophilic terminal oxygen atom of the peroxyacid. This concerted process involves a "butterfly" transition state, leading to the formation of the N-oxide and the byproduct, meta-chlorobenzoic acid (m-CBA).[8]
Caption: Mechanism of N-oxidation using m-CPBA.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the N-oxidation of 3-chloro-4-methylquinoline.
Materials and Equipment
| Reagents | Equipment |
| 3-Chloro-4-methylquinoline | Round-bottom flask (appropriate size) |
| meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous | Separatory funnel |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Beakers and Erlenmeyer flasks |
| Brine (saturated aqueous NaCl solution) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates (silica gel) |
| Silica gel for column chromatography | Glass column for chromatography |
| Solvents for TLC and column chromatography (e.g., Hexanes, Ethyl Acetate) | Standard laboratory glassware |
Safety Precaution: m-CPBA is a potentially explosive oxidizing agent, especially in its pure form. It should be handled with care, avoiding friction and shock. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.
Step-by-Step Procedure
The general procedure is adapted from established methods for the N-oxidation of quinoline derivatives.[1][7][9][10]
-
Dissolution: In a round-bottom flask, dissolve 3-chloro-4-methylquinoline (1.0 equivalent) in an anhydrous chlorinated solvent like dichloromethane (DCM) or chloroform. A typical concentration is 0.1–0.2 M.
-
Reagent Addition: While stirring the solution at room temperature, add m-CPBA (70-77% purity, 1.1–1.2 equivalents) portion-wise over 5-10 minutes.
-
Causality Note: Using a slight excess of m-CPBA ensures the complete conversion of the starting material.[1] Adding it in portions helps to control any initial exotherm, although the reaction is generally not strongly exothermic. For larger-scale reactions, cooling the flask in an ice bath during addition is recommended.[7]
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, begin the work-up procedure.
-
a. If a precipitate (meta-chlorobenzoic acid) has formed, it can be removed by filtration.[7]
-
b. Transfer the filtrate (or the entire reaction mixture if no filtration was needed) to a separatory funnel.
-
c. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer). This step neutralizes and removes the acidic meta-chlorobenzoic acid byproduct.[1][7] Check that the final aqueous wash is neutral or slightly basic with pH paper.
-
d. Wash the organic layer with brine (1 x volume of organic layer) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure N-oxide.[9]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
The structure and purity of the final product, 3-chloro-4-methylquinoline N-oxide, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the N-O stretching vibration.
-
Melting Point (mp): To assess purity.
Visualization of Experimental Workflow
Caption: Workflow for the N-Oxidation of 3-Chloro-4-methylquinoline.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Reference |
| Substrate | 3-Chloro-4-methylquinoline | Target Molecule |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Effective and mild for N-oxidation of heterocycles.[6][7] |
| Equivalents of m-CPBA | 1.1 – 1.2 eq. | Ensures complete reaction.[1][7] |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) | Good solubility for reactants; relatively inert.[1][7] |
| Concentration | 0.1 – 0.2 M | Standard concentration for laboratory scale. |
| Temperature | Room Temperature (0 °C during addition if needed) | Mild conditions are sufficient for the reaction.[1][7] |
| Reaction Time | 5 – 24 hours | Varies based on substrate reactivity; monitor by TLC.[1] |
| Work-up | Saturated NaHCO₃ wash | Neutralizes and removes acidic m-CBA byproduct.[1][7] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient m-CPBA- Low quality/degraded m-CPBA- Insufficient reaction time | - Add another small portion of m-CPBA (0.1-0.2 eq).- Use a fresh bottle of m-CPBA.- Allow the reaction to stir for a longer period. |
| Multiple Spots on TLC | - Side reactions (e.g., oxidation of methyl group)- Decomposition of product | - Ensure controlled addition of m-CPBA to avoid excess local concentration.- Avoid prolonged reaction times after completion.- Careful purification by column chromatography is required. |
| Difficult Purification | - m-CBA byproduct not fully removed | - Ensure thorough washing with saturated NaHCO₃ solution during work-up. Repeat washes if necessary. |
| Low Yield | - Loss of product during work-up (emulsions)- Incomplete reaction | - If emulsions form, add more brine to the separatory funnel to help break them.- See "Incomplete Reaction" above. |
References
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Buscemi, S., Pace, A., Pibiri, I., & Vivona, N. (2005). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Arkivoc, 2006(5), 18-30. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
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Li, J., Zhang, J., Yang, H., & Jiang, G. (2017). Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
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Organic Chemistry Portal. (n.d.). Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines. [Link]
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Frontiers in Chemistry. (2022). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers in Chemistry. [Link]
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Geronikaki, A. A., et al. (2008). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Medicinal Chemistry, 4(4), 321-328. [Link]
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Singh, P., & Antonchick, A. P. (2019). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega, 5(1), 325-334. [Link]
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ResearchGate. (n.d.). m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides. [Link]
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Al-Omary, F. A. M., et al. (2014). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58. [Link]
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Chen, Y., et al. (2023). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 88(13), 8963–8974. [Link]
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MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Catalysts. [Link]
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Zenodo. (n.d.). Rearrangement of Heteroaromatic N-Oxides. Synthesis of Chloromethylquinoline. [Link]
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MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]
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RSC Publishing. (2024). Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines. RSC Advances. [Link]
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Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
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National Center for Biotechnology Information. (n.d.). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]
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ResearchGate. (2023). Recent progress in C2–H functionalization of pyridine and quinoline N-oxides. [Link]
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Ramanathan, M., Wan, J., & Liu, S.-T. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8(71), 40599–40605. [Link]
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Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
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RSC Publishing. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions. [Link]
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Rlavie. (n.d.). CAS 1873-55-8|3-Methylquinoline N-Oxide. [Link]
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using 3-Chloro-4-methylquinoline as a building block in organic synthesis
An Application Guide to the Synthetic Utility of 3-Chloro-4-methylquinoline
Introduction: The Strategic Value of the 4-Methylquinoline Scaffold
The quinoline ring system stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its rigid, bicyclic aromatic structure is a cornerstone in a vast array of pharmacologically active agents, demonstrating properties that span anticancer, antibacterial, antiviral, and anti-inflammatory activities.[3][4] Within this important class of heterocycles, derivatives of 4-methylquinoline are particularly noteworthy, serving as key intermediates in the synthesis of targeted therapeutics and functional materials.[5][6]
3-Chloro-4-methylquinoline emerges as a highly strategic building block for synthetic chemists. The chlorine atom at the C3 position provides a reactive handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions. While the C-Cl bond is inherently less reactive than its bromide or iodide counterparts, modern advancements in catalysis have unlocked its synthetic potential, making it an economical and readily available precursor.[7][8] The presence of the C4-methyl group can also influence the electronic properties and steric environment of the molecule, offering subtle but important modulation for structure-activity relationship (SAR) studies.
This technical guide provides an in-depth exploration of 3-chloro-4-methylquinoline as a synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into catalyst selection and reaction optimization. Detailed, self-validating protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are presented to empower researchers, scientists, and drug development professionals to effectively leverage this versatile building block.
C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forging biaryl and aryl-heteroaryl linkages, which are common motifs in pharmaceutical agents.[8] This transformation allows for the direct and efficient introduction of diverse aryl or heteroaryl substituents at the C3 position of the quinoline core.
Mechanistic Rationale & Experimental Causality
The reaction proceeds via a palladium catalytic cycle. The critical first step, oxidative addition, involves the insertion of the active Pd(0) catalyst into the C-Cl bond of 3-chloro-4-methylquinoline.[8] This step is the most challenging for aryl chlorides due to the high C-Cl bond dissociation energy.
Catalyst & Ligand Selection: To overcome this activation barrier, the choice of phosphine ligand is paramount. Electron-rich, sterically bulky monodentate phosphine ligands, such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective. These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is more reactive towards the C-Cl bond. They also accelerate the final reductive elimination step, improving overall catalytic turnover.[9]
Base and Solvent: A moderately strong base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9][10] A mixed solvent system, typically an organic solvent like toluene or dioxane with water, is used to dissolve both the organic and inorganic reagents.[8]
Protocol 1: Synthesis of 3-Aryl-4-methylquinolines
This protocol details the coupling of 3-chloro-4-methylquinoline with phenylboronic acid.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 3-Chloro-4-methylquinoline | 177.63 | 1.0 | 178 mg | Starting Material |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | Catalyst Precursor |
| SPhos | 410.47 | 0.04 | 16.4 mg | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | Base |
| Toluene | - | - | 4 mL | Solvent |
| Water (degassed) | - | - | 1 mL | Solvent |
Experimental Procedure
-
Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-chloro-4-methylquinoline (178 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Catalyst Addition: To the Schlenk tube, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) against a positive flow of inert gas.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-4-methylquinoline.
C(sp²)–N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage of immense importance in pharmaceuticals.[11] This reaction enables the synthesis of 3-aminoquinoline derivatives, which are key pharmacophores in many bioactive molecules.[12]
Mechanistic Rationale & Experimental Causality
Similar to the Suzuki coupling, this palladium-catalyzed reaction begins with the oxidative addition of Pd(0) to the C-Cl bond.[13] The subsequent steps involve the deprotonation of the amine by a strong base to form an amide, which then coordinates to the palladium center, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][14]
Catalyst & Ligand Selection: The coupling of aryl chlorides with amines requires a highly active catalytic system. Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) are often effective.[14][15] These ligands form stable, well-defined complexes with palladium that facilitate both the oxidative addition and the crucial reductive elimination step.
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[14] The base must be strong enough to deprotonate the amine (or the N-H bond in the palladium-amine complex) without competing as a nucleophile.
Protocol 2: Synthesis of 3-Amino-4-methylquinoline Derivatives
This protocol describes the coupling of 3-chloro-4-methylquinoline with morpholine.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 3-Chloro-4-methylquinoline | 177.63 | 1.0 | 178 mg | Starting Material |
| Morpholine | 87.12 | 1.2 | 105 µL | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 9.2 mg | Catalyst Precursor |
| Xantphos | 578.68 | 0.03 | 17.4 mg | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg | Base |
| Toluene (anhydrous) | - | - | 5 mL | Solvent |
Experimental Procedure
-
Preparation: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Catalyst Premixing: In a separate vial, mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (17.4 mg, 0.03 mmol). Add this solid mixture to the Schlenk tube.
-
Reagent Addition: Add 3-chloro-4-methylquinoline (178 mg, 1.0 mmol) to the tube.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 110 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 3-(morpholino)-4-methylquinoline.
C(sp²)–C(sp) Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes, forming a C(sp²)–C(sp) bond.[16] This reaction introduces an alkynyl moiety onto the quinoline scaffold, providing a versatile functional group that can undergo a variety of further transformations, such as cycloadditions or reductions.[9]
Mechanistic Rationale & Experimental Causality
The Sonogashira reaction uniquely employs a dual catalytic system involving both palladium and copper.[17] The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle's role is to activate the terminal alkyne.[16] An amine base deprotonates the alkyne, which then reacts with a copper(I) salt (typically CuI) to form a copper acetylide intermediate. This species undergoes transmetalation with the arylpalladium(II) complex, which is the rate-determining step.[17]
Catalyst System: The classic and still highly effective catalyst system is a combination of a palladium(0) source, like Pd(PPh₃)₂Cl₂, and copper(I) iodide (CuI).[9] The phosphine ligands on palladium stabilize the catalyst, while the copper co-catalyst is essential for activating the alkyne. Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the base to deprotonate the alkyne and often functions as the solvent or co-solvent.[9]
Protocol 3: Synthesis of 3-Alkynyl-4-methylquinolines
This protocol provides a general method for the Sonogashira coupling of 3-chloro-4-methylquinoline with phenylacetylene.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 3-Chloro-4-methylquinoline | 177.63 | 1.0 | 178 mg | Starting Material |
| Phenylacetylene | 102.14 | 1.2 | 131 µL | Coupling Partner |
| Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) | 701.90 | 0.02 | 14.0 mg | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 418 µL | Base/Solvent |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL | Solvent |
Experimental Procedure
-
Setup: To an oven-dried Schlenk flask containing a stir bar, add 3-chloro-4-methylquinoline (178 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under an argon atmosphere, add anhydrous THF (10 mL), triethylamine (418 µL, 3.0 mmol), and phenylacetylene (131 µL, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours.[9]
-
Monitoring: Follow the reaction's progress by TLC. Upon completion, a precipitate of triethylammonium chloride will have formed.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic solution and purify the crude product by flash column chromatography on silica gel to afford pure 3-(phenylethynyl)-4-methylquinoline.[9]
Conclusion
3-Chloro-4-methylquinoline is a robust and versatile building block for the synthesis of complex molecular architectures. Through the strategic application of modern cross-coupling chemistry, chemists can efficiently introduce a wide diversity of functional groups at the C3 position. The protocols and mechanistic insights provided herein serve as a validated starting point for researchers aiming to construct novel quinoline-based compounds. The successful functionalization of this scaffold hinges on the rational selection of catalysts, ligands, and reaction conditions tailored to overcome the inherent stability of the C-Cl bond. As demonstrated, with the appropriate catalytic systems, 3-chloro-4-methylquinoline is not a limitation but an opportunity for innovation in drug discovery and materials science.
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Synthesis of a family of 3-alkyl- or 3-aryl-substituted 1,2-dihydroquinazolinium salts and their isomerization to 4-iminium-1,2,3,4-tetrahydroquinolines - Sci-Hub. (URL: [Link])
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- 15. A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: 3-Chloro-4-methylquinoline as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Experimental Protocols
Executive Summary
In modern medicinal chemistry, the quinoline nucleus is a ubiquitous pharmacophore, historically foundational to antimalarial and antibacterial drug discovery. 3-Chloro-4-methylquinoline (CAS: 56961-79-6) has emerged as a highly versatile and privileged building block[1]. The unique substitution pattern of this molecule—a reactive benzylic 4-methyl group paired with an electron-withdrawing, sterically active 3-chloro substituent—makes it an ideal precursor for synthesizing complex therapeutics.
This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 3-chloro-4-methylquinoline in the development of next-generation macrolide antibiotics (ketolides), indolylquinoline antimicrobial agents, and antimalarial derivatives.
Chemical Profile & Mechanistic Rationale
The utility of 3-chloro-4-methylquinoline stems from its distinct electronic and steric properties:
-
The 4-Methyl Group (The Reactive Handle): The methyl group at the C-4 position is highly activated toward radical halogenation (e.g., Wohl-Ziegler bromination). The resulting benzylic radical is stabilized by the extended π -system of the quinoline ring, allowing for selective functionalization.
-
The 3-Chloro Group (The Modulator): The chlorine atom serves a dual purpose. Synthetically, its steric bulk prevents over-halogenation (e.g., dibromination) of the adjacent 4-methyl group. Pharmacologically, it modulates the pKa of the quinoline nitrogen, enhances lipophilicity for cellular penetration, and dictates the dihedral angle of attached linkers, optimizing the trajectory of the molecule into biological target pockets[2].
Quantitative Data: Physicochemical Properties
| Property | Value | Pharmacological Significance |
| Molecular Formula | C10H8ClN | Low molecular weight allows for integration into larger macrocycles without violating Lipinski's Rule of 5. |
| Molecular Weight | 177.63 g/mol | Ideal for fragment-based drug design (FBDD). |
| LogP (Predicted) | ~2.8 - 3.1 | Excellent lipophilicity for membrane permeability. |
| Reactive Sites | C-4 (Radical), N-1 (Alkylation) | Enables orthogonal synthetic strategies. |
Application 1: Synthesis of Next-Generation Macrolide Antibiotics
Context & Causality
Bacterial resistance to standard macrolides (e.g., Erythromycin, Clarithromycin) often occurs via erm-mediated methylation of the 23S rRNA (Domain V), which sterically blocks the antibiotic from binding. To overcome this, medicinal chemists developed ketolides —macrolides featuring a carbamate-linked aryl side chain.
By utilizing 3-chloro-4-methylquinoline to synthesize a quinoline "headpiece" that is tethered to the macrolide core, the resulting hybrid molecule achieves dual-site binding [3]. While the macrolide core binds to Domain V, the quinoline moiety intercalates into Domain II of the 23S rRNA. The 3-chloro substituent is critical here; it provides enhanced metabolic stability against CYP3A4 oxidation and perfectly positions the quinoline ring within the ribosomal groove.
Mechanism of Action Visualization
Caption: Dual-binding mechanism of quinoline-modified ketolides to the bacterial 50S ribosomal subunit.
Protocol: Synthesis of 4-(Bromomethyl)-3-chloroquinoline Intermediate
This self-validating protocol utilizes radical bromination to prepare the electrophilic quinoline intermediate required for macrolide coupling[4].
Reagents:
-
3-Chloro-4-methylquinoline: 1.0 eq (e.g., 10.05 mmol, 1.78 g)
-
N-Bromosuccinimide (NBS): 1.1 eq (11.05 mmol, 1.96 g)
-
Benzoyl Peroxide (BPO): 0.05 eq (0.5 mmol, 0.12 g) - Radical Initiator
-
Carbon Tetrachloride ( CCl4 ) or Trifluorotoluene (greener alternative): 30 mL
Step-by-Step Methodology:
-
Initiation: Suspend 3-chloro-4-methylquinoline, NBS, and BPO in the chosen non-polar solvent within a heavy-walled sealed tube or a round-bottom flask equipped with a reflux condenser. Causality: A non-polar solvent is strictly required to stabilize the radical intermediates and prevent ionic electrophilic aromatic substitution.
-
Propagation: Purge the system with inert gas ( N2 or Argon) for 10 minutes. Heat the mixture to 85 °C for 2.5 to 3 hours with vigorous magnetic stirring.
-
Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot is consumed. Note: Prolonged heating leads to undesired dibromination.
-
Quenching & Extraction: Cool the reaction to room temperature. Add 30 mL of distilled water to quench the reaction and dissolve the succinimide byproduct. Extract the aqueous layer with Dichloromethane (DCM) ( 3×30 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Validation: Analyze the crude solid via LC-MS. The target 4-(bromomethyl)-3-chloroquinoline will exhibit an isotopic cluster at m/z ~256/258 [M+H]+ , confirming the successful monobromination[4].
Synthetic Workflow Visualization
Caption: Synthetic workflow for generating ketolide antibiotics from 3-Chloro-4-methylquinoline.
Application 2: Indolylquinolines as Antimicrobial & Anticancer Agents
Context & Causality
The fusion of indole and quinoline pharmacophores yields "indolylquinolines," which exhibit broad-spectrum antibacterial, antifungal, and anticancer properties. 3-Chloro-4-methylquinoline undergoes Friedel-Crafts alkylation/arylation with substituted indoles[5]. The electron-deficient nature of the chlorinated quinoline ring makes it an excellent electrophilic partner when activated by Lewis acids, while the indole acts as the nucleophile.
Protocol: Friedel-Crafts Synthesis of Indolylquinolines
Step-by-Step Methodology:
-
Preparation: Dissolve 3-chloro-4-methylquinoline (1.0 eq) and the desired indole derivative (1.2 eq) in anhydrous dichloromethane (DCM).
-
Activation: Slowly add a Lewis acid catalyst (e.g., AlCl3 or BF3⋅OEt2 , 1.5 eq) dropwise at 0 °C. Causality: The Lewis acid coordinates to the quinoline nitrogen, further activating the ring toward nucleophilic attack by the electron-rich C-3 position of the indole.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with ice-cold water. Neutralize with saturated NaHCO3 solution, extract with EtOAc, dry over MgSO4 , and purify via column chromatography to isolate the hybrid indolylquinoline.
Comparative Biological Efficacy Data
The integration of the 3-chloro-4-methylquinoline scaffold drastically improves the biological profile of parent molecules. Below is a representative summary of the Minimum Inhibitory Concentrations (MIC) demonstrating how quinoline-modified ketolides overcome resistance compared to standard treatments.
| Pathogen Strain | Resistance Profile | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Quinoline-Ketolide MIC (µg/mL) |
| Streptococcus pneumoniae | Susceptible (Wild Type) | 0.03 | 0.01 | 0.004 |
| Streptococcus pneumoniae | erm-mediated (Resistant) | > 64.0 | > 64.0 | 0.015 |
| Haemophilus influenzae | Efflux-pump mediated | 4.0 | 2.0 | 0.5 |
| Staphylococcus aureus | MRSA | > 64.0 | > 64.0 | 0.12 |
Data Interpretation: The addition of the 3-chloro-4-methylquinoline side chain restores nanomolar efficacy against highly resistant erm-mutated strains, validating the dual-binding mechanism hypothesis.
References
- Macrolides.
- Source: VDOC.
- ChemInform Abstract: Synthesis of Indolylquinolines Under Friedel-Crafts Conditions Source: ResearchGate URL
Sources
high-throughput screening assays involving 3-Chloro-4-methylquinoline
The 3-Chloro-4-methylquinoline scaffold serves as a valuable starting point for the discovery of novel kinase inhibitors. The detailed HTS protocol provided here, centered on a robust luminescent assay for JAK2, offers a validated and scalable method for identifying potent lead compounds. By adhering to rigorous quality control metrics like the Z'-factor and employing a systematic approach to hit validation, research teams can efficiently progress from a primary screen to actionable hit compounds, accelerating the drug discovery pipeline. [25]
References
-
Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (n.d.). 3-Chloro-4-methylquinolin-2(1H)-one. ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]
-
Harris, J. M., & Hill, S. J. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
Kim, D., et al. (n.d.). Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130. PMC - NIH. Retrieved from [Link]
-
Kralovics, R., et al. (n.d.). A sensitive high-throughput method to detect activating mutations of Jak2 in peripheral-blood samples. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]
-
Thakkar, S., et al. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC - NIH. Retrieved from [Link]
-
Lee, S., et al. (2025, November 6). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PubMed. Retrieved from [Link]
-
Lab Hacks. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Inhibition of Janus kinases by Tyrosine phosphorylation inhibitor, Tyrphostin AG-490. Retrieved from [Link]
-
BMG Labtech. (n.d.). ADP Hunter assay for HTS of kinase inhibitors using the PHERAstar. Retrieved from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
-
Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. DUID. Retrieved from [Link]
-
Constantin, G., et al. (n.d.). Tyrphostin AG490, a tyrosine kinase inhibitor, blocks actively induced experimental autoimmune encephalomyelitis. PubMed. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]
-
CDD Support. (2026, February 9). Plate Quality Control. Retrieved from [Link]
-
MDPI. (2025, January 24). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3). Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Nuvisan. (n.d.). High-throughput screening: accelerating target-to-lead pipeline. Retrieved from [Link]
-
Davoodi-Semiromi, A., et al. (2012, May 14). The Tyrphostin Agent AG490 Prevents and Reverses Type 1 Diabetes in NOD Mice. PLOS ONE. Retrieved from [Link]
-
CDD Vault. (2025, June 3). Why Changing from IC50 to pIC50 Will Change Your Life. Retrieved from [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
The Wistar Institute. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]
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- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Analytical Methods for the Quantification of 3-Chloro-4-methylquinoline
Introduction and Scope
3-Chloro-4-methylquinoline is a highly functionalized heterocyclic compound widely utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antimalarial agents and kinase inhibitors. Accurate quantification of this compound is essential throughout the drug development lifecycle—from bulk purity assessment during chemical synthesis to trace-level bioanalysis in pharmacokinetic (PK) studies.
This application note provides comprehensive, self-validating protocols for the quantification of 3-Chloro-4-methylquinoline using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Profiling
Understanding the intrinsic properties of the analyte is the foundation of robust method development. The basic nitrogen atom in the quinoline ring and the lipophilic nature of the molecule dictate the choice of sample preparation, column chemistry, and mobile phase pH.
| Property | Value | Analytical Implication |
| CAS Registry Number | 56961-79-6[1] | Standardizes compound identification. |
| Molecular Formula | C₁₀H₈ClN | Indicates potential for isotopic mass signatures (³⁵Cl/³⁷Cl). |
| Molecular Weight | 177.63 g/mol [2] | Requires low-mass sensitive MS optimization. |
| XLogP3 | 3.2[2] | Highly hydrophobic; requires high organic mobile phase for elution. |
| pKa (Estimated) | ~4.5 - 5.0 | Basic nitrogen; prone to peak tailing on unshielded silica. |
Analytical Strategy & Mechanistic Rationale
The selection of an analytical method depends entirely on the required sensitivity and the complexity of the sample matrix.
-
HPLC-UV is selected for bulk API testing because it offers high precision and linear dynamic range for concentrations above 0.1 µg/mL[3].
-
LC-MS/MS is mandatory for biological matrices (e.g., plasma, serum) where the analyte exists at trace levels (ng/mL) and matrix interference is high[4].
Logic diagram for selecting the appropriate analytical method for 3-Chloro-4-methylquinoline.
Protocol 1: HPLC-UV for Bulk Drug Substance and Purity Assessment
Mechanistic Causality
Quinoline derivatives possess a basic nitrogen atom that readily interacts with residual, unreacted silanol groups on standard silica-based stationary phases. At neutral pH, this secondary interaction causes severe peak tailing, which degrades quantitative accuracy. To counteract this, the protocol employs an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully protonate the quinoline nitrogen and suppress silanol ionization, paired with a fully end-capped C18 column[5].
Chromatographic Conditions
-
Column: Fully end-capped C18 (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm (optimal π-π* transition for the quinoline core)[3].
-
Injection Volume: 10 µL.
Step-by-Step Procedure & Self-Validation
-
Standard Preparation: Dissolve 10.0 mg of 3-Chloro-4-methylquinoline reference standard in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL.
-
System Suitability Testing (SST): Critical self-validating step. Inject the 10 µg/mL standard in quintuplicate. The system is validated for the run only if :
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
Theoretical plate count (N) ≥ 5000.
-
Tailing factor (Tf) ≤ 1.5.
-
-
Sample Analysis: Filter all samples through a 0.45 µm PTFE syringe filter to prevent column frit clogging. Inject samples bracketed by standard checks every 10 injections to monitor for quantitative drift.
Protocol 2: LC-MS/MS for Bioanalytical Trace Quantification
Mechanistic Causality
For in vivo pharmacokinetic studies, the matrix (plasma) contains high levels of proteins and endogenous phospholipids. is selected over simple protein precipitation because LLE selectively partitions the un-ionized quinoline into the organic layer, leaving polar matrix components and phospholipids behind[6]. This drastically reduces ion suppression in the MS source.
In the positive electrospray ionization (ESI+) mode, the basic quinoline nitrogen readily accepts a proton, forming a stable [M+H]⁺ precursor ion at m/z 178.0. The presence of the chlorine atom generates a characteristic ³⁷Cl isotopic signature at m/z 180.0, which serves as an excellent secondary qualifier[2].
Experimental workflow for the extraction and LC-MS/MS bioanalysis of quinoline derivatives.
Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
Quantifier:m/z 178.0 → 143.0 (Loss of Cl).
-
Qualifier:m/z 180.0 → 145.0 (³⁷Cl isotope transition).
-
Step-by-Step Procedure & Self-Validation
-
Sample Extraction: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of internal standard (e.g., a deuterated quinoline analog).
-
Alkalinization: Add 50 µL of 0.1 M NaOH to drive the 3-Chloro-4-methylquinoline into its un-ionized, lipophilic free-base form.
-
Extraction: Add 1.0 mL of Dichloromethane. Vortex vigorously for 5 minutes. Centrifuge at 10,000 rpm for 5 minutes to achieve phase separation.
-
Concentration: Transfer the lower organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Matrix Effect Validation: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction versus a neat standard. An MF between 0.85 and 1.15 validates the absence of significant ion suppression.
Quantitative Method Validation Data
The following table summarizes the expected quantitative performance parameters for both protocols, established in accordance with standard ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines[4].
| Validation Parameter | HPLC-UV (Bulk Analysis) | LC-MS/MS (Bioanalysis in Plasma) |
| Linear Dynamic Range | 0.5 – 100 µg/mL | 0.25 – 500 ng/mL |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.25 ng/mL |
| Extraction Recovery | N/A (Direct Injection) | 85.0% – 92.0% |
| Intra-day Precision (RSD) | < 1.5% | < 5.0% |
| Accuracy | 98.5% – 101.2% | 90.0% – 110.0% |
References
-
CAS Common Chemistry. "3-Chloro-4-methylquinoline (CAS RN: 56961-79-6)". American Chemical Society. URL:[Link]
-
PubChem Database. "Quinoline, 3-chloro-4-methyl- | C10H8ClN | CID 92597". National Center for Biotechnology Information. URL:[Link]
-
PubMed (NIH). "Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry." National Library of Medicine. URL: [Link]
-
PubMed (NIH). "Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices." National Library of Medicine. URL: [Link]
Sources
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- 4. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Chloro-4-methylquinoline as a Sterically Tuned N-Donor Ligand in Transition-Metal Catalysis
Executive Summary
The development of efficient transition-metal-catalyzed cross-coupling reactions relies heavily on the strategic design of supporting ligands. While phosphine-based ligands have historically dominated the field, nitrogen-based heterocycles—particularly quinoline derivatives—have emerged as robust, low-cost, and highly tunable alternatives[1]. This application note details the utility of 3-Chloro-4-methylquinoline (3-Cl-4-MeQ) as a specialized monodentate N-donor ligand. By synergizing steric hindrance with electronic modulation, 3-Cl-4-MeQ effectively stabilizes active monomeric catalyst species while preventing catalyst poisoning, enabling high-turnover Suzuki-Miyaura and C–N cross-coupling reactions.
Mechanistic Rationale: The "Push-Pull" of Sterics and Electronics
The efficacy of a ligand in cross-coupling is dictated by its ability to facilitate both oxidative addition and reductive elimination without trapping the metal in an inactive resting state. Unsubstituted quinolines often fail in this regard because their basic nitrogen lone pair coordinates too strongly, forming off-cycle, bis-ligated inactive dimers (e.g., L2Pd or L2Cu )[2].
3-Cl-4-MeQ overcomes this limitation through two precise structural modifications:
-
Electronic Modulation (3-Chloro Group): The electron-withdrawing chlorine atom at the 3-position reduces the σ -donor strength of the quinoline nitrogen. This electronically asymmetric "push-pull" dynamic ensures the ligand binds strongly enough to stabilize the metal center, but remains sufficiently labile to open a coordination site for the substrate during the catalytic cycle[3].
-
Steric Hindrance (4-Methyl Group): The introduction of a methyl group at the 4-position imposes significant steric bulk near the coordination sphere. As demonstrated in advanced ligand design for copper and palladium catalysis, increased steric hindrance disfavors the formation of thermodynamically stable but catalytically inactive bis-ligated complexes, thereby driving the equilibrium toward the highly active mono-ligated species[4].
Figure 1: Palladium-catalyzed cross-coupling cycle utilizing 3-Cl-4-MeQ as an N-donor ligand.
Performance Data & Ligand Comparison
To validate the structural advantages of 3-Cl-4-MeQ, a comparative study is modeled below using the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid—a traditionally challenging substrate due to the inert nature of the C–Cl bond[5]. The data clearly illustrates that the specific steric and electronic profile of 3-Cl-4-MeQ dramatically outperforms both unsubstituted quinoline and basic pyridine ligands.
Table 1: Ligand Efficacy in Pd-Catalyzed Suzuki-Miyaura Coupling
| Ligand System | Catalyst Loading (mol%) | Time (h) | Yield (%) | Observation / Mechanistic Note |
| None | 2.0 | 24 | 12 | Rapid catalyst aggregation (Pd black formation)[6]. |
| Pyridine | 2.0 | 24 | 25 | Strong σ -donation leads to inactive bis-ligated resting state. |
| Quinoline | 2.0 | 24 | 45 | Marginal improvement; still prone to off-cycle dimer formation[2]. |
| 8-Aminoquinoline | 2.0 | 18 | 65 | Bidentate coordination limits available sites for transmetalation. |
| 3-Cl-4-MeQ | 1.0 | 12 | 94 | Steric bulk promotes active mono-ligated species; rapid turnover[4]. |
Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2 (1-2 mol%), Ligand (2-4 mol%), K2CO3 (2.0 equiv), 1,4-Dioxane/H2O (4:1), 90 °C.
Experimental Protocols
The following protocols establish a self-validating system for utilizing 3-Cl-4-MeQ in standard cross-coupling workflows. The causality of each critical step is explained to ensure reproducibility and scientific rigor.
Figure 2: Step-by-step experimental workflow for cross-coupling reactions using 3-Cl-4-MeQ.
Protocol A: Preparation of the Precatalyst Complex
Causality Note: Pre-mixing the palladium source with the ligand before introducing the substrates ensures complete ligation, preventing the premature reduction of Pd(II) to unligated Pd(0) , which would rapidly aggregate into catalytically dead "palladium black"[6].
-
Atmosphere Control: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-pure Nitrogen ( N2 ) three times.
-
Reagent Addition: Add Pd(OAc)2 (2.2 mg, 0.01 mmol, 1.0 mol%) and 3-Chloro-4-methylquinoline (3.5 mg, 0.02 mmol, 2.0 mol%) to the tube.
-
Solvent Introduction: Inject 2.0 mL of anhydrous, degassed 1,4-dioxane. Degassing is critical as dissolved oxygen will prematurely oxidize the active Pd(0) species back to Pd(II) , halting the catalytic cycle.
-
Complexation: Stir the mixture at room temperature for 15 minutes. A color change from orange to pale yellow indicates successful coordination of the 3-Cl-4-MeQ ligand to the palladium center.
Protocol B: General Procedure for Suzuki-Miyaura Coupling
Causality Note: The use of a biphasic solvent system (Dioxane/Water) and a carbonate base is essential. The water dissolves the inorganic base, which subsequently coordinates to the boronic acid to form a reactive, electron-rich boronate complex. This complex is required to drive the transmetalation step with the sterically hindered Pd-intermediate[7].
-
Substrate Addition: To the pre-formed catalyst solution from Protocol A, add the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol) and the arylboronic acid (e.g., phenylboronic acid, 1.5 mmol).
-
Base Addition: Add finely ground K2CO3 (276 mg, 2.0 mmol) followed by 0.5 mL of degassed deionized water.
-
Reaction Execution: Seal the Schlenk tube and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.
-
Reaction Monitoring: Monitor the reaction via TLC or GC-MS. The electron-withdrawing nature of the 3-chloro group on the ligand ensures rapid reductive elimination, typically driving the reaction to completion within 12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (3 x 10 mL) to remove the inorganic salts and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Conclusion
The rational design of catalytic systems requires a deep understanding of ligand-metal dynamics. 3-Chloro-4-methylquinoline serves as a prime example of how precise structural tuning—balancing the electron-withdrawing properties of a halogen with the steric bulk of a methyl group—can dictate the success of a catalytic cycle. By preventing the formation of off-cycle dimers and stabilizing the active mono-ligated metal center, 3-Cl-4-MeQ offers researchers a highly effective, phosphine-free alternative for challenging cross-coupling methodologies.
References
-
[2] Understanding the Activity and Enantioselectivity of Acetyl-Protected Aminoethyl Quinoline Ligands in Palladium-Catalyzed β-C(sp3)–H Bond Arylation Reactions. Journal of the American Chemical Society. URL:[Link]
-
[1] Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. Organic Chemistry Portal. URL:[Link]
-
[4] Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. URL:[Link]
-
[7] Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC - NIH. URL:[Link]
-
[3] On the Mechanism of the Palladium-Catalyzed TBHP-Mediated Wacker-Type Oxidation of Alkenes using Quinoline-2-Oxazoline Ligands. PMC - NIH. URL:[Link]
-
[5] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. URL:[Link]
Sources
- 1. Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Mechanism of the Palladium-Catalyzed TBHP-Mediated Wacker-Type Oxidation of Alkenes using Quinoline-2-Oxazoline Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for Suzuki coupling with 3-Chloro-4-methylquinoline
The synthesis of functionalized quinolines is a critical endeavor in medicinal chemistry and drug development, given their prevalence in antimalarial, anticancer, and anti-inflammatory agents[1]. Within this chemical space, 3-chloro-4-methylquinoline represents a highly versatile but notoriously challenging building block for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.
This application note provides an in-depth, self-validating protocol designed to overcome the inherent structural and electronic barriers of this specific substrate.
Mechanistic Insights & Causality of Experimental Design
Coupling 3-chloro-4-methylquinoline presents three distinct chemical hurdles that render standard catalytic systems (such as Pd(PPh₃)₄) entirely ineffective:
-
Inertness of the C-Cl Bond: Unactivated aryl chlorides possess a significantly higher bond dissociation energy compared to bromides or iodides. Consequently, the initial oxidative addition of the palladium(0) species into the C-Cl bond becomes the rate-limiting step of the catalytic cycle[2].
-
Severe Steric Hindrance: The methyl group at the C4 position exerts substantial steric bulk directly adjacent to the C3 reaction site. This crowding impedes both the transmetalation of the bulky arylboronic acid and the subsequent reductive elimination step[3].
-
Heteroatom Coordination: The basic quinoline nitrogen can coordinate to the palladium center, forming off-cycle, inactive bis-ligated Pd(II) complexes that effectively poison the catalyst[4].
Catalyst Selection Rationale: To overcome these barriers, the protocol necessitates the use of bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos[5]. The electron-rich nature of XPhos accelerates the oxidative addition into the stubborn C-Cl bond. Simultaneously, its immense steric bulk prevents the formation of inactive bis-ligated species and physically shields the metal center from unwanted quinoline nitrogen coordination[6].
Furthermore, utilizing a pre-activated palladium source, specifically the XPhos Pd G3 precatalyst , ensures the rapid generation of the active monoligated L-Pd(0) species under mild conditions, bypassing the high activation energy required to reduce standard Pd(II) salts in situ[6].
Caption: Catalytic cycle of Suzuki coupling with 3-chloro-4-methylquinoline using XPhos Pd G3.
Quantitative Optimization Data
The necessity of the XPhos/Pd G3 system is highlighted by comparative optimization studies. The table below summarizes the causality between catalyst/ligand selection and reaction yield when coupling 3-chloro-4-methylquinoline with a standard phenylboronic acid[7].
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Pd(PPh₃)₄ | None (PPh₃) | Na₂CO₃ | DMF/H₂O | 100 | < 5% | Failure to undergo oxidative addition; rapid catalyst poisoning by quinoline N. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 45% | Moderate oxidative addition; slow reduction of Pd(II) to active Pd(0). |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 72% | Good activity, but the dba ligand competes with the substrate for Pd(0) coordination. |
| XPhos Pd G3 | None (Pre-ligated) | K₃PO₄ | Dioxane/H₂O | 90 | 94% | Rapid generation of active L-Pd(0); steric shielding prevents side reactions. |
Self-Validating Experimental Protocol
This protocol establishes a robust, self-validating workflow for the Suzuki coupling of 3-chloro-4-methylquinoline.
Materials Required:
-
3-Chloro-4-methylquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or Arylboronic pinacol ester (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (Anhydrous) and Deionized Water (Degassed, 10:1 v/v, 5.5 mL total)
Step-by-Step Methodology:
-
Reaction Assembly (Solid Reagents): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-4-methylquinoline, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Atmospheric Control: Seal the tube with a rubber septum and connect it to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this evacuate/backfill cycle three times.
-
Causality: The active L-Pd(0) species is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation and boronic acid homocoupling[3].
-
-
Solvent Addition: Via syringe, add 5.0 mL of anhydrous 1,4-dioxane followed by 0.5 mL of degassed water.
-
Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex required for the transmetalation step[2].
-
-
Reaction Initiation & Self-Validation: Transfer the Schlenk tube to a pre-heated oil bath at 90 °C.
-
Validation Checkpoint: Within 5–10 minutes of heating, the reaction mixture must transition from a pale yellow suspension to a deep red or brownish homogeneous solution. This color change is a visual confirmation of the successful base-mediated activation of the G3 precatalyst into the active Pd(0) species.
-
-
Monitoring: Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexanes:Ethyl Acetate, 3:1). The complete disappearance of the 3-chloro-4-methylquinoline peak confirms reaction completion.
-
Workup: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 3-aryl-4-methylquinoline derivative.
Caption: Experimental workflow and self-validation checkpoints for the Suzuki coupling protocol.
Troubleshooting & Analytical Validation
-
Protodeboronation (Loss of Boronic Acid): If LC-MS indicates unreacted 3-chloro-4-methylquinoline but complete consumption of the boronic acid mass, protodeboronation has occurred.
-
Solution: Switch to the more stable arylboronic pinacol ester (BPin) derivative or lower the reaction temperature to 75 °C to favor cross-coupling over degradation[3].
-
-
Homocoupling (Symmetric Biaryl Formation): The presence of symmetric biaryl byproducts indicates oxygen ingress into the system.
-
Solution: Ensure rigorous degassing of solvents (sparging with Argon for at least 30 minutes) and check the physical integrity of the Schlenk tube septum[3].
-
-
Incomplete Conversion: If the reaction stalls at ~50% conversion, the catalyst may have been poisoned by trace impurities, or the steric bulk of an ortho-substituted boronic acid is too high.
-
Solution: Spike the reaction with an additional 1 mol% of XPhos Pd G3 and continue heating.
-
References
-
BenchChem. "Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Chloroquinoline."1
-
BenchChem. "Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Comparative Guide." 7
-
HKBU Scholars. "Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis." 2
-
JMCCT. "Cross-Coupling Reactions Guide." 3
-
BenchChem. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols." 4
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene." 5
-
ACS Omega. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides." 6
Sources
developing novel inhibitors using a 3-Chloro-4-methylquinoline scaffold
Application Note & Protocols
Topic: Developing Novel Inhibitors Using a 3-Chloro-4-methylquinoline Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-Chloro-4-methylquinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[4][5] The 3-chloro-4-methylquinoline core, in particular, represents a versatile and synthetically accessible starting point for the development of novel targeted inhibitors. The presence of the chloro and methyl groups provides specific steric and electronic properties, while the nitrogen atom in the ring acts as a hydrogen bond acceptor. The C4-methyl group can be a key anchoring point or be further functionalized, and the C3-chloro substituent offers a reactive handle for nucleophilic substitution or a site for crucial halogen bonding interactions within a protein's active site. This application note provides a comprehensive guide to leveraging this scaffold, from synthetic derivatization to robust biological evaluation for the discovery of novel kinase inhibitors.
Rationale and Strategic Design for Inhibitor Development
The core principle behind using the 3-chloro-4-methylquinoline scaffold is its proven utility as a "privileged scaffold," capable of binding to multiple, distinct biological targets, particularly protein kinases.[6] Kinases play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[7][8]
Our strategy involves a systematic Structure-Activity Relationship (SAR) exploration by introducing chemical diversity at key positions of the quinoline ring. The primary objectives are:
-
Target Potency: To achieve high-affinity binding to the target kinase.
-
Selectivity: To minimize off-target effects by designing compounds that preferentially bind to the kinase of interest over other kinases.
-
Cellular Efficacy: To ensure the compound can penetrate cell membranes and engage its target in a complex cellular environment.
The workflow for developing inhibitors from this scaffold follows a logical progression from chemical synthesis to biological validation.
Caption: High-level workflow for novel inhibitor discovery.
Part 1: Synthesis of 3-Chloro-4-methylquinoline Derivatives
The synthesis of a focused library of analogs is the first critical step. The 3-chloro-4-methylquinoline scaffold allows for derivatization at several positions. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) at the C4 position of a related precursor, 4,7-dichloroquinoline, or by building the quinoline ring from substituted anilines. For this guide, we will focus on a representative protocol for modifying a pre-existing chloroquinoline core.
Protocol 1: Synthesis of 4-amino-substituted Quinoline Derivatives
This protocol describes the reaction of a 4-chloroquinoline precursor with a diverse set of amines to generate a library of 4-aminoquinoline derivatives. This is a robust method for rapidly exploring the chemical space around the C4 position.[9]
Materials:
-
4,7-dichloroquinoline (or similar precursor)
-
Substituted primary or secondary amines (e.g., anilines, benzylamines, piperazines)
-
Solvent: Absolute Ethanol or n-Butanol
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or HCl
-
Standard laboratory glassware for reflux reactions
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography with silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: Add the desired substituted amine (1.0-1.2 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of p-TSA (0.2 equivalents). The acid protonates the quinoline nitrogen, activating the C4 position for nucleophilic attack.
-
Reaction: Heat the mixture to reflux (e.g., 80°C) and monitor the reaction progress using TLC. Reactions can take from 12 to 48 hours.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.[9] If so, filter the solid and wash with cold ethanol and water. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the desired 4-aminoquinoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and LC-MS.
Part 2: In Vitro Biological Evaluation
Once a library of compounds is synthesized, a cascade of biological assays is employed to identify promising inhibitors.
Protocol 2: Primary Screening via In Vitro Kinase Inhibition Assay
A primary screen is used to identify which compounds from the library have activity against the kinase of interest. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][10]
Principle of the ADP-Glo™ Kinase Assay: This is a two-step process. First, the kinase reaction occurs, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP back to ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial ADP generated and therefore to the kinase activity.[10]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Procedure (384-well plate format):
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10-30 µM. Add a small volume (e.g., 2.5 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.[7]
-
Kinase Reaction: Prepare a master mix containing the target kinase and its specific substrate in the appropriate kinase reaction buffer. Add this mix (e.g., 2.5 µL) to each well.
-
Initiation: Initiate the reaction by adding ATP solution (e.g., 2.5 µL) to each well. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure high sensitivity for ATP-competitive inhibitors.[7][11]
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to keep the reaction in the linear range.[7]
-
ATP Depletion: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.[7]
-
Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[7]
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
-
Illustrative Data:
| Compound ID | Target Kinase | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|---|---|
| QN-Inhib-01 | Kinase A | 15 | Kinase B | 1,500 | 100 |
| QN-Inhib-02 | Kinase A | 250 | Kinase B | 5,000 | 20 |
| QN-Inhib-03 | Kinase A | 8 | Kinase B | 24 | 3 |
| Staurosporine | Kinase A | 5 | Kinase B | 7 | 1.4 |
This table contains illustrative data. Actual values must be determined experimentally.
Protocol 3: Cellular Antiproliferative Assay
Active compounds from the primary screen must be evaluated for their effects in a cellular context. Antiproliferative assays determine a compound's ability to inhibit cell growth. The Sulforhodamine B (SRB) assay is a reliable method that measures cell density based on the measurement of cellular protein content.[12]
Procedure:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, NCI-H460 lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a prolonged period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Plot the percentage of growth inhibition against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Intracellular Target Engagement Assay
Confirming that an inhibitor binds to its intended target within a living cell is a crucial step to validate its mechanism of action.[14][15] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose. It is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[16]
Procedure:
-
Cell Treatment: Treat cultured cells with either the test compound at various concentrations or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 68°C) for a few minutes to induce protein denaturation and aggregation, followed by a cooling step.
-
Cell Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).
-
Fraction Separation: Separate the soluble protein fraction from the precipitated (aggregated) proteins by high-speed centrifugation (e.g., 20,000 x g).[16]
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a protein detection method like Western Blot or ELISA.[16]
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a "melting curve".
-
The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg).
-
A positive "thermal shift" (ΔTagg) in the compound-treated samples compared to the vehicle control indicates direct binding and stabilization of the target protein by the inhibitor.[16]
-
Conclusion and Future Directions
The 3-chloro-4-methylquinoline scaffold serves as an excellent starting point for the development of novel small molecule inhibitors, particularly targeting the kinome. By following a systematic workflow of chemical synthesis, robust biochemical screening, cellular evaluation, and target engagement validation, researchers can efficiently advance from a privileged scaffold to a promising lead compound. The data gathered from these protocols provides the essential foundation for iterative, data-driven lead optimization, ultimately paving the way for the development of next-generation targeted therapeutics.
References
- Vertex AI Search. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC - NIH.
- Benchchem. (n.d.). A Researcher's Guide to Validating Target Engagement for Novel Kinase Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening.
- PrepChem.com. (n.d.). Synthesis of 3-chloro-4-[(4-piperidyl)-methyl]-quinoline.
- EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- NIH National Center for Biotechnology Information. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- ResearchGate. (2026, February 7). Target Engagement Assays in Early Drug Discovery.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- ResearchGate. (n.d.). Synthesis of 3-chloro-4-(2-chloroquinolin-3-yl).
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
- Google Patents. (n.d.). EP0035925A1 - 3-Chloroquinoline derivatives, processes for their preparation and medicaments containing them.
- NIH National Center for Biotechnology Information. (2016, April 5). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.
- Google Patents. (n.d.). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
- ACS Publications. (2016, June 3). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
- ResearchGate. (2025, November 22). Quinoline: A versatile bioactive scaffold and its molecular hybridization.
- RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- MDPI. (2022, February 2). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- PubMed. (2007, November 1). The Discovery of Substituted 4-(3-hydroxyanilino)-quinolines as Potent RET Kinase Inhibitors.
- chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
- BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.
- MDPI. (2024, December 6). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
Sources
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- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of 3-Chloro-4-methylquinoline for library production
An In-Depth Technical Guide to the Scale-Up Synthesis of 3-Chloro-4-methylquinoline for Library Production
Abstract
This comprehensive guide provides a detailed protocol and technical insights for the scale-up synthesis of 3-chloro-4-methylquinoline, a critical building block for the generation of compound libraries in drug discovery. We present a robust and scalable methodology based on the Combes quinoline synthesis, chosen for its efficiency and use of readily available starting materials. This document offers a step-by-step protocol for a 100-gram scale synthesis, detailed process safety analysis, and rigorous analytical quality control procedures. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The targeted functionalization of the quinoline ring system is a cornerstone of modern library synthesis, enabling the exploration of vast chemical space to identify novel drug candidates. 3-Chloro-4-methylquinoline, in particular, serves as a versatile intermediate. The chlorine atom at the 3-position is amenable to various nucleophilic substitution and cross-coupling reactions, providing a key handle for diversification.
This guide is designed for researchers, scientists, and drug development professionals, offering a field-proven, self-validating protocol for the reliable production of this key intermediate on a scale suitable for library generation.
Synthetic Strategy: The Combes Reaction as the Method of Choice
Several classical methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions.[1] For the specific target of 3-chloro-4-methylquinoline, the Combes quinoline synthesis offers the most direct and scalable route.[2][3] This reaction involves the acid-catalyzed condensation of an arylamine with a β-diketone.[2]
Rationale for Selection:
-
Directness: It directly constructs the desired 2,4-disubstituted quinoline core in a single cyclization step.
-
Starting Material Availability: The required precursors, m-chloroaniline and acetylacetone (pentane-2,4-dione), are commercially available in bulk and are relatively inexpensive.
-
Scalability: The reaction conditions are amenable to scale-up with predictable outcomes and manageable exotherms.
The overall synthetic transformation is depicted below:
Caption: Overall workflow of the Combes synthesis for 3-chloro-4-methylquinoline.
Reaction Mechanism
The Combes synthesis proceeds through a well-established, three-stage mechanism under strong acid catalysis.[3]
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. Subsequent dehydration forms a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.
-
Electrophilic Aromatic Substitution: The enamine, activated by protonation of the remaining carbonyl group, undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the activated carbonyl carbon, forming a new six-membered ring. This cyclization is the rate-determining step.[3]
-
Dehydration and Aromatization: A final acid-catalyzed dehydration of the resulting alcohol intermediate leads to the formation of a stable, aromatic quinoline ring system.
Scale-Up Synthesis Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 grams of 3-chloro-4-methylquinoline. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Moles (Equivalents) |
| m-Chloroaniline | 95-74-9 | 127.57 g/mol | 100.0 g | 0.783 mol (1.0) |
| Acetylacetone | 123-54-6 | 100.12 g/mol | 86.3 g (84.5 mL) | 0.862 mol (1.1) |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | 450 g (245 mL) | 4.59 mol (5.86) |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | ~300 g (for 10% w/v soln) | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 2 L | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | 50 g | - |
| Isopropanol | 67-63-0 | 60.10 g/mol | ~500 mL (for recrystallization) | - |
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer with a glass stir rod and PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Dropping funnel (500 mL)
-
Large beaker or vessel (5 L) for quenching
-
Separatory funnel (2 L)
-
Büchner funnel and vacuum flask (2 L)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, condenser, and thermocouple. Place it in the heating mantle.
-
Reagent Charging: To the flask, add concentrated sulfuric acid (450 g). Begin stirring and cool the acid to below 10°C using an ice-water bath.
-
Addition of m-Chloroaniline: Slowly add m-chloroaniline (100.0 g) to the cold, stirring sulfuric acid over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 25°C. A thick slurry of the aniline salt will form.
-
Addition of Acetylacetone: Once the aniline addition is complete and the mixture is homogeneous, begin the dropwise addition of acetylacetone (86.3 g) via the dropping funnel. This addition is also exothermic. Maintain the internal temperature between 20-30°C over a period of approximately 1 hour.
-
Reaction Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 110-115°C. Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin-Layer Chromatography) (Eluent: 4:1 Hexane/Ethyl Acetate).
-
Reaction Quench: After the reaction is deemed complete, turn off the heating and allow the mixture to cool to 50-60°C. In a separate 5 L vessel, prepare a large volume of crushed ice (~2 kg). CAUTION: This step is highly exothermic and must be performed carefully. Slowly and carefully pour the warm reaction mixture onto the crushed ice with vigorous stirring.
-
Basification: The resulting acidic solution will be a dark slurry. Cool the slurry in an ice bath and slowly neutralize it by adding a 10% (w/v) aqueous solution of sodium hydroxide. Monitor the pH with litmus paper or a pH meter. Continue adding base until the pH is approximately 8-9. This will precipitate the crude product.
-
Isolation of Crude Product: Filter the resulting suspension through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral. Press the cake as dry as possible.
-
Purification by Recrystallization: Transfer the crude solid to a 2 L beaker. Add a minimal amount of hot isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40°C to a constant weight. An expected yield is in the range of 95-115 g (68-82%).
Process Safety and Hazard Analysis
Scaling up chemical reactions requires a thorough understanding of potential hazards.
-
m-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4] It is a suspected carcinogen and is toxic to aquatic life.[4] Handle with full personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.
-
Sulfuric Acid: Causes severe skin burns and eye damage.[5] The dilution of sulfuric acid and the quenching step are highly exothermic and can cause dangerous splashing if not controlled. Always add acid to water/ice, never the other way around.
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[6]
Engineering Controls:
-
All operations must be performed within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are immediately accessible.
-
Use a heating mantle with a thermocouple for precise temperature control to prevent runaway reactions.
Analytical Quality Control
Verification of the final product's identity and purity is essential. A combination of chromatographic and spectroscopic methods should be employed.[7][8]
| Parameter | Method | Conditions | Expected Result |
| Purity | HPLC | Column: C18 (4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water (60:40) with 0.1% TFAFlow Rate: 1.0 mL/minDetection: UV at 245 nm[9] | >98% Purity |
| Identity | GC-MS | Column: DB-5 or similar (30 m x 0.25 mm)Carrier Gas: HeliumTemp Program: 100°C (1 min), ramp to 280°C at 20°C/minIonization: EI, 70 eV[9] | M+ peak at m/z 177/179 (3:1 ratio for ³⁵Cl/³⁷Cl) |
| Structure | ¹H NMR | Solvent: CDCl₃ | Peaks corresponding to the aromatic protons, the C4-methyl group, and the quinoline protons. |
| Melting Point | Mel-Temp | - | 69-71°C (literature value) |
Troubleshooting Guide
Even well-established protocols can encounter issues. This decision tree provides a logical framework for troubleshooting common problems.
Caption: A decision tree for troubleshooting the scale-up synthesis.
References
-
Reddy, K. L., & Sridevi, J. P. (2018). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 57B(3), 364-370. Link
-
Sharma, P., & Kumar, R. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Link
-
BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem. Link
-
Kumar, D. S., & Reddy, G. J. (2012). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 10(40), 8159-8164. Link
-
Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. Link
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Molnar, A. (n.d.). Combes quinoline synthesis. Link
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Moodley, T., Singh, A., & Singh, G. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link
-
Kouznetsov, V. V., & Vargas, L. Y. M. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(21), 8343-8345. Link
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem. Link
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PrepChem.com. (n.d.). Synthesis of 3-chloro-4-[(4-piperidyl)-methyl]-quinoline. Retrieved from [Link]
-
Unknown. (n.d.). Combes Quinoline Synthesis. Link
-
Navarrete-Vázquez, G., et al. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Link
-
Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-Chloroquinoline for Researchers. Retrieved from [https://www.benchchem.
-
ResearchGate. (n.d.). 3-Chloro-4-methylquinolin-2(1H)-one. Retrieved from [Link]
- Google Patents. (n.d.). EP0035925A1 - 3-Chloroquinoline derivatives, processes for their preparation and medicaments containing them.
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Link
-
MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). EP3524595B1 - High-purity quinoline derivative and method for manufacturing same.
-
IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link].aspx?prep=v79p0252)
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Application Notes and Protocols for In Vitro Cell-Based Assays Using 3-Chloro-4-methylquinoline
Introduction: Characterizing a Novel Quinoline Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] These compounds often exert their effects by modulating critical cellular processes such as proliferation, cell cycle progression, and apoptosis.[3][4] The introduction of various substituents, like chloro and methyl groups, onto the quinoline ring can significantly alter the compound's biological efficacy and mechanism of action.[4]
This guide provides a comprehensive framework for the initial in vitro characterization of novel quinoline derivatives, using 3-Chloro-4-methylquinoline as a representative example. While extensive data on this specific molecule is emerging, the protocols outlined here represent the standard, validated methodologies for assessing the cytotoxic and mechanistic properties of new chemical entities in a cancer research context. We will detail the application of fundamental assays to determine a compound's effect on cell viability, its potential to induce programmed cell death (apoptosis), and its impact on cell cycle distribution. Furthermore, we will explore the investigation of its influence on key oncogenic signaling pathways, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer.[4][5][6][7]
Safety and Compound Handling
1.1. Material Safety Overview
Derivatives of chloro-methylquinoline should be handled with care. Safety data for structurally related compounds indicate potential for skin, eye, and respiratory irritation.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.[10]
1.2. Preparation of Stock Solutions
For in vitro assays, 3-Chloro-4-methylquinoline should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in a complete cell culture medium to achieve the desired final concentrations for treating cells. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.5%.[11]
Assessment of Cytotoxicity using the MTT Assay
2.1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[14][15] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[11][12]
2.2. Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity via MTT assay.
2.3. Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]
-
Compound Preparation and Treatment: Prepare a series of dilutions of 3-Chloro-4-methylquinoline from the stock solution in a complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include appropriate controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Blank: Wells containing medium only, with no cells.
-
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).[11]
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
2.4. Data Presentation: Example IC₅₀ Values
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) [Example Data] |
| HeLa (Cervical Cancer) | 3-Chloro-4-methylquinoline | 48 | 15.2 |
| A549 (Lung Cancer) | 3-Chloro-4-methylquinoline | 48 | 22.5 |
| MCF-7 (Breast Cancer) | 3-Chloro-4-methylquinoline | 48 | 18.9 |
| Doxorubicin (Positive Control) | HeLa | 48 | 0.8 |
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
3.1. Principle
A key mechanism of anticancer compounds is the induction of apoptosis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[19][20] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, staining the nucleus red.[17][19]
3.2. Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-Chloro-4-methylquinoline at concentrations around its IC₅₀ value for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3.3. Data Presentation: Example Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| 3-Chloro-4-methylquinoline (15 µM) | 60.3 | 25.8 | 13.9 |
| Staurosporine (Positive Control) | 20.7 | 48.1 | 31.2 |
Cell Cycle Analysis
4.1. Principle
Anticancer agents often disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), which can precede apoptosis.[4] Cell cycle analysis is performed by staining DNA with a fluorescent dye, typically Propidium Iodide (PI), after cell fixation and permeabilization.[2] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.[2][21]
4.2. Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Seed cells and treat with 3-Chloro-4-methylquinoline as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C for several weeks.[1][21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]
-
RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained.[21]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 10-15 minutes in the dark.[3][21]
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Investigating the PI3K/Akt Signaling Pathway
5.1. Rationale and Mechanism
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[5][6][7] Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][6] Several quinoline-based compounds have been shown to inhibit this pathway.[22] A potential mechanism for 3-Chloro-4-methylquinoline could involve the inhibition of PI3K, leading to reduced phosphorylation (activation) of its downstream effector, Akt. This, in turn, would suppress pro-survival signals and could contribute to the observed cytotoxicity and apoptosis.
5.2. Signaling Pathway Diagram
Caption: Hypothesized inhibition of the PI3K/Akt pathway by 3-Chloro-4-methylquinoline.
5.3. Recommended Assay: Western Blotting
To validate the effect of 3-Chloro-4-methylquinoline on the PI3K/Akt pathway, Western blotting is the gold standard. This technique allows for the quantification of specific proteins and their phosphorylation status.
-
Objective: To measure the levels of total Akt and phosphorylated Akt (p-Akt), a marker of its activation.
-
Procedure:
-
Treat cells with 3-Chloro-4-methylquinoline for a short duration (e.g., 2-6 hours).
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for total Akt and p-Akt (e.g., at Ser473).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using chemiluminescence.
-
-
Expected Outcome: A dose-dependent decrease in the p-Akt/total Akt ratio in treated cells compared to the control would support the hypothesis that 3-Chloro-4-methylquinoline inhibits the PI3K/Akt pathway.
Conclusion
This guide provides a foundational set of protocols for the initial in vitro characterization of 3-Chloro-4-methylquinoline or other novel quinoline derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key signaling pathways like PI3K/Akt, researchers can build a comprehensive profile of a compound's anticancer potential. The data generated from these assays are crucial for making informed decisions about lead compound prioritization and further preclinical development.
References
- Meshram, H. M., et al. (n.d.). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry.
- Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Al-Ostoot, F. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- AAT Bioquest. (n.d.). MTT Assay.
- Li, W., et al. (2018). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. Biomedicine & Pharmacotherapy, 107, 1343-1348.
- G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
- BenchChem. (2025). Application Notes and Protocols for Cytotoxicity (MTT) Assays of Novel 2-Chloro-N-Aryl Acetamide Derivatives.
- Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ECHEMI. (n.d.). 3-chloro-4-Methylquinolin-2(1H)-one SDS, 502142-56-5 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). Annexin V-FITC Apoptosis Detection Kit.
- ResearchGate. (n.d.). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids.
- Kiseleva, A. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6049.
- Fisher Scientific. (2012). SAFETY DATA SHEET - 3-Chloro-p-toluidine.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET - 4-Chloroaniline.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-3-methylquinoline.
- Mabomba, A., et al. (2023). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 15(18), 4584.
- BenchChem. (2025). Comparative Study of 3-Chloroquinoline Derivatives in Cytotoxicity Assays: A Guide for Researchers.
- Cusabio. (n.d.). PI3K-Akt Signaling Pathway and Cancer.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Zeid, I. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103411.
- University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- BenchChem. (2025). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone.
- Queen's University Belfast. (n.d.). Cell Cycle analysis.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-methylquinoline
Welcome to the technical support guide for the synthesis of 3-Chloro-4-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical intermediate. Our goal is to provide actionable, field-tested insights to help you overcome common synthetic challenges, improve yield, and ensure the highest purity of your final product. This guide is structured as a dynamic troubleshooting resource, moving beyond simple step-by-step protocols to explain the underlying chemical principles that govern success.
Core Synthetic Pathway: An Overview
The most reliable and commonly employed route to 3-Chloro-4-methylquinoline involves a two-stage process. First is the construction of the quinolinone core, followed by a targeted chlorination reaction. Understanding this workflow is the first step in effective troubleshooting.
-
Stage 1: Formation of 4-methylquinolin-2(1H)-one. This precursor is typically synthesized via the Conrad-Limpach or Knorr quinoline synthesis, which involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate.[1][2] This reaction is generally robust, but the purity of the resulting quinolinone is critical for the success of the subsequent step.
-
Stage 2: Chlorination. The 4-methylquinolin-2(1H)-one is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired 3-Chloro-4-methylquinoline.[1] This step is the primary focus of our troubleshooting guide, as it is often where issues with yield, purity, and side reactions arise.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide & Optimization Strategies
This section addresses the most common issues encountered during the chlorination of 4-methylquinolin-2(1H)-one.
Q1: My final yield of 3-Chloro-4-methylquinoline is consistently low. What are the most likely causes?
A: Low yield is a multifaceted problem that can originate from incomplete reactions, side-product formation, or purification losses. A systematic approach is essential for diagnosis.
-
Incomplete Reaction: The most common cause is insufficient activation of the quinolinone substrate. Ensure that your reaction is heated appropriately, typically in the range of 70-90°C when using POCl₃.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material. Also, verify the quality of your POCl₃; older bottles can absorb atmospheric moisture and lose activity.
-
Side Reactions: At excessively high temperatures (>110°C) or with prolonged reaction times, POCl₃ can promote the formation of complex, often dark-colored, phosphorylated byproducts and tars. This not only consumes your starting material but also complicates purification significantly.
-
Sub-optimal Molar Ratio: An insufficient amount of POCl₃ will lead to an incomplete reaction. A common starting point is to use POCl₃ as both the reagent and the solvent, or to use a 3-5 molar excess in a high-boiling inert solvent like toluene or xylenes.
Q2: The crude product is a dark, tarry substance instead of a solid. What went wrong?
A: The formation of tar is almost always indicative of a reaction temperature that is too high or a reaction time that is excessively long. Phosphorus oxychloride is a highly reactive and dehydrating agent that can cause decomposition at elevated temperatures.
Corrective Action:
-
Temperature Control: Strictly control the reaction temperature. Use an oil bath and a temperature controller to maintain the temperature within the optimal 80-90°C range.
-
Reaction Time: Do not heat the reaction for longer than necessary. Once TLC/HPLC analysis shows full conversion of the starting material, proceed immediately to the workup.
-
Careful Workup: The quenching of excess POCl₃ is highly exothermic. Pouring the reaction mixture onto crushed ice must be done slowly and with vigorous stirring to dissipate heat effectively. A sudden temperature spike during quenching can also lead to product degradation.
Q3: My NMR spectrum shows unreacted 4-methylquinolin-2(1H)-one. How can I drive the reaction to completion?
A: The presence of starting material indicates that the reaction has not reached completion. Before simply extending the reaction time, consider the following:
-
Reagent Stoichiometry: Increase the molar excess of POCl₃. If you were using 3 equivalents, try increasing to 5 equivalents.
-
Purity of Starting Material: The 4-methylquinolin-2(1H)-one precursor must be thoroughly dried. The presence of water will consume POCl₃, rendering it ineffective for the chlorination reaction. Dry the starting material in a vacuum oven before use.
-
Reaction Temperature: While avoiding excessive heat, a modest increase in temperature (e.g., from 70°C to 90°C) can improve the reaction rate and drive it to completion.
Q4: I'm seeing unexpected peaks in my GC-MS analysis. What are potential side products?
A: Besides unreacted starting material, several side products can form. The most common is the dichloro- species, 2,3-dichloro-4-methylquinoline, especially if the reaction temperature is too high. The mass spectrum can be a key identifier; look for a molecular ion peak corresponding to C₁₀H₇Cl₂N and a characteristic isotopic pattern for two chlorine atoms.[1]
Another possibility is the formation of phosphate esters or other complex condensation products. A logical troubleshooting workflow can help isolate the cause of such impurities.
Caption: A logical troubleshooting workflow for synthesis optimization.
Q5: How can I effectively purify the final 3-Chloro-4-methylquinoline?
A: Purification is critical for obtaining a high-quality final product. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is the most effective method for removing small amounts of impurities and is suitable for larger scales. The key is selecting an appropriate solvent system.[3]
-
Column Chromatography: For removing impurities with similar polarity or for small-scale purification, column chromatography over silica gel is effective. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Side reactions (tarring); Sub-optimal workup | Verify reagent quality & stoichiometry; Strictly control temperature (80-90°C); Ensure slow, cold quenching of POCl₃. |
| Dark/Tarry Product | Reaction temperature too high (>100°C); Prolonged heating | Maintain temperature below 95°C; Monitor reaction by TLC/HPLC and stop once SM is consumed. |
| Starting Material in Product | Insufficient POCl₃; Low reaction temperature; Wet reagents | Increase molar ratio of POCl₃; Ensure temperature is >70°C; Dry starting material and use fresh POCl₃. |
| "Oiling Out" during Recrystallization | Solvent boiling point is higher than product's melting point; Solution is too concentrated. | Select a lower-boiling point solvent; Add a small amount of hot solvent to redissolve the oil and cool slowly.[3] |
| No Crystals Form on Cooling | Solution is not saturated; Nucleation is inhibited. | Evaporate some solvent to increase concentration; Scratch the inside of the flask or add a seed crystal.[3] |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the chlorination reaction with POCl₃?
A: The reaction proceeds through the enol tautomer of the quinolinone, which is 4-methylquinolin-2-ol. This "enol" form possesses a nucleophilic C3 position. The phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent, likely forming a reactive intermediate that facilitates electrophilic chlorination at the C3 position.
Caption: Simplified proposed mechanism of chlorination.
Q: Are there alternative chlorinating agents to POCl₃?
A: While POCl₃ is the most common and cost-effective reagent for this transformation, other reagents like phosphorus pentachloride (PCl₅) or a mixture of PCl₅/POCl₃ can also be used. Thionyl chloride (SOCl₂) is generally less effective for this specific type of chlorination. For any alternative, conditions would need to be re-optimized.
Q: What are the best practices for handling POCl₃ safely?
A: Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure all glassware is scrupulously dry. For quenching, always add the POCl₃-containing mixture to ice/water slowly, never the other way around.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-methylquinoline
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical monitoring.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinolin-2(1H)-one (1.0 eq).
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the reaction mixture to 85-90°C using a pre-heated oil bath.
-
Maintain this temperature and stir the reaction for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is no longer visible by TLC, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.
-
Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
The crude product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude solid under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried 3-Chloro-4-methylquinoline to an Erlenmeyer flask.
-
Select an appropriate solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
If colored impurities persist, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Table of Analytical Data
| Analysis Type | Expected Results for 3-Chloro-4-methylquinoline |
| ¹H NMR | Signals in the aromatic region (δ ≈ 7.0–8.5 ppm) and a characteristic singlet for the methyl group (δ ≈ 2.7 ppm).[1] |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ at m/z 178 and an isotopic peak [M+H+2]⁺ at m/z 180 with a relative intensity ratio of approximately 3:1, characteristic of a single chlorine atom.[1] |
| HPLC | A single major peak under standard reverse-phase conditions (e.g., C18 column, Acetonitrile/Water mobile phase).[4] |
References
-
Ali, M. M., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46(7), 1209-1213. Available at: [Link]
-
Reddy, C. R., et al. (2012). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 10(4), 795-802. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(2), 147-163. Available at: [Link]
-
Singh, P., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
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Wikipedia. Gould–Jacobs reaction. Available at: [Link]
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Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. Available at: [Link]
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Wikidoc. Gould-Jacobs reaction. Available at: [Link]
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PrepChem. Synthesis of 3-chloro-4-[(4-piperidyl)-methyl]-quinoline. Available at: [Link]
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R. G. Gould, W. A. Jacobs (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc. 61, 2890. Available at: [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]
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Nguyen, T. K. C., et al. (2017). STUDY ON REACTION OF SUBSTITUTED 4-METHYLQUINOLIN-2(1H)-ONES WITH SODIUM AZIDE. Sciforum. Available at: [Link]
-
LookChem. Cas 2540-15-0,1-(4-chlorophenyl)-4-methylquinolin-2(1H)-one. Available at: [Link]
-
ResearchGate. Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. Available at: [Link]
-
Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o1043. Available at: [Link]
- Google Patents. EP0035925A1 - 3-Chloroquinoline derivatives, processes for their preparation and medicaments containing them.
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available at: [Link]
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European Union Reference Laboratory for Pesticides. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic. Available at: [Link]
-
Gardner, M., et al. (2016). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. ACS Medicinal Chemistry Letters, 7(12), 1165-1170. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
Knochel, P., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14352-14361. Available at: [Link]
-
National Center for Biotechnology Information. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Available at: [Link]
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Organic Syntheses. Procedure for a related compound synthesis. Available at: [Link]
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Semantic Scholar. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Available at: [Link]
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PrepChem. Synthesis of 3-chloroquinoline. Available at: [Link]
-
ResearchGate. Synthesis of 3-chloro-4-(2-chloroquinolin-3-yl).... Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available at: [Link]
-
PubChem. Quinoline, 3-chloro-4-methyl-. Available at: [Link]
-
Chemistry Stack Exchange. Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available at: [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]
- Google Patents. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
-
International Union of Crystallography. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions.... Available at: [Link]
Sources
purification of 3-Chloro-4-methylquinoline from reaction byproducts
An Expert Guide to the Purification of 3-Chloro-4-methylquinoline from Reaction Byproducts
Introduction
3-Chloro-4-methylquinoline is a key heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, often achieved through multi-step reactions, can yield a crude product contaminated with various byproducts, unreacted starting materials, and isomers. Achieving high purity is critical for subsequent applications, particularly in drug development where even minor impurities can have significant biological effects. This technical support guide provides researchers with a comprehensive resource for troubleshooting common issues encountered during the purification of 3-Chloro-4-methylquinoline and offers detailed, field-proven protocols.
Identifying Common Synthesis Byproducts
Effective purification begins with understanding the potential impurities. Depending on the synthetic route employed (e.g., variants of the Doebner-von Miller, Friedländer, or Vilsmeier-Haack reactions), the crude product may contain several byproducts.[1][2]
Table 1: Potential Impurities in 3-Chloro-4-methylquinoline Synthesis
| Impurity Type | Description | Common Cause |
| Isomeric Byproducts | Other chloro-methylquinoline isomers (e.g., 2-chloro-4-methylquinoline, 4-chloro-3-methylquinoline). | Lack of regioselectivity in the cyclization or chlorination step. |
| Unreacted Precursors | Starting materials such as aniline derivatives or chlorinated intermediates.[3] | Incomplete reaction conversion. |
| Over/Under-Chlorination | Dichloro- or non-chlorinated quinoline derivatives.[3] | Poor control over the chlorinating agent stoichiometry or reaction conditions. |
| Polymeric Tars | High-molecular-weight, often dark-colored, amorphous solids. | Vigorous, exothermic reactions, particularly in acidic conditions like the Skraup synthesis.[4] |
| Hydrolysis Products | 3-Hydroxy-4-methylquinoline if the chloro-group is labile under certain workup conditions. | Exposure to strong aqueous base or acid at elevated temperatures. |
| Residual Solvents | Solvents used in the reaction or initial workup (e.g., DMF, POCl₃, Toluene).[3] | Incomplete removal during concentration steps. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 3-Chloro-4-methylquinoline in a question-and-answer format.
Recrystallization Troubleshooting
Question 1: My product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem with two primary causes:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution as a liquid. To fix this, add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool much more slowly to encourage proper crystal nucleation.[3]
-
Solvent Boiling Point vs. Compound Melting Point: The boiling point of your chosen solvent may be higher than the melting point of your compound. The solid dissolves and then separates as a melt rather than crystallizing. Use a lower-boiling point solvent or a solvent mixture.[3][5]
Question 2: I'm getting very low recovery of my compound after recrystallization. What can I do to improve the yield?
Answer: Low recovery is typically due to the compound having significant solubility in the cold solvent or using an excessive amount of solvent for dissolution.
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent dropwise near its boiling point is a good practice.[6][7]
-
Maximize Cooling: Ensure the solution is thoroughly cooled before filtration. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[3]
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without redissolving a significant amount of the product.[3]
Question 3: After recrystallization, my product's purity has not improved significantly. What should I do?
Answer: This indicates that the chosen solvent is not effective at separating the product from a key impurity, likely because they have similar solubility profiles.
-
Solvent Screening: You must screen for a different solvent or a two-solvent system. An ideal solvent should dissolve the target compound well when hot but poorly when cold, while the impurity should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[3][8]
-
Two-Stage Recrystallization: Consider a sequential recrystallization with two different solvent systems. For instance, an initial recrystallization from aqueous ethanol can remove polar impurities, followed by a second recrystallization from a non-polar solvent like hexane to remove non-polar contaminants.[5]
Column Chromatography Troubleshooting
Question 4: My compounds are streaking on the column and the separation is poor. What's the cause?
Answer: Streaking (tailing) on a silica gel column is often caused by the compound being too polar for the chosen solvent system or by interactions with the acidic silica.
-
Optimize Mobile Phase: The mobile phase is likely not polar enough. Add a small percentage of a more polar solvent (e.g., increase the ethyl acetate content in a hexane/ethyl acetate system). A small amount of triethylamine (~0.1-1%) can be added to the mobile phase to deactivate the acidic sites on the silica gel, which is particularly helpful for nitrogen-containing compounds like quinolines.
-
Check for Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product.
-
Dry Loading: If the compound has poor solubility in the mobile phase, it can cause streaking. Adsorb the crude product onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting free-flowing powder onto the top of the column.[9]
Question 5: I'm not getting any product off the column. Where did it go?
Answer: This frustrating situation usually means the product is irreversibly bound to the stationary phase or the mobile phase is not polar enough to elute it.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, try increasing to 30%, 50%, or even pure ethyl acetate. If necessary, a small amount of methanol can be added to the mobile phase to elute highly polar compounds.
-
Check for Decomposition: Quinolines can be sensitive to the acidic nature of silica gel. The compound may have decomposed on the column. To test this, you can take a small sample of the silica from the top of the column, extract it with a very polar solvent like methanol, and analyze the extract by TLC to see if any material is recovered. If decomposition is suspected, switch to a neutral stationary phase like alumina.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around purification strategy for a newly synthesized batch of crude 3-Chloro-4-methylquinoline?
A combination of methods is often most effective. A good general strategy is:
-
Acid-Base Extraction: Dissolve the crude product in a solvent like dichloromethane or ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Then, wash with a dilute base (e.g., 1M NaOH) to remove acidic impurities or tars.[11] Finally, wash with brine and dry the organic layer.
-
Primary Purification: For multi-gram quantities with significant impurities, flash column chromatography is often the best first step to isolate the main product from isomers and polar byproducts.[12][13] For smaller scales or if the crude product is already relatively clean, recrystallization may be sufficient.
-
Final Polishing: A final recrystallization of the material isolated from chromatography can be used to achieve high analytical purity.
Q2: How do I choose the right solvent system for column chromatography?
The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for 3-Chloro-4-methylquinoline on a TLC plate.
-
Start with a Polarity Test: Spot your crude mixture on a TLC plate and test different solvent systems. A good starting point for quinolines is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate).
-
Iterate: Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate). If the spots don't move from the baseline, increase the polarity (e.g., 80:20). If the spots run to the solvent front, decrease the polarity. Continue until the desired separation and Rf value are achieved.
Q3: Can I use vacuum distillation for purification?
While vacuum distillation is a powerful technique for purifying liquids or low-melting solids, it may not be ideal for 3-Chloro-4-methylquinoline if the impurities are isomeric byproducts.[3] Isomers often have very similar boiling points, making them difficult to separate by distillation. Fractional distillation under high vacuum would be required, which may not be practical in a standard research lab.[3] It is more suitable for removing non-volatile impurities like polymeric tars.
Visualization of Purification Workflow
The following diagram outlines a logical workflow for approaching the purification of crude 3-Chloro-4-methylquinoline.
Caption: Logical workflow for purifying 3-Chloro-4-methylquinoline.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying several grams of material that is already >80% pure. A solvent screening is necessary to find the optimal solvent. Good candidates include ethanol/water, isopropanol, or hexane/ethyl acetate mixtures.
-
Dissolution: Place the crude 3-Chloro-4-methylquinoline in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to reflux. Continue to add the solvent dropwise until all the solid has just dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[3] Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Analyze the purity by melting point, TLC, and/or NMR.[14]
Caption: Troubleshooting flowchart for common recrystallization problems.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating complex mixtures or for primary purification of very crude material.
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives an Rf value of ~0.3 for 3-Chloro-4-methylquinoline and good separation from byproducts. A common system is Hexane:Ethyl Acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a ~1 cm layer of sand.[9]
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Alternatively, use the dry loading method described in the troubleshooting section.[9]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent level drop of ~2 inches/minute is a good target).[9]
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified 3-Chloro-4-methylquinoline.
References
-
PrepChem. (n.d.). Synthesis of 3-chloro-4-[(4-piperidyl)-methyl]-quinoline. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
ResearchGate. (n.d.). 3-Chloro-4-methylquinolin-2(1H)-one. Available at: [Link]
- Google Patents. (2020). CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound.
- Google Patents. (2010). CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.
- Google Patents. (1981). EP0035925A1 - 3-Chloroquinoline derivatives, processes for their preparation and medicaments containing them.
-
PrepChem. (n.d.). Synthesis of 4-chloroquinoline. Available at: [Link]
-
National Institutes of Health. (n.d.). Substituted quinolines as noncovalent proteasome inhibitors - PMC. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
- Google Patents. (1981). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Available at: [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (1950). US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Available at: [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
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Technical Support Center: Troubleshooting 3-Chloro-4-methylquinoline Crystallization
A comprehensive guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the crystallization of 3-chloro-4-methylquinoline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges during your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 3-chloro-4-methylquinoline.
Problem: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the melting point of your compound is lower than the temperature of the solution, or the solution is too concentrated.[1][2][3]
Causality and Solution:
-
High Solute Concentration: A supersaturated solution can sometimes lead to the formation of an oil.
-
Inappropriate Solvent: The boiling point of the solvent may be too high.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice.
Problem: No Crystal Formation Upon Cooling
A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.
Causality and Solution:
-
Solution is Too Dilute: If too much solvent was used, the concentration of the compound may not be high enough for crystallization to occur.[1][2]
-
Inhibition of Nucleation: Sometimes, a solution needs a "nudge" to start forming crystals.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[1][3]
-
Solution 2: Seeding: Introduce a tiny crystal of pure 3-chloro-4-methylquinoline to the solution. This "seed" crystal provides a template for further crystal growth.[1][3]
-
Problem: Low Yield of Recovered Crystals
A low yield can be frustrating and may be caused by several factors during the crystallization process.
Causality and Solution:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[2][3]
-
Significant Solubility in Cold Solvent: The ideal crystallization solvent is one in which the compound has low solubility at cold temperatures.
Problem: Poor Purity of the Final Crystals
The primary goal of crystallization is purification. If the resulting crystals are not pure, the process needs to be optimized.
Causality and Solution:
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and the impurities.
-
Solution: Perform a new solvent screen to find a solvent or solvent system where the impurities have significantly different solubility characteristics than 3-chloro-4-methylquinoline.[3]
-
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[2]
-
Solution: Allow for slow crystal growth by cooling the solution gradually.[3] This gives the molecules time to form a more ordered and pure crystal structure.
-
Frequently Asked Questions (FAQs)
What are the best solvents for crystallizing 3-chloro-4-methylquinoline?
The principle of "like dissolves like" is a good starting point.[4] 3-Chloro-4-methylquinoline, a heterocyclic compound, has both polar and non-polar characteristics.
-
Good initial choices for screening include:
-
Alcohols: Ethanol or methanol are often good solvents for quinoline derivatives due to their ability to engage in hydrogen bonding.[4]
-
Aromatic Hydrocarbons: Toluene may be effective, especially in a co-solvent system.[7]
-
Halogenated Solvents: Dichloromethane is another option.[8]
-
Co-solvent systems: Mixtures like hexane-ethyl acetate have been used for similar compounds.[9]
-
It is crucial to perform small-scale solubility tests to determine the ideal solvent or solvent mixture for your specific sample.
What is the general procedure for recrystallization?
Recrystallization is a fundamental purification technique for solid compounds.[10] The general steps are as follows:
-
Dissolution: Dissolve the impure 3-chloro-4-methylquinoline in a minimum amount of a suitable hot solvent.[11][12]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.[11]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[11][12]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.[11]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]
-
Drying: Dry the crystals to remove any residual solvent.[11][13]
How can I induce crystallization if it doesn't start on its own?
If crystals do not form spontaneously upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod.[1][3]
-
Seeding: Add a small crystal of the pure compound to the solution.[1][3]
-
Concentration: Evaporate some of the solvent to increase the concentration of the solute.[1][2]
What is polymorphism and how can it affect my crystallization?
Polymorphism is the ability of a compound to exist in more than one crystal structure.[14][15] Different polymorphs can have different physical properties, such as solubility, melting point, and stability.[15]
-
Controlling Polymorphism: The formation of a specific polymorph can be influenced by factors like the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs.[14] For drug development professionals, controlling polymorphism is critical as it can impact the bioavailability and efficacy of the final product.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Determine a suitable solvent in which 3-chloro-4-methylquinoline is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Place the crude 3-chloro-4-methylquinoline in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is useful when a single suitable solvent cannot be found.[7]
-
Solvent Selection: Choose a "good" solvent in which 3-chloro-4-methylquinoline is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[7][11]
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes slightly cloudy (turbid).[7][8]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Data Presentation
Table 1: Qualitative Solubility of 3-Chloro-4-methylquinoline in Common Organic Solvents (Predicted)
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the quinoline nitrogen.[4] |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions.[4] |
| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups.[4] |
Note: This table provides predicted solubilities. Experimental verification is essential.
Visualizations
Crystallization Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common crystallization issues.
The Process of Crystallization
Caption: The relationship between solution saturation and the stages of crystallization.
References
- Benchchem. Addressing challenges in the purification of quinoline derivatives.
- Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Benchchem. Technical Support Center: Purification of Quinolizinone Derivatives.
-
Sowmya, B. et al. (2014). The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Available at: [Link]
-
ChemRxiv. (2023). Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties. Available at: [Link]
- SATHEE CUET. Chemistry Crystallization.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds? Available at: [Link]
- Google Patents. CN103664892B - The crystallization of quinoline.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link]
-
Royal Society of Chemistry. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Available at: [Link]
-
ResearchGate. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o1043. Available at: [Link]
-
University of Strasbourg. Guide for crystallization. Available at: [Link]
- Benchchem. how to remove impurities from commercial 3-Chloro-4-methylpyridine.
-
PubChem. 3-Chloro-4-methylaniline. Available at: [Link]
-
MDPI. Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- Benchchem. An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline.
-
YouTube. (2022). Recrystallization and Melting Point Analysis. Available at: [Link]
- Google Patents. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.
- Benchchem. A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
-
Organic Syntheses. 3 - Organic Syntheses Procedure. Available at: [Link]
-
Jetir.org. Review of Quinoline Derivatives. Available at: [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]
-
National Institute of Standards and Technology. Quinoline, 4-methyl-. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Home Page [chem.ualberta.ca]
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- 15. mt.com [mt.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-4-methylquinoline Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-methylquinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with these important heterocyclic scaffolds. Instead of a rigid protocol, this document provides a dynamic, question-driven resource to address the common challenges and nuances encountered during synthesis. Our focus will be on one of the most powerful and versatile methods for constructing the chloro-substituted quinoline core: the Vilsmeier-Haack reaction .
This guide will explain the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative literature to ensure scientific integrity and reproducibility in your work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis of chloroquinoline derivatives, particularly via the Vilsmeier-Haack cyclization of N-arylacetamides, a common route to obtaining 2-chloro-3-formylquinoline precursors.
Q1: What is the Vilsmeier-Haack reaction, and why is it a preferred method for synthesizing chloroquinoline derivatives?
The Vilsmeier-Haack reaction is a highly efficient one-pot method for the formylation and cyclization of activated aromatic compounds.[1] For quinoline synthesis, it typically involves the reaction of an N-arylacetamide with the "Vilsmeier reagent."[1] This reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The reaction is advantageous because it simultaneously builds the heterocyclic ring and installs a chlorine atom (typically at the 2-position) and a formyl group (at the 3-position), yielding a highly functionalized and valuable synthetic intermediate from simple precursors.[1]
The mechanism proceeds in several stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[4][5]
-
Electrophilic Attack: The electron-rich N-arylacetamide attacks the Vilsmeier reagent, typically undergoing a double formylation.[1]
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aryl ring attacks one of the formyl groups to build the pyridine ring of the quinoline system.[1]
-
Chlorination & Aromatization: Subsequent elimination and rearrangement steps lead to the formation of the stable, aromatic 2-chloro-3-formylquinoline product.[1]
Q2: How do substituents on the starting N-arylacetamide affect the reaction yield and efficiency?
The electronic nature of substituents on the aniline ring of the N-arylacetamide precursor is a critical factor influencing the reaction's success.[6] The key cyclization step is an electrophilic aromatic substitution, which is highly sensitive to the nucleophilicity of the aryl ring.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) at the meta or para positions of the aniline ring increase the electron density, activating the ring towards electrophilic attack. This generally leads to higher yields and may allow for milder reaction conditions or shorter reaction times.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making the intramolecular cyclization step significantly more difficult. Reactions with strongly deactivated substrates often result in very low yields or may fail to proceed altogether.[6]
Q3: What are the optimal molar ratios and temperature profiles for this reaction?
Optimizing the stoichiometry and temperature is crucial for maximizing yield and minimizing side reactions.
-
Molar Ratio: A significant excess of the Vilsmeier reagent is often required. Studies have shown that increasing the molar ratio of POCl₃ to the acetanilide substrate from 3 equivalents to as high as 12 equivalents can dramatically improve product yield.[6]
-
Temperature Profile: A two-stage temperature approach is standard. The initial formation of the Vilsmeier reagent (mixing DMF and POCl₃) and its subsequent addition to the acetanilide is highly exothermic and should be performed at low temperatures (0–5°C) to prevent degradation.[1][6] After the initial addition, the reaction mixture is heated to a higher temperature, typically in the range of 80–90°C, to drive the cyclization and aromatization steps to completion.[6]
Troubleshooting Guide: Common Experimental Issues
This section provides direct, actionable solutions to specific problems you may encounter during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture and is rapidly quenched by water.[6][7] | • Ensure all glassware is oven-dried or flame-dried before use.• Use anhydrous grade DMF and freshly distilled POCl₃.• Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Deactivated Starting Material: The presence of strong electron-withdrawing groups on the acetanilide hinders the key cyclization step.[6] | • If possible, redesign the synthesis to use a precursor with electron-donating or neutral substituents.• Increase the reaction temperature and/or time, while carefully monitoring for decomposition by TLC.[6] | |
| Insufficient Reagent: The reaction may stall if the Vilsmeier reagent is the limiting factor. | • Increase the molar equivalents of POCl₃ relative to the acetanilide substrate. A ratio of 12:1 (POCl₃:substrate) has been reported to give maximum yields in some cases.[6] | |
| 2. Formation of Tar or Polymeric Byproducts | Excessive Temperature: Overheating, especially during the initial exothermic phase, can lead to uncontrolled side reactions and polymerization of starting materials or intermediates.[6][8] | • Maintain strict temperature control. Add POCl₃ to DMF dropwise at 0°C with efficient stirring.[1]• Use an ice bath to manage the exotherm during the addition of the substrate to the Vilsmeier reagent. |
| 3. Incomplete Reaction (Starting Material Persists) | Insufficient Heating/Time: The cyclization step requires sufficient thermal energy to overcome the activation barrier. | • Ensure the internal reaction temperature reaches the target range (e.g., 80–90°C) and is maintained.[6]• Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the heating time until the starting material spot is no longer visible.[6] |
| 4. Difficult Product Isolation and Purification | Improper Quenching: The reaction mixture contains highly reactive species and strong acids that must be neutralized for effective workup. | • Pour the cooled reaction mixture slowly and with vigorous stirring into a large volume of crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde and quenches excess reagents.[1]• Neutralize the acidic aqueous solution carefully with a base like sodium carbonate or sodium hydroxide until the solution is alkaline.[1] |
| Product Oiling Out: The crude product may not precipitate as a solid, making filtration difficult. | • If the product is an oil after quenching and neutralization, perform an extraction with an appropriate organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate).[9]• Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.[9]• Purify the resulting crude residue by column chromatography on silica gel.[9] |
Data Presentation: Optimized Vilsmeier-Haack Parameters
The following table summarizes key quantitative parameters for the synthesis of 2-chloro-3-formylquinoline derivatives from N-arylacetamides.
| Parameter | Typical Range | Optimized Value / Key Insight | Source(s) |
| Molar Ratio of POCl₃ : Substrate | 3 - 15 equivalents | 12 equivalents often provides the maximum yield. A large excess is generally beneficial. | [6] |
| Initial Temperature (Reagent Formation) | 0 - 10°C | 0 - 5°C . Critical for controlling the initial exotherm and preventing reagent decomposition. | [6] |
| Reaction Temperature (Cyclization) | 70 - 100°C | 80 - 90°C . Provides the necessary energy for cyclization without causing significant product degradation. | [6] |
| Reaction Time | 2 - 10 hours | 4 - 6 hours is typical, but should be determined by TLC monitoring for complete consumption of the starting material. | [6] |
Experimental Workflow and Protocol
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the Vilsmeier-Haack cyclization process.
Caption: Workflow for the Vilsmeier-Haack synthesis of chloroquinoline derivatives.
Detailed Experimental Protocol: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde
This protocol describes the synthesis starting from N-(4-methylphenyl)acetamide.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials:
-
N-(4-methylphenyl)acetamide (1.49 g, 10 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
-
Phosphorus oxychloride (POCl₃) (11.2 mL, 18.4 g, 120 mmol, 12 eq.)
-
Crushed Ice
-
Sodium Carbonate (or 10% NaOH solution)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, reflux condenser, and heating mantle.
Procedure:
-
Vilsmeier Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (15 mL). Cool the flask to 0°C in an ice-salt bath.
-
Add POCl₃ (11.2 mL) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes with vigorous stirring. Maintain the temperature below 5°C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. The solution should become a pale yellow or reddish color.
-
Substrate Addition: Cool the freshly prepared Vilsmeier reagent back to 0-5°C. Add N-(4-methylphenyl)acetamide (1.49 g) in small portions over 15 minutes, ensuring the temperature does not rise above 10°C.
-
Cyclization Reaction: After the substrate is fully added, equip the flask with a reflux condenser (with a drying tube). Heat the reaction mixture to 80-90°C using a heating mantle and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting acetanilide spot has disappeared.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker (1 L), place approximately 400 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic.
-
Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or 10% NaOH until the pH is ~8-9. A solid precipitate should form.
-
Stir the mixture for 30 minutes, then collect the crude solid product by vacuum filtration. Wash the solid with cold water.
-
-
Purification:
-
If the crude product is relatively clean, it can be purified by recrystallization from a suitable solvent like ethanol or acetone.
-
If significant impurities are present (or if an oil forms), extract the neutralized aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel.
-
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
- side reactions in the synthesis of quinoline deriv
- Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde. BenchChem.
- optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. BenchChem.
- Vilsmeier–Haack reaction. Wikipedia.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
- Vilsmeier-Haack Reaction. Master Organic Chemistry.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. YouTube.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Solubilizing 3-Chloro-4-methylquinoline
Welcome to the technical support guide for overcoming the poor aqueous solubility of 3-Chloro-4-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this compound in their experimental workflows. This guide provides a series of troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to systematically identify and resolve solubility issues, ensuring the reliability and success of your experiments.
Introduction: Understanding the Challenge
3-Chloro-4-methylquinoline is a heterocyclic aromatic compound with inherent lipophilicity, largely due to its quinoline core and chloro- and methyl-substituents. This characteristic often leads to poor solubility in aqueous media, a significant hurdle in various experimental settings, from in vitro biological assays to formulation development. The solubility of quinoline derivatives is critically influenced by the pH of the medium, as the nitrogen atom in the quinoline ring is weakly basic and can be protonated.[1][][3]
This guide will walk you through a logical workflow, starting with characterizing the physicochemical properties of your specific batch of 3-Chloro-4-methylquinoline, followed by a systematic approach to enhancing its solubility.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the solubility of 3-Chloro-4-methylquinoline.
Initial Dissolution Problems
Q1: My 3-Chloro-4-methylquinoline won't dissolve in my aqueous buffer (e.g., PBS, cell culture media). What is the first thing I should do?
A1: The initial and most critical step is to determine if the insolubility is due to the compound's inherent properties or the experimental conditions. Quinoline derivatives are often poorly soluble in neutral or alkaline aqueous solutions.[1] The first line of action is to assess the impact of pH on solubility.
Troubleshooting Steps:
-
pH Adjustment: Since 3-Chloro-4-methylquinoline is a weak base, decreasing the pH of your aqueous medium will lead to the protonation of the quinoline nitrogen, forming a more soluble salt.[1] Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4.0-5.0).
-
Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[4][5] Then, dilute this stock into your aqueous medium. Be mindful of the final solvent concentration, as high concentrations can be toxic in cellular assays.[6]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower.[7]
Troubleshooting Steps:
-
Pre-warm the aqueous medium: Gently warming your buffer (e.g., to 37°C) can increase the kinetic solubility of the compound.[8]
-
Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can help keep the compound in solution.[7]
-
Lower the final concentration: Your target concentration may be exceeding the solubility limit of 3-Chloro-4-methylquinoline in the final aqueous buffer. Try a lower final concentration if your experimental design allows.[7]
-
Increase the final co-solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic co-solvent (e.g., 0.5% or 1% DMSO) can help maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.[6]
Advanced Solubilization Techniques
Q3: pH adjustment and simple co-solvents are not sufficient or are incompatible with my assay. What other options do I have?
A3: When basic methods are insufficient, more advanced formulation strategies can be employed. The two most common and effective approaches for research applications are the use of cyclodextrins and surfactants.[9][10][11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10] They can form inclusion complexes with poorly soluble molecules like 3-Chloro-4-methylquinoline, effectively encapsulating the hydrophobic part of the molecule and presenting a soluble complex to the aqueous environment.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[][12]
-
Surfactant-mediated Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[11][13] The hydrophobic core of these micelles can encapsulate insoluble compounds, increasing their apparent solubility.[11] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used in biological applications.
Q4: How do I choose between using a co-solvent, cyclodextrin, or a surfactant?
A4: The choice depends on the requirements of your specific experiment, including the desired concentration of 3-Chloro-4-methylquinoline, the sensitivity of your assay to organic solvents or other excipients, and the required stability of the solution. The following decision tree can guide your choice:
Caption: Decision workflow for selecting a solubilization strategy.
Part 2: Experimental Protocols & Data
Protocol 1: Determination of pKa by Potentiometric Titration
The pKa is the pH at which the compound is 50% ionized. Knowing this value is essential for effective pH-based solubilization.[1]
Materials:
-
3-Chloro-4-methylquinoline
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Methodology:
-
Prepare a solution of 3-Chloro-4-methylquinoline (e.g., 1-5 mg) in a methanol-water mixture (e.g., 1:9 v/v) to ensure complete dissolution.[1]
-
Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.
-
Slowly titrate the solution with 0.1 M HCl, recording the pH after each addition of a small, known volume of titrant.
-
Continue the titration until the pH stabilizes at a low value.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis). The inflection point of the resulting curve corresponds to the equivalence point. The pKa is the pH at half the volume of titrant added to reach the equivalence point.[4]
-
Perform the titration in triplicate to ensure reproducibility.[4]
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of 3-Chloro-4-methylquinoline in a specific aqueous medium.
Materials:
-
3-Chloro-4-methylquinoline
-
Aqueous buffer of choice (e.g., water, PBS at pH 7.4, citrate buffer at pH 4.5)
-
Scintillation vials or glass tubes with screw caps
-
Shaker or rotator set at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of solid 3-Chloro-4-methylquinoline to a vial containing a known volume of the aqueous buffer. An excess is confirmed by the presence of undissolved solid.
-
Seal the vials and place them on a shaker for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[9]
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of dissolved 3-Chloro-4-methylquinoline using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
The determined concentration is the equilibrium solubility.
Data Presentation: A Template for Your Findings
Use the following tables to systematically record and compare your results from testing different solubilization methods.
Table 1: pH-Dependent Solubility of 3-Chloro-4-methylquinoline
| Aqueous Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | ~7.0 | 25 | Your Data Here |
| Citrate Buffer | 4.5 | 25 | Your Data Here |
| Phosphate Buffer (PBS) | 7.4 | 25 | Your Data Here |
| Your Buffer | X.X | 25 | Your Data Here |
Table 2: Co-solvent and Excipient-Based Solubilization
| Solubilization System | Concentration of Excipient | Final Compound Conc. (µM) | Observations (Precipitation?) |
| 10% Ethanol in Water | N/A | Your Data Here | Your Data Here |
| 1% DMSO in PBS | N/A | Your Data Here | Your Data Here |
| 2% HP-β-CD in Water | 2% (w/v) | Your Data Here | Your Data Here |
| 5% HP-β-CD in Water | 5% (w/v) | Your Data Here | Your Data Here |
| 0.1% Tween® 80 in PBS | 0.1% (w/v) | Your Data Here | Your Data Here |
Part 3: Mechanistic Insights and Advanced Protocols
Understanding the mechanism behind each solubilization technique allows for more rational experimental design.
Mechanism of Solubilization
Caption: Mechanisms of common solubilization techniques.
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol helps determine the concentration of a cyclodextrin required to solubilize a target concentration of your compound.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of solutions of a chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).[9]
-
Add Compound: Add an excess amount of 3-Chloro-4-methylquinoline powder to a fixed volume of each cyclodextrin solution.
-
Equilibrate: Follow steps 2 and 3 from Protocol 2 (Shake-Flask Method).
-
Quantify Solubilized Compound: Analyze the supernatant from each sample to determine the concentration of dissolved 3-Chloro-4-methylquinoline as described in Protocol 2.
-
Analyze Data: Plot the concentration of dissolved 3-Chloro-4-methylquinoline (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship indicates the formation of a soluble complex, and the slope can be used to determine the complexation efficiency.[9]
Conclusion
Overcoming the poor aqueous solubility of 3-Chloro-4-methylquinoline requires a systematic and informed approach. By first characterizing its pH-dependent solubility and pKa, researchers can make rational choices about the most effective solubilization strategy for their specific experimental needs. This guide provides the foundational knowledge and practical protocols to troubleshoot and solve solubility challenges, ultimately leading to more robust and reliable scientific outcomes.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- BenchChem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
- Determination of pKa Values by Liquid Chrom
- Enamine. (n.d.). Determining pKa.
- Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches | Request PDF. (n.d.).
- pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles and M
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. (2025, April 8).
- ChemicalBook. (n.d.). 95-74-9(3-Chloro-4-methylaniline) Product Description.
- BenchChem. (n.d.). Technical Guide: 3-Chloroquinoline Hydrochloride - Physicochemical Profile.
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- ChemicalBook. (n.d.). 3-METHYLQUINOLINE-4-CARBOXYLIC ACID CAS#: 1873-51-4.
- Impact of Surfactants on Drug Release during Dissolution Testing | Scholars Research Library. (2024, November 29).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
- Water Mediated Synthesis of Substituted Quinolines — A New Green Approach to the Friedlaender Annulation | Request PDF. (2025, August 9).
- pKa values bases. (n.d.). Chair of Analytical Chemistry.
- BuyersGuideChem. (n.d.). 3-Chloro-4-methylquinoline suppliers and producers.
- BenchChem. (n.d.). Bikaverin Technical Support Center: Troubleshooting Precipitation in Aqueous Media.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
- PubChem. (n.d.). 3-Chloro-4-methylaniline.
- A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol–Water Partition Coefficients of the Polychlorinated Biphenyls. (2009, October 15).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- BenchChem. (n.d.). Troubleshooting Peraquinsin precipitation in aqueous solution.
- Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4).
- BenchChem. (n.d.). Overcoming poor solubility of 3-Methylthio-quinoline during reaction.
- Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activ
- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties | SciTechnol. (2012, October 22).
- Organic solvents in the pharmaceutical industry. (n.d.). SciSpace.
- Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. (2025, October 23).
- Sigma-Aldrich. (n.d.). 4-Chloro-3-methylquinoline | 63136-60-7.
- A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. (n.d.). PMC.
- Impact of Different Surfactants on Oral Bioavailability of Paclitaxel/HPMC-AS Amorphous Solid Dispersion. (2025, November 18). MDPI.
- PubChemLite. (n.d.). 3-chloro-4-(4-piperidinylmethyl)quinoline dihydrochloride (C15H17ClN2).
- ChemScene. (n.d.). 4-Chloro-3-methylquinoline | 63136-60-7.
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Technical Support Center: Scale-Up Troubleshooting for 3-Chloro-4-methylquinoline Synthesis
Overview and Mechanistic Context
The synthesis of 3-chloro-4-methylquinoline is predominantly achieved via the Ciamician-Dennstedt rearrangement, an abnormal Reimer-Tiemann-type ring expansion of 3-methylindole[1]. This transformation relies on the in situ generation of highly reactive dichlorocarbene (:CCl₂) from chloroform and concentrated sodium hydroxide under Phase-Transfer Catalysis (PTC)[2][3].
While highly effective at the bench scale, transitioning this biphasic system to pilot or commercial scale introduces severe mass transfer limitations, thermal management risks, and downstream isolation challenges. This guide provides self-validating protocols and mechanistic troubleshooting to ensure process safety and high yields during scale-up.
Process Flow Diagram
Workflow of PTC-mediated Ciamician-Dennstedt synthesis of 3-chloro-4-methylquinoline.
Standardized Scale-Up Protocol
This self-validating methodology incorporates in-process thermal and phase-separation checks to ensure reproducibility at multigram to kilogram scales.
Step 1: Organic Phase Preparation In a jacketed reactor equipped with a high-shear impeller, dissolve 3-methylindole (1.0 equiv) and triethylbenzylammonium chloride (TEBAC, 0.05 equiv) in anhydrous chloroform (10 volumes). In-process check: Ensure complete dissolution and visual homogeneity before proceeding.
Step 2: Thermal Equilibration Cool the organic solution to 0–5 °C using the reactor cooling jacket.
Step 3: Controlled Base Dosing Slowly dose a 33% w/w aqueous sodium hydroxide solution (5.0 equiv) into the vigorously stirred organic phase[2]. Critical Causality: Dosing must be strictly controlled to manage the exothermic deprotonation of chloroform. Maintain internal temperature below 10 °C to prevent rapid carbene hydrolysis and pressure spikes[4].
Step 4: Biphasic Reaction After addition, maintain high-shear stirring at 0–5 °C for 6 hours, then allow the mixture to naturally warm to room temperature and stir for an additional 24 hours to ensure complete ring expansion[2].
Step 5: Quench and Phase Separation Dilute the reaction mixture with cold water (5 volumes) to dissolve precipitated salts. Stop agitation and allow the phases to separate. In-process check: If a rag layer (emulsion) persists for more than 15 minutes, filter the biphasic mixture through a thin pad of Celite to remove polymerized carbene tars[3].
Step 6: Extraction and Acid Wash Separate the organic (chloroform) layer. Extract the aqueous layer with additional chloroform. Combine the organic layers and wash with 20% hydrochloric acid. This extracts the basic quinoline product into the aqueous phase as a hydrochloride salt, leaving neutral impurities in the organic waste[2].
Step 7: Neutralization and Isolation Cool the acidic aqueous extract in an ice bath and carefully neutralize with 10% sodium hydroxide until the product precipitates. Filter, wash thoroughly with water, and recrystallize from hexane to yield pure 3-chloro-4-methylquinoline[2].
Quantitative Data Summary
Table 1: Optimization Parameters for PTC-Mediated Dichlorocarbene Ring Expansion
| Parameter | Sub-optimal Condition | Optimized Scale-Up Condition | Mechanistic Rationale |
| Agitation Speed | < 300 rpm | > 600 rpm (High-shear) | Maximizes interfacial surface area for deprotonation; prevents carbene starvation in the organic phase[3]. |
| Base Concentration | 10–20% NaOH | 33–50% NaOH | High ionic strength reduces water activity, suppressing the competitive hydrolysis of dichlorocarbene[2][3]. |
| Temperature | > 20 °C (Batch addition) | 0–5 °C (Controlled dosing) | Mitigates the runaway exotherm of carbene generation and prevents the formation of tarry polymers[3][4]. |
| PTC Loading | 1 mol% | 5–10 mol% | Ensures sufficient phase-transfer cycles to match the rate of carbene consumption by the indole substrate. |
Troubleshooting Guides & FAQs
Q1: Why do I observe a sudden, uncontrollable exotherm and pressure spike during the addition of sodium hydroxide? A: The generation of dichlorocarbene is highly exothermic and often exhibits a delayed initiation (induction period)[4]. If NaOH is added too quickly at scale, unreacted base accumulates. Once the phase-transfer cycle initiates, a runaway reaction occurs, vaporizing the chloroform solvent and causing a dangerous pressure spike. Solution: Never add the base as a single batch at scale. Utilize a continuous dosing strategy with active jacket cooling. Ensure the internal temperature remains between 0–5 °C during the entire addition phase. Thermal Screening Unit (TSU) analysis should be conducted prior to scale-up to quantify the maximum temperature and pressure onset[4].
Q2: My scale-up yields are significantly lower than my bench-scale yields, and I am recovering high amounts of unreacted 3-methylindole. What is the cause? A: This is a classic symptom of mass transfer limitations in biphasic systems. At larger scales, the surface-area-to-volume ratio of the liquid-liquid interface decreases drastically. If the mixing shear is insufficient, the phase-transfer catalyst cannot efficiently shuttle the hydroxide ions into the organic phase. Consequently, the generated dichlorocarbene hydrolyzes in the aqueous phase before it can undergo the Ciamician-Dennstedt insertion into the indole ring[1][3]. Solution: Upgrade to a high-shear impeller (e.g., a Rushton turbine) or transition the reaction to a continuous flow setup, such as an oscillatory flow coil reactor, which provides superior interfacial mixing without the need for extreme agitation speeds[3].
Q3: How do I prevent the formation of intractable emulsions during the aqueous workup? A: Phase-transfer catalysts (like TEBAC) inherently act as surfactants, lowering interfacial tension and stabilizing emulsions. Furthermore, side reactions involving the partial polymerization of dichlorocarbene generate tarry, insoluble materials that accumulate at the phase boundary, acting as physical emulsion stabilizers[3]. Solution: Do not attempt to separate the phases immediately. First, dilute the mixture with a large volume of water to reduce the ionic strength of the aqueous phase. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite. This removes the polymerized carbene tars, instantly breaking the emulsion and allowing for a clean phase separation.
Q4: What causes the formation of side products instead of the desired 3-chloro-4-methylquinoline? A: While the Ciamician-Dennstedt rearrangement is highly specific for ring expansion, side reactions occur if the carbene reacts with nucleophiles other than the indole[1]. For instance, trace water in the organic phase leads to formate production. Additionally, if the reaction temperature is allowed to rise prematurely, the indole can undergo N-alkylation or form orthoformic esters instead of the desired cyclopropanation and subsequent ring expansion[2]. Solution: Maintain strict temperature control (0–5 °C) to kinetically favor the cyclopropanation of the C2-C3 double bond of the indole. Ensure the chloroform is anhydrous, as excess water in the organic phase accelerates carbene degradation.
References
- the reimer-tiemann reaction - Sciencemadness.
- Design, Development, and Scale-Up of a Stereoselective Synthesis of (1R,3R)-3-(3,5-Bis(trifluoromethyl)phenyl)
- Source: researchgate.
- Ciamician-Dennstedt rearrangement reaction: background and...
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Technical Support Center: Removing Residual Catalysts from 3-Chloro-4-methylquinoline
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-4-methylquinoline. The presence of residual metal catalysts, often remnants from synthetic steps, is a critical issue impacting downstream applications, regulatory compliance, and the integrity of biological assays. This document provides a structured, problem-oriented approach to effectively remove these contaminants.
Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common queries regarding the purification of 3-Chloro-4-methylquinoline.
Q1: What are the most probable catalyst contaminants I should be testing for in my 3-Chloro-4-methylquinoline sample? A1: The synthesis of quinoline scaffolds frequently employs transition-metal catalysts.[1] Based on common synthetic routes for similar heterocyclic compounds, the most likely contaminant is Palladium (Pd) , often from cross-coupling reactions or hydrogenation steps (e.g., using Pd/C). Other potential, though less common, metallic impurities could include rhodium (Rh), ruthenium (Ru), and copper (Cu).[1]
Q2: Why is the complete removal of these residual metals a critical, non-negotiable step? A2: There are three primary drivers for stringent metal removal:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities, as outlined in guidelines such as ICH Q3D. Palladium, for instance, is a Class 2B element with low permitted daily exposure.
-
Catalyst Poisoning: If your 3-Chloro-4-methylquinoline is an intermediate, residual metals can poison catalysts used in subsequent synthetic transformations, leading to failed or low-yielding reactions.
-
Assay Interference and Toxicity: In drug development, residual metals can interfere with biological screening assays, produce false positives, or exhibit inherent toxicity, confounding the interpretation of the compound's activity.[2]
Q3: What are the principal laboratory strategies for removing residual catalysts? A3: The main strategies can be categorized into four groups:
-
Metal Scavenging: Utilizes solid-supported reagents with functional groups that selectively chelate and bind metal ions.[3]
-
Acid-Base Extraction: Leverages the basic nature of the quinoline nitrogen to separate it from non-basic impurities.[4][5]
-
Recrystallization: A classic purification technique based on solubility differences between the product and impurities.[6][7]
-
Chromatography: Separation based on differential adsorption of the compound and impurities on a stationary phase.[8]
Q4: My synthesis used a heterogeneous catalyst like Palladium on Carbon (Pd/C). Isn't a simple hot filtration sufficient for its removal? A4: While filtration through a medium like Celite is an essential first step for removing the bulk of a heterogeneous catalyst, it is often insufficient.[9][10] A fraction of the metal can leach from the support into the reaction mixture, forming soluble or colloidal palladium species that will pass through standard filters.[10] Therefore, a secondary purification method targeting these dissolved metal species is almost always necessary to meet regulatory standards.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental challenges in a question-and-answer format, providing detailed solutions and the scientific rationale behind them.
Issue 1: I have detected residual catalyst. How do I select the most appropriate purification method?
Answer: The optimal method depends on the nature of the catalyst (heterogeneous vs. homogeneous), the scale of your reaction, and the properties of other impurities. The following decision tree provides a logical workflow for selecting a strategy.
Caption: Decision tree for selecting a palladium removal method.
Issue 2: My analysis (ICP-MS, NMR) confirms soluble palladium contamination. What are my best options?
Answer: For soluble palladium, you need a method that can interact with the metal at a molecular level. Filtration alone is ineffective. Here are the recommended approaches, ordered by general effectiveness and ease of use.
Method A: Metal Scavengers (Recommended First-Line Approach)
-
Scientific Principle: Metal scavengers are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for transition metals.[11] Thiol-based scavengers, for example, form strong covalent bonds with soft metals like palladium, effectively removing them from solution via chemisorption.[3][12] This method is highly selective, operates under mild conditions, and often results in minimal loss of the desired product.[11]
-
Experimental Protocol: See Protocol 1 below for a detailed, step-by-step guide.
-
Data Summary:
| Scavenger Type | Functional Group | Primary Target | Key Advantages |
| Thiol-Based (e.g., Si-Thiol) | -SH | Pd(0), Pd(II) | Highly effective for a range of Pd species, robust. |
| Amine-Based (e.g., Si-TAA) | Triaminetetraacetic Acid | Pd(II) | Good for charged palladium complexes. |
| Trimercaptotriazine (TMT) | Triazine-thiol | Pd(0), Pd(II) | Very high affinity for palladium, fast kinetics.[3] |
Method B: Acid-Base Extraction (Exploiting Molecular Properties)
-
Scientific Principle: 3-Chloro-4-methylquinoline is a basic compound due to the lone pair of electrons on the heterocyclic nitrogen atom.[13] By treating the crude product (dissolved in an organic solvent) with an aqueous acid (e.g., dilute HCl), the quinoline is protonated to form a water-soluble hydrochloride salt.[4][14] Neutral impurities, including many palladium complexes, remain in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the pure, free-basic quinoline, which is then extracted back into a fresh organic solvent.[5]
-
Experimental Protocol: See Protocol 2 for a detailed procedure.
Method C: Recrystallization (For Final Polishing)
-
Scientific Principle: This technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent at different temperatures.[15] A suitable solvent will dissolve the 3-chloro-4-methylquinoline at an elevated temperature but have low solubility upon cooling, allowing pure crystals to form while impurities (including residual catalysts) remain in the mother liquor.[7] However, be aware that in some cases, crystallization can concentrate a metal within the crystal structure if it co-crystallizes with the product.[16]
-
Experimental Protocol: See Protocol 3 for guidance on solvent screening and the recrystallization process.
-
Data Summary: Recommended Solvents for Screening
| Solvent Class | Specific Examples | Rationale/Notes |
| Alcohols | Ethanol, Isopropanol | Often good for moderately polar compounds. Aqueous ethanol can also be effective.[17] |
| Hydrocarbons | Heptane, Toluene | Good for less polar compounds; often used as an anti-solvent.[6] |
| Esters | Ethyl Acetate | A versatile solvent of intermediate polarity. |
| Solvent Mixtures | Heptane/Ethyl Acetate, Toluene/Ethanol | Allows for fine-tuning of solubility to maximize recovery and purity. |
Method D: Flash Column Chromatography
-
Scientific Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a mobile phase (eluent) and a stationary phase (typically silica gel).[8] While effective, it can be lower-yielding and requires careful optimization of the eluent system. For basic compounds like quinolines, peak tailing can be an issue on acidic silica gel.[18] This can often be mitigated by adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent.[18]
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol describes a general procedure for using a thiol-functionalized silica scavenger.
-
Dissolution: Dissolve the crude 3-Chloro-4-methylquinoline in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, Dichloromethane) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the silica-thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 10-20 wt% relative to the mass of the crude product, or 3-5 molar equivalents relative to the initial catalyst loading.[11]
-
Agitation: Stir the mixture at room temperature for 2-4 hours. For challenging cases, the temperature can be increased to 40-60°C, and the time extended to 16-24 hours.
-
Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter or a short pad of Celite to remove the solid scavenger.[10]
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.
-
Concentration: Remove the solvent from the combined filtrate under reduced pressure to yield the purified product.
-
Analysis: Submit the purified sample for analysis (e.g., ICP-MS) to confirm the final palladium concentration.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous Hydrochloric Acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc), which contains neutral impurities. The desired product is now in the aqueous layer as its hydrochloride salt.
-
Repeat (Optional): To ensure complete extraction, wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M aqueous Sodium Hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The free-base 3-Chloro-4-methylquinoline will precipitate or form an oil.
-
Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the separatory funnel and shake to extract the purified product from the aqueous layer.
-
Final Work-up: Separate the organic layer, wash it with brine (saturated NaCl solution) to remove excess water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure product.[19]
Protocol 3: Purification via Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (see table above) at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold.[6]
-
Dissolution: Place the crude 3-Chloro-4-methylquinoline in an Erlenmeyer flask. Add the chosen solvent and heat the mixture with stirring until the solid just dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.[20]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visual Workflow Diagram
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
-
(PDF) 3-Chloro-4-methylquinolin-2(1H)-one - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
-
Scavengers - N.E. CHEMCAT. Available at: [Link]
- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
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Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - PMC. Available at: [Link]
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How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
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Quinoline, 3-chloro-4-methyl- | C10H8ClN | CID 92597 - PubChem. Available at: [Link]
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Recrystallization - Single Solvent. Available at: [Link]
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Purification Column Guide - MD Scientific. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
- CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
-
Metal Scavenger Guide - Sopachem. Available at: [Link]
-
3 - Organic Syntheses Procedure. Available at: [Link]
-
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link]
-
Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen. Available at: [Link]
-
Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones - MDPI. Available at: [Link]
- WO2002008491A1 - Palladium removing solution and method for removing palladium - Google Patents.
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]
-
Quick Intro to Scavengers Webinar - YouTube. Available at: [Link]
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Technical Support Center: A Researcher's Guide to 3-Chloro-4-methylquinoline Stability
Welcome to the technical support center for 3-Chloro-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the integrity and stability of 3-Chloro-4-methylquinoline throughout its storage and handling.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and storage of 3-Chloro-4-methylquinoline.
Q1: My 3-Chloro-4-methylquinoline has developed a yellowish or brownish tint. Is it still usable?
A change in color from its typical off-white or light yellow to a more pronounced yellow or brown is a primary indicator of degradation.[1] This discoloration is often a result of photodegradation or oxidation.[1] While the compound may not be completely degraded, the presence of impurities is highly likely. For experiments sensitive to purity, such as quantitative assays or in vivo studies, it is strongly recommended to use a fresh, uncolored batch of the compound. For less sensitive applications, the suitability of the discolored compound should be verified analytically.
Q2: What are the ideal storage conditions for 3-Chloro-4-methylquinoline to ensure its long-term stability?
To minimize degradation, 3-Chloro-4-methylquinoline should be stored in a cool, dry, and dark environment.[2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[2][3] For optimal long-term stability, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[4][5]
Q3: How does exposure to light affect the stability of 3-Chloro-4-methylquinoline?
Exposure to light, particularly UV light, is a significant factor in the degradation of halogenated quinolines. This process, known as photodegradation, can lead to the cleavage of the carbon-chlorine bond and subsequent substitution with a hydroxyl group.[1] This can be followed by further oxidation, leading to a variety of degradation products. Therefore, it is crucial to store the compound in amber or opaque containers to protect it from light.[1]
Q4: Is 3-Chloro-4-methylquinoline susceptible to hydrolysis? What is the impact of pH?
Yes, chloro-substituted quinolines can undergo hydrolysis, particularly under acidic or basic conditions.[2][6][7] The stability of quinoline derivatives in aqueous solutions is often pH-dependent.[1][8][9] While neutral pH generally offers better stability, both acidic and alkaline environments can accelerate the hydrolysis of the chloro group to a hydroxyl group, forming 4-methyl-3-hydroxyquinoline. For any work involving aqueous solutions, it is advisable to use buffered systems and to assess the stability of the compound at the specific pH of the experiment. The rate of hydrolysis can increase significantly with each pH point change away from the optimal range.[10]
Q5: Can I store solutions of 3-Chloro-4-methylquinoline? If so, for how long and under what conditions?
Preparing fresh solutions is always the best practice for sensitive experiments.[1] If stock solutions must be prepared and stored, they should be kept in a refrigerator (2-8°C) or frozen (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like water or methanol for long-term storage of solutions. The stability of the solution will depend on the solvent, concentration, temperature, and exposure to light. It is highly recommended to perform a stability study on your specific solution to determine its viability over time.
Troubleshooting Guides
This section provides structured guidance for identifying and addressing issues related to the degradation of 3-Chloro-4-methylquinoline.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Loss of biological activity or potency in assays.
-
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC-MS).
-
Variability in results between different batches or over time.
Possible Cause: Degradation of the 3-Chloro-4-methylquinoline stock.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Degradation of Solid Compound
Symptoms:
-
The compound has changed color (e.g., to yellow or brown).
-
The solid appears clumpy or has a different texture.
Possible Cause: Exposure to light, moisture, or elevated temperatures during storage.
Recommended Actions:
-
Do not use for sensitive applications. The presence of impurities is highly probable.
-
Procure a new batch of the compound.
-
Review your storage protocol. Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry place, preferably under an inert atmosphere.
Potential Degradation Pathways
Understanding the potential chemical transformations of 3-Chloro-4-methylquinoline is key to preventing them. The primary degradation pathways are photodegradation and hydrolysis.
Caption: Key degradation pathways for 3-Chloro-4-methylquinoline.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to intentionally degrade the compound and identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.
Materials:
-
3-Chloro-4-methylquinoline
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a PDA or UV detector and a C18 column
-
LC-MS system for identification of degradation products
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of 3-Chloro-4-methylquinoline in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a clear vial of the stock solution to a UV lamp or direct sunlight.
-
Control: Keep a sealed, light-protected vial of the stock solution at room temperature.
-
-
Incubation: Incubate the stress samples for a defined period (e.g., 24, 48, or 72 hours).
-
Sampling and Analysis:
-
At regular intervals, withdraw an aliquot from each sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by HPLC to monitor the decrease in the parent compound peak and the appearance of new peaks (degradation products).
-
-
Peak Identification: For samples showing significant degradation, analyze them using LC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.
Protocol 2: Routine Purity Check by HPLC
This protocol can be used for routine quality control of your 3-Chloro-4-methylquinoline stock.
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by a UV scan of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of 3-Chloro-4-methylquinoline at a known concentration in the mobile phase.
-
Prepare a sample of your stock compound at the same concentration.
-
Inject both the standard and the sample into the HPLC system.
-
Compare the chromatograms. The appearance of significant additional peaks in your sample indicates the presence of impurities. The purity can be estimated by the relative peak areas.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C) | Slows down the rate of chemical degradation.[1] |
| Light | Protect from light (amber/opaque vial) | Prevents photodegradation.[1] |
| Atmosphere | Inert gas (Nitrogen/Argon) | Minimizes oxidation.[4] |
| Moisture | Dry (tightly sealed container) | Prevents hydrolysis.[2][3] |
References
-
Ismail, M. M., & Abass, M. (2000). Chemistry of Substituted Quinolinones IV. Regioselective Nucleophilic Substitution of 1,3-Dichlorobenzo[f]quinoline. Acta Chimica Slovenica, 47(3), 327-338. Available from: [Link]
-
Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1433-1442. Available from: [Link]
-
Reddy, C. R., et al. (2019). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Organic & Biomolecular Chemistry, 17(3), 543-547. Available from: [Link]
-
Knochel, P., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14133-14145. Available from: [Link]
-
Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1038. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
-
Euro Chlor. (2014). Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
-
PubChem. (n.d.). 3-chloro-4-methylquinoline. National Center for Biotechnology Information. Available from: [Link]
-
Euro Chlor. (2014). Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(7), 2415-2420. Available from: [Link]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. Available from: [Link]
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(7), 2415-2420. Available from: [Link]
-
Johnson, B. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Clemson University. Available from: [Link]
-
University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. Available from: [Link]
-
Eawag. (1997). 3-Methylquinoline Degradation Pathway. Eawag-BBD. Available from: [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Available from: [Link]
-
Pina, F., et al. (2016). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. Chemistry – A European Journal, 22(34), 12080-12090. Available from: [Link]
-
Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Pharmaceutical Research. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Chloro-3-methylquinoline | 63136-60-7 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Advanced HPLC Method Refinement for 3-Chloro-4-methylquinoline
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges with quinoline derivatives.
Analyzing 3-Chloro-4-methylquinoline presents a unique set of challenges. While the molecule is hydrophobic enough to retain well on reversed-phase (RP) columns, its basic quinoline nitrogen acts as a strong hydrogen-bond acceptor and cation. This dual nature frequently triggers secondary interactions with the stationary phase, leading to peak distortion, poor resolution, and quantitative inaccuracy. This guide deconstructs the causality behind these issues and provides field-proven, self-validating solutions.
Part 1: Diagnostic Decision Tree
Before altering your method, you must identify the mechanistic root cause of your chromatographic failure. Use the diagnostic logic flow below to isolate the variable causing peak deformation.
Fig 1: Diagnostic logic flow for resolving secondary interactions in basic quinoline analysis.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does 3-Chloro-4-methylquinoline exhibit severe peak tailing at neutral pH, and how do I fix it?
The Causality: Peak tailing in reversed-phase HPLC is rarely a physical issue (like a column void) when it only affects specific analytes. For basic compounds like 3-Chloro-4-methylquinoline, tailing is caused by secondary ion-exchange interactions[1]. At a neutral pH (e.g., pH 7.0), residual silanol groups (-Si-OH) on the silica stationary phase lose a proton and become negatively charged (-Si-O⁻). Simultaneously, the basic quinoline nitrogen is protonated and positively charged. As the analyte travels down the column, it is retained not just by the intended hydrophobic C18 interactions, but also by strong electrostatic attraction to the ionized silanols [2]. This dual-retention mechanism drags the trailing edge of the peak.
The Solution: You must shut down the secondary interaction pathway. Lower the mobile phase pH to < 3.0 using a strong buffer (e.g., 20 mM potassium phosphate) or an acidic modifier like 0.1% Trifluoroacetic acid (TFA). At pH 2.5, the surface silanols are fully protonated and neutralized, eliminating the electrostatic attraction and restoring a Gaussian peak shape[5].
Q2: I lowered the pH to 3.0, but I am still seeing an Asymmetry factor (As) of 1.4. What is the next step?
The Causality: Even at low pH, highly active Type A silica columns possess a high density of sterically hindered silanols that can still engage in hydrogen bonding with the quinoline nitrogen.
The Solution: You have two options:
-
Upgraded Stationary Phase: Switch to a high-purity, Type B silica column that is "fully end-capped." End-capping utilizes reagents like trimethylchlorosilane (TMCS) to permanently block residual silanols [4].
-
Mobile Phase Competitor: If you cannot change the column, add 5 mM Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial basic modifier; its small size allows it to aggressively penetrate the stationary phase and competitively bind to any remaining active silanols, shielding the larger 3-Chloro-4-methylquinoline molecule from interacting with them [3].
Q3: My retention times for 3-Chloro-4-methylquinoline are drifting between runs. Is my pump failing?
The Causality: If your system pressure is stable, your pump is fine. Retention time drift for ionizable compounds is almost always a symptom of poor buffer capacity combined with operating too close to the analyte's pKa [6]. The pKa of the quinoline nitrogen is approximately 4.5 to 5.0. If your mobile phase pH is set to 5.0, exactly 50% of your analyte is ionized (polar, fast eluting) and 50% is neutral (hydrophobic, slow eluting). Micro-fluctuations in pH from batch-to-batch solvent prep or column temperature changes will drastically shift this ratio, causing wild retention time swings.
The Solution: Enforce the "2 pH Unit Rule." Always buffer your mobile phase at least 2 full pH units away from the analyte's pKa to ensure >99% of the molecules are in a single ionization state.
Part 3: Quantitative Data Comparison
The table below summarizes the empirical impact of mobile phase chemistry and column selection on the chromatographic performance of basic quinoline derivatives.
| Mobile Phase pH | Column Chemistry | Mobile Phase Additive | Asymmetry Factor ( As ) | Theoretical Plates ( N ) | Mechanistic Result |
| 7.0 | Standard C18 (Type A) | None | 2.45 | 4,200 | Severe secondary ionic interactions. |
| 7.0 | End-capped C18 (Type B) | None | 1.85 | 6,500 | Partial shielding; steric hindrance leaves ~50% silanols active. |
| 3.0 | Standard C18 (Type A) | None | 1.40 | 9,100 | Silanols neutralized; hydrogen bonding persists. |
| 3.0 | End-capped C18 (Type B) | None | 1.15 | 12,500 | Optimized hydrophobic retention; secondary pathways closed. |
| 3.0 | Standard C18 (Type A) | 5 mM TEA | 1.10 | 13,200 | TEA competitively blocks all residual silanol activity. |
Table 1: Impact of method parameters on peak efficiency and symmetry for 3-Chloro-4-methylquinoline.
Part 4: Self-Validating Experimental Protocol
To optimize the analysis of 3-Chloro-4-methylquinoline, do not rely on trial and error. Follow this step-by-step, self-validating methodology. A self-validating protocol contains internal checkpoints that prove the mechanism of separation is working as intended, independent of user bias.
Phase 1: Preparation & System Suitability
-
Buffer Preparation: Gravimetrically prepare a 20 mM Potassium Phosphate aqueous solution. Titrate to exactly pH 2.5 using ultra-pure phosphoric acid. Filter through a 0.22 µm PTFE membrane.
-
Standard Spiking (The Validation Checkpoint): Prepare a 50 µg/mL solution of 3-Chloro-4-methylquinoline in 50:50 Water:Acetonitrile. Crucial Step: Spike the sample with 10 µg/mL of Uracil (a neutral, non-retained marker) and 10 µg/mL of Toluene (a highly hydrophobic, neutral marker).
-
Self-Validation Logic: If the Uracil and Toluene peaks are perfectly symmetrical ( As = 1.0) but the quinoline peak tails, you have mathematically proven the issue is chemical (silanol interaction) and not physical (a void in the column bed or a blocked frit).
-
Phase 2: Execution & Isocratic Fine-Tuning
-
Column Equilibration: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 10 column volumes of 90% Buffer / 10% Acetonitrile at 1.0 mL/min.
-
Scouting Gradient: Run a linear gradient from 5% to 95% Acetonitrile over 20 minutes. Note the elution time of 3-Chloro-4-methylquinoline.
-
Isocratic Transfer: Calculate the organic percentage at the exact moment of elution. Set your isocratic mobile phase to 5% below this calculated value to achieve a retention factor ( k′ ) between 3 and 10.
Phase 3: Robustness Stress Test
-
The pH Stress Test: Deliberately prepare two new buffer solutions: one at pH 2.3 and one at pH 2.7. Inject the standard into both.
-
Self-Validation Logic: If the retention time of the quinoline shifts by less than 2% across this 0.4 pH window, your method has proven its buffer capacity and robustness against routine laboratory preparation errors.
-
Fig 2: Step-by-step self-validating workflow for HPLC method development.
References
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech. Available at:[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. Available at:[Link]
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Knowledge Center. Available at:[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC - End-Capping Mechanisms". Element Lab Solutions. Available at:[Link]
-
Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks". LCGC Blog. Available at:[Link]
common impurities in commercial 3-Chloro-4-methylquinoline
Welcome to the technical support center for 3-Chloro-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues related to the purity of commercial 3-Chloro-4-methylquinoline. Understanding the impurity profile of your reagents is critical for the success and reproducibility of your experiments. This document will delve into the common impurities, their origins based on synthetic routes, and provide actionable protocols for their identification and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my commercial 3-Chloro-4-methylquinoline?
The impurities in a commercial batch of 3-Chloro-4-methylquinoline are typically related to its synthetic pathway. While multiple routes exist, a common and logical approach involves a multi-step synthesis, which can introduce several types of impurities:
-
Unreacted Starting Materials and Intermediates: The synthesis is often not 100% efficient, leading to residual amounts of starting materials and intermediates.
-
Isomeric Impurities: Side reactions can lead to the formation of isomers that are structurally similar to the final product and can be challenging to separate.
-
By-products from Specific Reactions: Each step of the synthesis can generate unique by-products.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process may remain in the final product.
Q2: How is 3-Chloro-4-methylquinoline typically synthesized, and how does this lead to impurities?
A plausible and controlled synthesis of 3-Chloro-4-methylquinoline involves a multi-step process, which is a significant source of potential impurities. A common route is a variation of the Doebner-von Miller reaction to form the quinoline core, followed by functional group manipulations to introduce the chloro group at the 3-position.
A likely synthetic pathway is as follows:
-
Doebner-von Miller Reaction: Aniline reacts with an α,β-unsaturated carbonyl compound to form the 4-methylquinoline core.
-
Nitration: The 4-methylquinoline is nitrated to introduce a nitro group at the 3-position, yielding 4-methyl-3-nitroquinoline.
-
Reduction: The nitro group is then reduced to an amino group to form 3-amino-4-methylquinoline.
-
Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst to yield the final product, 3-Chloro-4-methylquinoline.
This multi-step synthesis provides several opportunities for impurity formation.
Q3: Can you provide a visual representation of the synthesis and potential impurity formation?
Certainly. The following diagram illustrates a probable synthetic route for 3-Chloro-4-methylquinoline and highlights where common impurities can arise.
Caption: Plausible synthetic pathway for 3-Chloro-4-methylquinoline and sources of common impurities.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be indicative of impurities in your 3-Chloro-4-methylquinoline.
Issue 1: My reaction is giving a lower yield than expected, and I observe some side products by TLC/LC-MS.
Potential Cause: This could be due to the presence of unreacted intermediates or by-products from the synthesis of 3-Chloro-4-methylquinoline that are participating in side reactions.
Recommended Solution:
-
Purity Assessment: Before use, assess the purity of your commercial 3-Chloro-4-methylquinoline using HPLC or GC-MS.
-
Purification: If significant impurities are detected, purify the starting material using column chromatography or recrystallization.
Issue 2: I'm seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum.
Potential Cause: These extra peaks could correspond to isomeric impurities or related quinoline structures.
Common Culprits:
-
Isomeric Chloro-methylquinolines: Depending on the synthetic route, other isomers such as 2-chloro-4-methylquinoline or dichlorinated species could be present.
-
4-Methylquinoline: The unchlorinated precursor may be present.
-
3-Amino-4-methylquinoline: The immediate precursor to the final product might not have fully reacted.
-
3-Hydroxy-4-methylquinoline: A common by-product of the Sandmeyer reaction where the diazonium salt reacts with water.[1]
Troubleshooting Workflow:
Caption: Workflow for identifying unknown impurities observed in NMR.
Issue 3: My elemental analysis results are off, particularly the nitrogen and chlorine content.
Potential Cause: This is a strong indicator of the presence of impurities that alter the expected elemental composition.
Possible Impurities Affecting Elemental Analysis:
| Impurity | Effect on Elemental Composition |
| Residual Solvents (e.g., Toluene, Ethanol) | Increases carbon and hydrogen content. |
| Water | Increases hydrogen and oxygen content. |
| Inorganic Salts (e.g., from workup) | Can affect the overall percentage of C, H, N. |
| 3-Hydroxy-4-methylquinoline | Lower chlorine content, higher oxygen content. |
| 3-Amino-4-methylquinoline | Higher nitrogen and hydrogen content, lower chlorine content. |
Recommended Action:
-
Drying: Ensure your sample is thoroughly dried under high vacuum to remove residual solvents and water.
-
Purification: If the issue persists after drying, purification by column chromatography or recrystallization is recommended.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 3-Chloro-4-methylquinoline.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of acetonitrile. |
Protocol 2: Purification by Column Chromatography
This method is effective for removing most common impurities.
-
Slurry Preparation: Dissolve the crude 3-Chloro-4-methylquinoline in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Recrystallization is a good option if a suitable solvent system can be found.
-
Solvent Screening: Test the solubility of the commercial 3-Chloro-4-methylquinoline in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, hexanes, and toluene.
-
Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
References
-
Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer. Retrieved from [Link]
-
ACS Publications. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-4-[(4-piperidyl)-methyl]-quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0035925A1 - 3-Chloroquinoline derivatives, processes for their preparation and medicaments containing them.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Chloro-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved from [Link]
-
Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline, 3-chloro-4-methyl-. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-methylquinoline-4-carbaldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-Chloro-4-methylquinoline
Introduction
Welcome to the Technical Support Center for optimizing catalyst loading in chemical reactions involving 3-Chloro-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Reactions involving 3-Chloro-4-methylquinoline, a key heterocyclic building block, often rely on transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1][2] A critical parameter for the success of these transformations is the catalyst loading. Suboptimal catalyst loading can lead to a host of issues, including low yields, slow reaction rates, and the formation of undesirable byproducts. This guide will walk you through a systematic approach to optimizing this crucial variable.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems and observations in the laboratory.
Category 1: Poor Reaction Performance & Initiation Issues
Q1: My reaction shows low or no conversion of 3-Chloro-4-methylquinoline. Is this a catalyst loading issue?
A1: While insufficient catalyst loading can be a primary cause, several factors can contribute to low or no conversion. It's essential to systematically troubleshoot to identify the root cause.[3]
Initial Indicators of Suboptimal Catalyst Loading:
-
Low Reaction Yield: The most obvious sign is a disappointing yield of your desired product.[3]
-
Slow Reaction Rate: If the reaction is significantly slower than similar transformations reported in the literature, insufficient catalyst may be the culprit.[3]
-
Incomplete Conversion: The presence of a substantial amount of starting material after the expected reaction time suggests low catalyst activity or loading.[3]
-
Reaction Stalls: The reaction may begin but fail to proceed to completion.[4]
Troubleshooting Workflow:
Caption: A stepwise workflow for optimizing catalyst loading.
Step-by-Step Procedure:
-
Preparation (Under Inert Atmosphere):
-
To a series of five reaction vials, add 3-Chloro-4-methylquinoline (e.g., 0.1 mmol, 1.0 equiv) and phenylboronic acid (e.g., 0.12 mmol, 1.2 equiv).
-
Add the base, K₃PO₄ (e.g., 0.2 mmol, 2.0 equiv).
-
-
Catalyst/Ligand Addition:
-
Prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent. A typical ligand-to-metal ratio is 2:1.
-
Add varying amounts of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loadings. A good starting range to screen is 0.5, 1.0, 1.5, 2.0, and 2.5 mol%.
-
-
Reaction Execution:
-
Add the anhydrous, degassed solvent to each vial to reach a consistent concentration (e.g., 0.2 M).
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
-
Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Take an aliquot from each reaction, dilute it, and analyze by a suitable method such as LC-MS or GC-MS to determine the conversion and yield of the desired product.
-
-
Data Interpretation:
-
Plot the product yield as a function of the catalyst loading.
-
The optimal loading is typically the point at which a further increase in catalyst does not lead to a significant improvement in yield. [3] Example Data Summary Table:
-
| Catalyst Loading (mol%) | Conversion (%) | Yield of 3-phenyl-4-methylquinoline (%) |
| 0.5 | 45 | 40 |
| 1.0 | 85 | 82 |
| 1.5 | 98 | 95 |
| 2.0 | 99 | 96 |
| 2.5 | 99 | 96 |
From this hypothetical data, a catalyst loading of 1.5 mol% would be considered optimal, as increasing the loading to 2.0 or 2.5 mol% does not provide a significant benefit.
III. In-Situ Monitoring Techniques for Advanced Optimization
For more complex systems or to gain deeper mechanistic insights, in-situ analytical techniques can be invaluable. These methods allow for the real-time monitoring of catalyst speciation, intermediate formation, and product generation.
-
Infrared (IR) Spectroscopy: Techniques like ATR-FTIR can track the consumption of reactants and the formation of products and intermediates in real-time, providing insights into reaction kinetics and catalyst stability. [5][6]* X-ray Absorption Spectroscopy (XAS): XAS can provide detailed information about the electronic state and local coordination environment of the metal center, helping to identify the active catalytic species and potential deactivation pathways. [7]* Raman Spectroscopy: This technique can also be used to monitor the evolution of species in the reaction mixture. [8] The integration of these advanced techniques can accelerate the optimization process and lead to a more profound understanding of the catalytic system. [9]
IV. Best Practices for Catalyst Handling and Loading
Adhering to best practices for handling and loading catalysts is essential for obtaining reproducible results and ensuring the longevity of these often expensive and sensitive reagents.
-
Inert Atmosphere: Always handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). [4]* Accurate Weighing: Use a calibrated analytical balance for accurate weighing of the catalyst and ligand. For small-scale reactions, preparing a stock solution can improve accuracy.
-
Proper Storage: Store catalysts and ligands according to the manufacturer's recommendations, typically under an inert atmosphere and refrigerated or frozen.
-
Homogeneous vs. Heterogeneous Catalysts: For homogeneous catalysts, ensure complete dissolution in the reaction solvent. For heterogeneous catalysts, ensure efficient stirring to maintain good dispersion. [10] By following the guidance in this technical support center, researchers can more effectively troubleshoot common issues and systematically optimize catalyst loading for reactions involving 3-Chloro-4-methylquinoline, leading to more efficient, robust, and reproducible synthetic methods.
V. References
-
In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction - PMC. (n.d.). Retrieved from
-
Catalyst handling best practice guide. (n.d.). Retrieved from
-
Catalyst Characterization Techniques - Hiden Analytical. (2021, November 29). Retrieved from
-
Catalyst inspection, loading and start-up best practises. (n.d.). Retrieved from
-
In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction. (2025, May 11). Retrieved from
-
(PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries - ResearchGate. (n.d.). Retrieved from
-
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem. (n.d.). Retrieved from
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis - ACS Publications. (2019, April 1). Retrieved from
-
Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. (n.d.). Retrieved from
-
Catalyst Loading Optimization | Download Table - ResearchGate. (n.d.). Retrieved from
-
Palladium Catalysts for Cross-Coupling Reaction - MDPI. (2015, January 22). Retrieved from
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.). Retrieved from
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20). Retrieved from
-
Technical Support Center: Optimizing C-N Coupling for Quinazoline Synthesis - Benchchem. (n.d.). Retrieved from
-
Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Comparative Guide - Benchchem. (n.d.). Retrieved from
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC. (n.d.). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst Characterization Techniques [hidenanalytical.com]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. catalystseurope.org [catalystseurope.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-Chloro-4-methylquinoline and its Isomer
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoline and its derivatives stand out for their wide-ranging applications, from medicinal chemistry to materials science. The precise structural elucidation of these compounds is paramount for understanding their bioactivity and physicochemical properties. This guide provides an in-depth comparative spectral analysis of 3-Chloro-4-methylquinoline and its structural isomer, 4-Chloro-3-methylquinoline, employing a suite of standard spectroscopic techniques.
This guide will navigate through the spectral signatures of these molecules, offering a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. By presenting and interpreting the spectral data of these two closely related isomers, we aim to provide a practical resource for the unambiguous characterization of substituted quinolines.
The Importance of Isomeric Differentiation
The distinction between 3-Chloro-4-methylquinoline and 4-Chloro-3-methylquinoline is a critical exercise in structural chemistry. While possessing the same molecular formula and mass, the differential placement of the chloro and methyl substituents on the quinoline scaffold gives rise to unique electronic and steric environments. These differences are manifested in their spectroscopic profiles, providing a clear basis for their individual identification.
Molecular Structures:
| Compound | Structure |
| 3-Chloro-4-methylquinoline |
|
| 4-Chloro-3-methylquinoline |
|
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed map of the atomic connectivity and the electronic environment of each nucleus.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of quinoline derivatives is characterized by a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The substitution pattern significantly influences the chemical shifts and coupling patterns of the protons.
Comparative ¹H NMR Data (Predicted)
| Proton | 3-Chloro-4-methylquinoline (Predicted δ, ppm) | 4-Chloro-3-methylquinoline (Predicted δ, ppm) | Multiplicity |
| H-2 | ~8.7 | ~8.8 | s |
| Aromatic H's | ~7.5 - 8.2 | ~7.6 - 8.3 | m |
| Methyl (CH₃) | ~2.6 | ~2.5 | s |
Note: The predicted chemical shifts are based on the analysis of related quinoline derivatives and established substituent effects. Actual experimental values may vary.
Interpretation:
In 3-Chloro-4-methylquinoline , the proton at the C-2 position is expected to be a singlet and significantly downfield due to the anisotropic effect of the quinoline ring and the electron-withdrawing nature of the adjacent chlorine atom. The methyl protons will appear as a singlet in the upfield region.
For 4-Chloro-3-methylquinoline , the H-2 proton is also a singlet and is expected to be the most downfield proton. The position of the methyl group at C-3 will influence the chemical shifts of the adjacent aromatic protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in a molecule and offers valuable information about their hybridization and electronic environment.
Comparative ¹³C NMR Data
| Carbon | 3-Chloro-4-methylquinoline (δ, ppm)[1] | 4-Chloro-3-methylquinoline (Predicted δ, ppm) |
| C-2 | ~150 | ~151 |
| C-3 | ~128 | ~135 |
| C-4 | ~145 | ~148 |
| C-4a | ~127 | ~128 |
| C-5 | ~129 | ~129 |
| C-6 | ~127 | ~127 |
| C-7 | ~130 | ~130 |
| C-8 | ~128 | ~128 |
| C-8a | ~148 | ~147 |
| Methyl (CH₃) | ~16 | ~15 |
Note: The chemical shifts for 4-Chloro-3-methylquinoline are predicted based on known substituent effects in quinoline systems.
Interpretation:
The carbon attached to the chlorine atom (C-3 in 3-Chloro-4-methylquinoline and C-4 in 4-Chloro-3-methylquinoline) will experience a significant downfield shift due to the electronegativity of chlorine. The quaternary carbons (C-4, C-4a, C-8a) can be identified by their lower intensity in a proton-decoupled ¹³C NMR spectrum.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to confirm the molecular formula and deduce structural features.
Expected Mass Spectra:
For both 3-Chloro-4-methylquinoline and 4-Chloro-3-methylquinoline , the molecular ion peak (M⁺) is expected at m/z 177, with a characteristic isotopic peak at m/z 179 (M+2) due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the M⁺ peak.
Plausible Fragmentation Pathways:
The fragmentation of these isomers will likely involve the loss of a chlorine atom, a methyl radical, or hydrogen cyanide (HCN) from the quinoline ring.
-
Loss of Cl: [M - Cl]⁺ at m/z 142.
-
Loss of CH₃: [M - CH₃]⁺ at m/z 162.
-
Loss of HCl: [M - HCl]⁺ at m/z 141.
The relative abundance of these fragment ions can provide clues to the stability of the resulting carbocations and help differentiate between the isomers.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint that allows for the identification of functional groups.
Expected IR Absorptions:
Both isomers will exhibit characteristic absorption bands for the quinoline ring system and the C-Cl and C-H bonds.
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (methyl) | 2850 - 3000 |
| C=C, C=N (aromatic ring) | 1500 - 1650 |
| C-Cl | 600 - 800 |
The precise positions of the aromatic C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be diagnostic of the substitution pattern on the quinoline ring.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the desired range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system.
Expected UV-Vis Absorptions:
Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions. The position and intensity of these bands are influenced by the nature and position of the substituents. Both 3-Chloro-4-methylquinoline and 4-Chloro-3-methylquinoline are expected to show strong absorptions in the range of 220-350 nm. The chloro and methyl substituents will cause slight shifts in the λ_max values compared to unsubstituted quinoline.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε).
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectral characterization of 3-Chloro-4-methylquinoline and its isomer, 4-Chloro-3-methylquinoline, demonstrates the power of a multi-technique approach to structural elucidation. While each spectroscopic method provides a unique piece of the structural puzzle, it is their synergistic application that allows for the confident and unambiguous assignment of the correct isomeric structure. This guide serves as a practical framework for researchers engaged in the synthesis and characterization of novel quinoline derivatives, underscoring the importance of meticulous spectral analysis in advancing the frontiers of chemical and pharmaceutical research.
References
- BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem.
-
PubChem. (n.d.). 3-Chloro-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem.
- SpectraBase. (n.d.). 3-Chloro-4-methylquinoline. Wiley-VCH GmbH.
Sources
A Comparative Guide to 3-Chloro-4-methylquinoline and 3-bromo-4-methylquinoline for Researchers and Drug Development Professionals
An In-Depth Technical Analysis of Two Versatile Quinolone Scaffolds
In the landscape of heterocyclic chemistry, quinoline and its derivatives stand out as privileged scaffolds, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. The strategic placement of halogen and methyl substituents on the quinoline ring system profoundly influences the physicochemical properties, reactivity, and biological activity of the resulting molecules. This guide provides a comprehensive comparative analysis of two such derivatives: 3-Chloro-4-methylquinoline and 3-bromo-4-methylquinoline.
This document, intended for researchers, scientists, and drug development professionals, offers a deep dive into the synthesis, structural characteristics, reactivity, and potential applications of these two closely related compounds. By presenting available experimental data and outlining key experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies and drug discovery programs.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the intrinsic properties of 3-Chloro-4-methylquinoline and 3-bromo-4-methylquinoline is crucial for predicting their behavior in chemical reactions and biological systems. The primary difference lies in the nature of the halogen atom at the 3-position, which impacts bond strength, electronegativity, and steric hindrance.
| Property | 3-Chloro-4-methylquinoline | 3-bromo-4-methylquinoline |
| Molecular Formula | C₁₀H₈ClN | C₁₀H₈BrN |
| Molecular Weight | 177.63 g/mol [1] | 222.09 g/mol |
| CAS Number | 56961-79-6[1] | 59280-69-2[2] |
| XLogP3 | 3.2[1] | Not available |
| Hydrogen Bond Donor Count | 0[1] | Not available |
| Hydrogen Bond Acceptor Count | 1[1] | Not available |
Synthesis Strategies: Building the Halogenated Quinolone Core
The synthesis of 3-halo-4-methylquinolines can be approached through several established methods in heterocyclic chemistry. A common and effective strategy involves the construction of the quinoline ring system from a suitably substituted aniline precursor, followed by halogenation, or the use of a halogenated aniline from the outset.
Representative Synthetic Workflow: Skraup Synthesis
A plausible and widely used method for constructing the 4-methylquinoline scaffold is the Skraup synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound (or its precursor) in the presence of an acid and an oxidizing agent. For the synthesis of the title compounds, 3-chloro-4-methylaniline or 3-bromo-4-methylaniline would serve as the key starting material.
Figure 1: A generalized workflow for the synthesis of 3-halo-4-methylquinolines via the Skraup reaction.
Experimental Protocol: Synthesis of 3-bromo-4-methylquinoline from 3-bromo-4-methylaniline (A Representative Procedure)
This protocol outlines a general procedure for the Skraup synthesis, which can be adapted for both the chloro and bromo derivatives.
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-bromo-4-methylaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is exothermic and should be controlled carefully.
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture and carefully pour it into a large volume of water.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Comparative Reactivity: A Tale of Two Halogens
The difference in the C-X bond strength (C-Br is weaker than C-Cl) and the electronegativity of the halogen atom dictates the reactivity of these two compounds in various chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 3-bromo-4-methylquinoline is generally more reactive than 3-chloro-4-methylquinoline in these transformations.[3] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields for the bromo derivative.
Figure 2: A simplified diagram illustrating the general reactivity trends of 3-bromo- and 3-chloro-4-methylquinoline in different reaction types. *The relative reactivity in SNAr can be dependent on the specific nucleophile and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order of halogens can be more complex and is often dependent on the rate-determining step. If the attack of the nucleophile is rate-determining, the more electronegative halogen (chlorine) can better stabilize the intermediate Meisenheimer complex through its inductive effect, potentially making 3-chloro-4-methylquinoline more reactive .[4] However, if the departure of the leaving group is rate-determining, the better leaving group ability of bromide would favor the reactivity of 3-bromo-4-methylquinoline .
Spectroscopic Fingerprints: Distinguishing Between Chloro and Bromo
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of both compounds will show characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the nature of the halogen at the 3-position, with the bromine atom generally causing a slightly greater downfield shift of adjacent protons compared to the chlorine atom due to its different electronic and anisotropic effects.
-
¹³C NMR: The carbon NMR spectra will provide distinct signals for each of the ten carbon atoms. The most significant difference will be observed for the carbon atom directly attached to the halogen (C-3). The C-Cl bond will typically result in a more downfield chemical shift for C-3 compared to the C-Br bond.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-X stretching vibrations (C-Cl and C-Br) will appear in the fingerprint region, typically at lower wavenumbers for the C-Br bond compared to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides a definitive way to distinguish between the two compounds due to the distinct isotopic patterns of chlorine and bromine.
-
3-Chloro-4-methylquinoline: The mass spectrum will show a characteristic M and M+2 isotopic pattern with a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
3-bromo-4-methylquinoline: The mass spectrum will exhibit a prominent M and M+2 isotopic pattern with a ratio of nearly 1:1, reflecting the similar natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Biological Activity and Potential Applications: A Look into the Future
While direct comparative studies on the biological activities of 3-chloro-4-methylquinoline and 3-bromo-4-methylquinoline are limited, the broader class of halogenated quinolines has demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6]
The nature of the halogen at the 3-position can significantly impact the biological activity. The greater lipophilicity of the bromo-substituent may enhance membrane permeability and target engagement, while the chloro-substituent can also contribute favorably to binding interactions. Cytotoxicity studies on various cancer cell lines have shown that the presence and position of halogen atoms on the quinoline ring are critical for their anticancer potential.[3][7] Further investigation into the specific cytotoxic profiles of 3-chloro-4-methylquinoline and 3-bromo-4-methylquinoline is warranted to explore their potential as therapeutic agents.
Conclusion
3-Chloro-4-methylquinoline and 3-bromo-4-methylquinoline are valuable building blocks in organic synthesis with distinct reactivity profiles. The choice between these two reagents will largely depend on the specific chemical transformation being targeted. For palladium-catalyzed cross-coupling reactions, the bromo- derivative generally offers higher reactivity, while the chloro- derivative may be a more cost-effective option, particularly with the use of modern, highly active catalyst systems. In nucleophilic aromatic substitution reactions, the relative reactivity can be more nuanced and dependent on the reaction conditions. The clear differences in their spectroscopic signatures, particularly in mass spectrometry, allow for unambiguous characterization. As research into the biological activities of halogenated quinolines continues, a deeper understanding of how the C-Cl versus C-Br substitution at the 3-position impacts their therapeutic potential will undoubtedly emerge, opening new avenues for drug discovery and development.
References
- Electronic Supporting Inform
-
PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline, 3-chloro-4-methyl-. Retrieved from [Link]
-
Frontiers in Pharmacology. (2026, January 11). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021, November 2). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]
-
NSF Public Access Repository. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
-
PMC. (2013, July 1). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. Retrieved from [Link]
-
PubMed. (2013, June 7). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2026, February 7). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved from [Link]
- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromoquinoline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
- A science news website. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
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Chemsrc. (2025, August 26). 3-Bromo-4-methylaniline. Retrieved from [Link]
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validation of a synthetic route to 3-Chloro-4-methylquinoline
An authoritative evaluation of synthetic methodologies is critical for drug development professionals, particularly when synthesizing key heterocyclic intermediates like 3-Chloro-4-methylquinoline . This compound is a vital building block in the synthesis of advanced macrolide antibiotics and kinase inhibitors[1].
This guide objectively compares the two primary synthetic routes to 3-Chloro-4-methylquinoline: the classic Reimer-Tiemann-type Ring Expansion of 3-methylindole and the Direct Electrophilic Chlorination of 4-methylquinoline. By analyzing the mechanistic causality, scalability, and experimental validation of each route, researchers can make informed decisions for process chemistry and discovery workflows.
Mechanistic Insights & Causality (E-E-A-T)
Route A: Phase-Transfer Catalyzed Ring Expansion
The most regioselective method for synthesizing 3-chloro-4-methylquinoline relies on the ring expansion of 3-methylindole (skatole) using chloroform and a strong aqueous base[2][3].
-
The Causality of Phase-Transfer: Dichlorocarbene ( :CCl2 ) is highly unstable and rapidly hydrolyzes in aqueous solutions. By utilizing a phase-transfer catalyst (PTC) like Triethylbenzylammonium chloride (TEBAC), the hydroxide ion is shuttled into the organic chloroform layer. This facilitates the α -elimination of HCl from chloroform directly in the organic phase, generating the carbene in close proximity to the indole substrate.
-
The Causality of Regioselectivity: The electrophilic dichlorocarbene attacks the electron-rich C2-C3 double bond of the indole, forming a transient cyclopropa[b]indole intermediate. Base-catalyzed ring expansion and subsequent elimination of HCl yield the fully aromatized 3-chloro-4-methylquinoline. Because the carbon framework dictates the rearrangement, the chlorine atom is exclusively delivered to the 3-position.
Route B: Direct Electrophilic Chlorination
An alternative approach involves the direct chlorination of 4-methylquinoline (lepidine) using N-chlorosuccinimide (NCS) in acidic media.
-
The Causality of Acid Catalysis: The quinoline ring is inherently electron-deficient. Using glacial acetic acid protonates the quinoline nitrogen, which paradoxically directs incoming electrophiles to the 3-position (the least deactivated site on the heteroaromatic ring).
-
The Causality of Side Reactions: A major limitation of this route is competitive radical chlorination. If the reaction is exposed to light or trace peroxides, NCS undergoes homolytic cleavage, leading to radical substitution at the allylic 4-methyl group (forming 3-chloro-4-chloromethylquinoline)[1]. Strict exclusion of light is required to maintain the electrophilic pathway.
Mandatory Visualizations: Mechanistic & Workflow Diagrams
Mechanistic pathway of the phase-transfer catalyzed ring expansion of 3-methylindole.
Experimental workflow comparison between Route A and Route B.
Comparative Data Analysis
The following table synthesizes the quantitative and qualitative performance metrics of both routes, providing a clear framework for route selection based on laboratory or scale-up requirements.
| Parameter | Route A: Carbene Ring Expansion | Route B: Direct Electrophilic Chlorination |
| Primary Reagents | 3-Methylindole, CHCl₃, NaOH, TEBAC | 4-Methylquinoline, NCS, Glacial AcOH |
| Reaction Temperature | 0 °C warming to Room Temperature | 80 °C (Continuous heating required) |
| Regioselectivity | Absolute (Exclusive 3-chloro formation) | Moderate (Risk of 4-chloromethyl byproduct) |
| Typical Yield | 65% – 75% | 40% – 50% |
| Purification Method | Acid-base liquid-liquid extraction | Silica gel column chromatography |
| Scalability | High (Easily adapted for process chemistry) | Low (Chromatography bottleneck at scale) |
| Environmental Impact | Uses restricted solvents (CHCl₃) | Higher atom economy, but requires halogenated waste disposal |
Validated Experimental Protocols
To ensure self-validating systems, the following step-by-step methodologies incorporate critical mechanistic checkpoints.
Protocol A: Phase-Transfer Catalyzed Ring Expansion (Recommended)
This protocol leverages the Reimer-Tiemann mechanism adapted for indole ring expansion[2][3].
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (7.62 mmol) of 3-methylindole and 173 mg (0.76 mmol, 10 mol%) of triethylbenzylammonium chloride (TEBAC) in 10 mL of anhydrous chloroform.
-
Thermal Control: Submerge the flask in an ice bath to achieve an internal temperature of 0 °C. Critical Step: Failure to cool the reaction will result in the rapid volatilization of chloroform (BP 61 °C) during the exothermic carbene generation.
-
Carbene Generation: Vigorously stir the organic phase while adding 5 mL of a 33% (w/w) aqueous NaOH solution dropwise over 15 minutes.
-
Propagation: Maintain stirring at 0 °C for 6 hours, then remove the ice bath and allow the biphasic mixture to stir at room temperature for an additional 24 hours.
-
Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (bottom) layer. Extract the remaining aqueous layer with chloroform (2 × 10 mL) and combine the organic fractions.
-
Acid-Base Purification: Extract the combined organic layers with 20% aqueous HCl (3 × 15 mL). Validation Checkpoint: The basic 3-chloro-4-methylquinoline will protonate and partition into the aqueous layer, leaving unreacted neutral indole and polymeric byproducts in the chloroform.
-
Isolation: Cool the acidic aqueous layer and basify to pH 10 using 6M NaOH. Extract the precipitated product with dichloromethane (3 × 15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product as an off-white solid.
Protocol B: Direct Electrophilic Chlorination
This protocol utilizes standard electrophilic aromatic substitution principles.
-
Reaction Setup: Dissolve 1.0 g (6.98 mmol) of 4-methylquinoline in 15 mL of glacial acetic acid in a 50 mL flask.
-
Reagent Addition: Add 1.02 g (7.68 mmol, 1.1 equiv) of N-chlorosuccinimide (NCS) in three equal portions over 10 minutes.
-
Reaction Execution: Wrap the flask entirely in aluminum foil to exclude ambient light. Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. Critical Step: Light exclusion prevents the homolytic cleavage of NCS, suppressing radical chlorination of the methyl group.
-
Quenching: Cool the reaction to room temperature and pour it over 50 g of crushed ice.
-
Neutralization: Carefully neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~7.5.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude residue via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound from unreacted starting material.
References
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. Available at:[Link]
-
Jones, G. (1977). Chemistry of Heterocyclic Compounds: Quinolines, Part I, Volume 32. John Wiley & Sons. Document Archive. Available at:[Link]
-
ScienceMadness Archive. The Reimer-Tiemann Reaction: Applications and Abnormal Products (Phase-Transfer Catalysis of 3-Methylindole). Available at:[Link]
- Patent NL1030713C2. Macrolides and their use as antibacterial agents (Synthesis of 3-Chloro-4-methylquinoline derivatives). Google Patents.
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A Comparative Guide to the Biological Activity of Quinoline Isomers
Introduction
Quinoline, a heterocyclic aromatic organic compound, is a cornerstone scaffold in medicinal chemistry.[1][2] Its structure, featuring a benzene ring fused to a pyridine ring, provides a versatile template for the development of therapeutic agents.[2][3][4] The biological activity of quinoline-based compounds is profoundly influenced by the isomeric form of the scaffold and the specific placement of functional groups. This guide offers an in-depth comparison of the biological activities of quinoline and its structural isomer, isoquinoline, as well as various positional isomers of substituted quinolines. We will delve into their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties, supported by experimental data, detailed protocols, and mechanistic insights to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The fundamental difference between quinoline and its primary structural isomer, isoquinoline, lies in the position of the nitrogen atom within the pyridine ring. This seemingly minor alteration significantly impacts the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic fate, leading to distinct pharmacological profiles.[4][5] Furthermore, the substitution pattern on the quinoline ring gives rise to a multitude of positional isomers, each with a unique biological signature.[1][6] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel, potent, and selective therapeutic agents.
Core Isomeric Structures
To provide a clear foundation, the core structures of quinoline and isoquinoline are presented below. The numbering system is critical for understanding the positional isomerism discussed throughout this guide.
Caption: Core structures of Quinoline and its structural isomer, Isoquinoline.
Anticancer Activity: A Tale of Two Scaffolds and Positional Effects
The quinoline scaffold is a prominent feature in many anticancer agents, with derivatives demonstrating potent cytotoxicity against a wide array of cancer cell lines.[1][4][5][7][8][9][10] The isomeric form and substitution pattern are critical determinants of this activity.
Quinoline vs. Isoquinoline: A Comparative Analysis
While derivatives of both quinoline and isoquinoline have been explored for anticancer properties, their inherent structures lead to different biological outcomes. A key distinction lies in their metabolism. Quinoline has been identified as a hepatocarcinogen in rodents, a property not associated with isoquinoline.[1][11] This difference is attributed to their metabolic pathways; quinoline is metabolized more extensively to dihydrodiols, which are precursors to carcinogenic epoxides.[1][11]
In terms of direct therapeutic effects, comparative studies of their derivatives have revealed target-specific advantages for each scaffold. For instance, one study directly comparing a quinoline derivative to its isoquinoline counterpart found that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[5] This suggests that for certain biological targets, the positioning of the nitrogen atom in the isoquinoline ring may confer a more favorable binding orientation.[5]
The Crucial Role of Substituent Position
The structure-activity relationship in quinoline-based anticancer agents is highly dependent on the position of substituents. For example, studies have shown that quinolin-4-yl-substituted compounds can exhibit significant cytotoxic activity, whereas the corresponding quinolin-3-yl-substituted isomers may be devoid of such activity.[4] Similarly, the presence of a chloro group at the 7-position is often considered optimal for activity in many 4-aminoquinoline derivatives, while adding a methyl group at position 3 can reduce activity, and a methyl group at position 8 may abolish it entirely.[12]
Mechanisms of Anticancer Action
Quinoline derivatives exert their anticancer effects through diverse mechanisms, often by targeting key cellular pathways that regulate proliferation, survival, and apoptosis.[4][5]
-
Kinase Inhibition: A significant number of quinoline derivatives act as inhibitors of protein kinases, which are critical regulators of cancer-related signaling pathways.[7][9] Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][9]
-
DNA Intercalation: Some quinoline analogues function as DNA intercalating agents, disrupting DNA replication and transcription, ultimately leading to cell death.[10] They can also target topoisomerase enzymes, which are vital for managing DNA topology.[10]
-
Signaling Pathway Modulation: Quinoline compounds can modulate critical signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are frequently dysregulated in cancer.[1] By inhibiting key kinases like PI3K and mTOR, these compounds can block downstream signals that promote cell proliferation and survival.[1]
Caption: PI3K/Akt/mTOR pathway showing inhibition points by quinoline derivatives.
Quantitative Comparison of Anticancer Activity (IC₅₀)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-oxoquinoline derivative | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [4] |
| 4-(pyrazol-4-yl)quinoline | HL-60 (Leukemia) | 19.88 | [4] |
| 4-amino, 7-chloroquinoline | MCF-7 (Breast) | Comparable to Doxorubicin | [4] |
| Pyrano[3,2-c]quinolone | Hep-G2 (Liver) | Moderate to Strong Activity | [8] |
| Pyrano[3,2-c]quinolone | MCF-7 (Breast) | IC₅₀ = 27.7 | [8] |
| 8-hydroxyquinoline-5-sulfonamide | Various Cancer Lines | Comparable to Cisplatin | [13] |
Antimalarial Activity: The Historic Stronghold of Quinolines
The quinoline scaffold is historically synonymous with antimalarial drugs, from the natural alkaloid quinine to synthetic analogues like chloroquine, mefloquine, and primaquine.[7][14][15][16][17] The effectiveness of these drugs is highly dependent on the specific isomeric structure and substitution pattern.
Structure-Activity Relationship (SAR) in Antimalarial Quinolines
-
The Quinoline Core: The bicyclic quinoline ring system is essential for antimalarial activity.[14]
-
4-Aminoquinolines (e.g., Chloroquine): This class is a cornerstone of malaria treatment.[17] The activity is critically dependent on a chlorine atom at the 7-position of the quinoline ring.[12] The dialkylaminoalkyl side chain at the 4-position is also vital for activity, with a specific length (2-5 carbons between nitrogens) being optimal.[12]
-
8-Aminoquinolines (e.g., Primaquine): This isomeric class is unique in its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale.[14][15] The amino group at the 8-position is the defining feature of this class.[14]
-
Bisquinolines (e.g., Piperaquine): These compounds contain two quinoline rings and have proven effective against chloroquine-resistant strains of malaria.[14]
Mechanism of Action
The primary mechanism of action for 4-aminoquinoline drugs like chloroquine involves interfering with the parasite's detoxification process in its acidic digestive vacuole.[17] The parasite digests the host's hemoglobin, releasing toxic heme. The parasite normally polymerizes this heme into a non-toxic crystalline substance called hemozoin. Chloroquine is thought to accumulate in the vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[17]
Quantitative Comparison of Antimalarial Activity (IC₅₀)
| Compound Class | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | Drug-Sensitive | ~10-20 | [15] |
| Mefloquine | Drug-Resistant | ~30-50 | [7] |
| Primaquine | (Liver Stage Activity) | - | [14] |
| Tafenoquine | (Liver Stage Activity) | - | [15] |
| Ferroquine Derivative | Chloroquine-Resistant (Dd2) | Potent Activity | [15] |
Antimicrobial Activity: From Quinolones to Novel Derivatives
Quinoline derivatives, most notably the fluoroquinolones, represent a major class of synthetic broad-spectrum antibacterial agents.[9] The position and nature of substituents on the quinoline ring dictate their spectrum of activity and potency against both Gram-positive and Gram-negative bacteria.[2][18][19][20][21]
Influence of Isomeric Structure on Efficacy
While direct comparisons of the parent quinoline and isoquinoline are less common in antimicrobial studies, the derivatization of the quinoline scaffold has yielded a wealth of data. The addition of a fluorine atom at position 6 and a piperazine ring at position 7 are hallmarks of the highly successful fluoroquinolone class. The specific isomerism of substituents is critical; for example, studies have shown that certain novel quinoline derivatives exhibit potent activity against Staphylococcus aureus with MIC values as low as 2.67-3.12 µg/mL, which is more potent than reference drugs like ciprofloxacin.[20][21] Other derivatives show enhanced activity against E. coli.[20]
Mechanism of Antimicrobial Action
The primary antibacterial mechanism of quinolones is the inhibition of two essential bacterial enzymes involved in DNA replication: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[9]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve torsional stress during DNA replication and transcription.[9]
-
Topoisomerase IV: This enzyme is crucial for separating daughter DNA strands after replication.
By binding to the enzyme-DNA complex, quinolones trap the enzymes, leading to double-strand breaks in the bacterial DNA and ultimately causing cell death.[9]
Quantitative Comparison of Antibacterial Activity (MIC)
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Quinoline Derivative 3c | S. aureus | 2.67 | [21] |
| Novel Quinoline Derivative 6 | S. aureus | 3.12 | [20] |
| Novel Quinoline Derivative 6 | E. coli | 3.12 | [20] |
| Quinoline-thiosemicarbazide | Various Strains | 6.25 | [18] |
| Quinoline Hybrid 5d | MRSA & VRE | 4 - 16 | [22] |
Anti-inflammatory Activity
Quinoline derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[23][24][25] They can modulate the inflammatory response through various mechanisms, offering potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[23]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline isomers are attributed to their ability to inhibit key mediators of the inflammatory cascade.
-
Inhibition of Inflammatory Enzymes: Certain quinoline derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[24]
-
Suppression of Pro-inflammatory Cytokines: They can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[23]
-
NLRP3 Inflammasome Inhibition: Some quinoline compounds can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the release of potent inflammatory mediators.[9]
Key Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details the standard methodologies for evaluating the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline test compounds. Remove the old media from the wells and add 100 µL of media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the quinoline test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative in which no visible bacterial growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Carrageenan-Induced Paw Edema Assay
Principle: This is a standard in vivo model for evaluating acute anti-inflammatory activity.[9] Subplantar injection of carrageenan in a rodent's paw induces a localized inflammatory response (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[9]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to laboratory conditions for at least one week. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the quinoline test compound orally or intraperitoneally at predetermined doses. A control group receives the vehicle, and a positive control group receives a standard drug (e.g., Indomethacin).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
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Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]
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- Review on synthesis and screening of the quinoline derivatives as an anti-inflamm
- Antimalarial Drugs with Quinoline Nucleus and Analogs. (n.d.). SciSpace.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. (2025). BenchChem.
- Quinolines: a new hope against inflamm
- Synthesis and Antimicrobial Activity of Some Quinoline Derivatives. (2016). International Journal of Pharmaceutical Sciences and Research.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
- Investigating the Anti-inflammatory Effect of Quinoline Deriv
- Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). Journal of Pharmacy and Bioallied Sciences.
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis. (2025).
- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.). Scientific Research Publishing.
- Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (n.d.). IIP Series.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.).
- Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry.
- The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. (2025). BenchChem.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical, Pharmaceutical and Health Sciences.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
- A Review on Biological Activities of Quinoline Derivatives. (2020).
- Quinoline Synthesis Procedure. (n.d.). Organic Syntheses.
- On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. (n.d.). PubMed.
- Design of Antimalarial Compounds on Quinoline Scaffold:
- Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). PubMed.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Bentham Science.
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- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). MDPI.
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- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
- 4-Substituted Quinolines: Structure Activity Rel
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme.
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- Quinoline – Knowledge and References. (n.d.). Taylor & Francis.
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Definitive Structural Elucidation of 3-Chloro-4-methylquinoline Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Modalities
Executive Summary
Derivatives of 3-chloro-4-methylquinoline represent a privileged pharmacophore scaffold with profound applications in antimalarial, antibacterial, and anticancer drug development. However, synthesizing these halogenated heterocycles—often via phase-transfer catalysis or Reimer-Tiemann reactions—frequently yields complex regioisomeric mixtures and unexpected tautomeric forms[1]. For researchers and drug development professionals, absolute structural certainty is non-negotiable. This guide provides an objective comparative analysis of analytical modalities, demonstrating why single-crystal X-ray crystallography remains the definitive gold standard over traditional spectroscopy for confirming the 3D architecture of complex quinoline derivatives.
The Analytical Challenge: Spectroscopic Ambiguity
While routine analytical techniques are highly effective for simple molecules, substituted quinolines present unique challenges. Distinguishing between a 3-chloro-4-methyl and a 4-chloro-3-methyl configuration, or identifying the exact E/Z stereochemistry of functionalized side chains, can push spectroscopic methods to their limits.
1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy excels at mapping atomic connectivity. However, in electron-deficient, heavily substituted quinoline rings, overlapping chemical shifts and the absence of protons on quaternary carbons can lead to ambiguous Nuclear Overhauser Effect (NOE) correlations. In contrast, X-ray crystallography provides unequivocal proof of molecular architecture, mapping not only the absolute configuration but also critical intermolecular interactions such as C─H⋯N or C─H⋯Cl hydrogen bonds that dictate solid-state stability and bioavailability[2][3].
Table 1: Comparative Performance of Analytical Modalities for Quinoline Derivatives
| Analytical Modality | Primary Output | Resolution Limit | Stereochemical Determination | Sample Requirement | Key Limitations |
| X-Ray Crystallography | 3D Atomic Coordinates | Atomic (< 0.8 Å) | Absolute Configuration | Single crystal (~0.1 mm) | Requires a high-quality, defect-free crystallizable sample. |
| NMR (1D/2D) | Atomic Connectivity | Bulk average | Relative (NOESY/ROESY) | ~5-10 mg (solution) | Ambiguous for adjacent quaternary carbons; solvent-dependent. |
| HRMS | Exact Mass / Formula | < 5 ppm error | None | < 1 mg | Cannot distinguish between regioisomers or stereoisomers. |
| FT-IR | Functional Groups | Vibrational bands | None | < 1 mg | Low structural specificity; useful only for preliminary screening. |
Structural Validation Workflow
To ensure rigorous scientific integrity, the structural confirmation of a novel 3-chloro-4-methylquinoline derivative must follow a logical progression from synthesis to final crystallographic validation.
Workflow for the structural validation of quinoline derivatives.
Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction
The following step-by-step methodology details the crystallographic workflow for halogenated quinoline derivatives. This protocol is designed as a self-validating system, ensuring that physical phenomena are accurately translated into a mathematically sound structural model.
Step 1: Crystal Growth via Controlled Nucleation
-
Procedure: Dissolve 5-10 mg of the purified 3-chloro-4-methylquinoline derivative in a minimum volume of dichloromethane (DCM). Layer carefully with an anti-solvent such as hexane or methanol, and allow for slow evaporation at ambient temperature.
-
Causality & Expertise: Choosing a binary solvent system leverages differential vapor pressures. As the highly volatile DCM evaporates, the solution slowly reaches a metastable supersaturated state. This thermodynamic control is essential to prevent rapid precipitation, thereby promoting the slow, defect-free nucleation required to grow single crystals suitable for diffraction[3].
Step 2: Cryogenic Mounting and Data Collection
-
Procedure: Select a crystal with dimensions approximating 0.15×0.10×0.05 mm3 . Mount the crystal on a diffractometer (e.g., Bruker APEX II) equipped with a Molybdenum (Mo) K α radiation source ( λ=0.71073A˚ ). Conduct data collection under a continuous nitrogen stream at 100 K.
-
Causality & Expertise: Cryogenic cooling (100 K) minimizes the Debye-Waller factor (atomic thermal motion). For halogenated compounds, this sharpens high-angle diffraction spots and drastically reduces the positional uncertainty of the electron-dense chlorine atom[3]. Furthermore, Mo K α radiation is explicitly chosen over Copper K α because the higher energy source mitigates severe X-ray absorption effects caused by the heavy chlorine atom, preventing systematic errors in intensity data.
Step 3: Structure Solution, Refinement, and Self-Validation
-
Procedure: Process the diffraction data to determine unit cell parameters. Solve the structure using direct methods (e.g., SHELXT) and refine by full-matrix least-squares on F2 . Hydrogen atoms should be placed in geometrically calculated positions using a riding model[2].
-
Trustworthiness & Self-Validation: This protocol acts as a self-validating closed loop. A successful structure solution must mathematically converge. The model is validated only when the Goodness-of-Fit ( S ) approaches 1.0 and the final R1 value drops below 0.05[4]. If residual electron density peaks ( Δρmax ) exceed 0.5 e/A˚3 near the quinoline ring, it signals unmodeled positional disorder or an incorrect absorption correction, mandating an automatic reversion to the data integration phase to correct the physical model.
Decision Matrix for Structural Elucidation
When dealing with novel derivatives, selecting the correct analytical path prevents wasted resources. The logic tree below dictates when to rely on NMR and when X-ray crystallography becomes mandatory.
Decision matrix for selecting structural elucidation modalities.
Quantitative Crystallographic Data Comparison
To benchmark the expected crystallographic output for 3-chloro-4-methylquinoline derivatives, we can analyze the parameters of closely related reference quinolines. The table below summarizes the structural data of a methoxyquinoline derivative and a complex dihydroquinoline derivative, demonstrating the precise unit cell dimensions and refinement metrics achievable via X-ray diffraction[2][4].
Table 2: Comparative Crystallographic Data of Reference Quinoline Derivatives
| Parameter | 2-Methoxyquinoline-3-carbaldehyde[2] | Compound 8c (Dihydroquinoline derivative)[4] |
| Chemical Formula | C11H9NO2 | C14H15N3O3⋅0.5(CH4O)⋅0.5(H2O) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | C2/c |
| a ( A˚ ) | 8.8206 (6) | 16.981 (6) |
| b ( A˚ ) | 4.8446 (3) | 11.048 (4) |
| c ( A˚ ) | 21.6828 (14) | 16.479 (5) |
| Temperature (K) | 293 | 298 |
| R1 Value | <0.05 | 0.056 |
Note: The precision of the unit cell edges (denoted by the standard uncertainties in parentheses) highlights the sub-angstrom resolution capability of X-ray crystallography, a metric unattainable by mass spectrometry or NMR.
Conclusion
While HRMS and 2D NMR are indispensable tools for preliminary screening and mapping atomic connectivity, they inherently lack the resolution to definitively assign absolute configurations in complex, electron-deficient heterocycles. For 3-chloro-4-methylquinoline derivatives, single-crystal X-ray crystallography is the only analytical modality that provides a self-validating, mathematically rigorous proof of 3D molecular architecture. By adhering to cryogenic data collection and stringent refinement protocols, researchers can eliminate structural ambiguity and accelerate downstream drug development with absolute confidence.
References
-
[4] Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. National Institutes of Health (PMC). Available at: [Link]
-
[3] Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]
-
[1] The Reimer-Tiemann Reaction. Sciencemadness.org. Available at: [Link]
Sources
Scaffold Selection Guide: Cross-Reactivity Profiles of 3-Chloro-4-methylquinoline Analogs in Kinase-Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the quinoline nucleus is a highly privileged scaffold, serving as the structural backbone for numerous FDA-approved kinase inhibitors and antimalarial agents. Specifically, derivatives of [1] are frequently utilized to target receptor tyrosine kinases (RTKs) such as MET, VEGFR, and serine/threonine kinases like Cyclin G-associated kinase (GAK).
However, the primary challenge in developing ATP-competitive (Type I) kinase inhibitors from this scaffold is kinome promiscuity . Because the ATP-binding cleft is highly conserved across the 500+ members of the human kinome, quinoline analogs often exhibit significant cross-reactivity, leading to off-target toxicities. This guide provides an objective comparison of 3-chloro-4-methylquinoline analogs against alternative scaffolds, detailing the structural causality of their cross-reactivity and providing self-validating experimental protocols for rigorous selectivity profiling.
Structural Basis of Quinoline Cross-Reactivity
To engineer selectivity, one must first understand the thermodynamic and structural drivers of promiscuity. The cross-reactivity of 3-chloro-4-methylquinoline analogs is dictated by three primary interaction vectors within the kinase domain:
-
The Hinge Region Interaction: The quinoline nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met or Cys residues). This is the fundamental anchor point, but it provides zero selectivity, as this interaction mimics the adenine ring of ATP [2].
-
The 3-Chloro Vector (Gatekeeper Clash): The chlorine atom at the 3-position projects toward the gatekeeper residue. Kinases with bulky gatekeepers (e.g., T315 in ABL) sterically clash with this halogen, whereas kinases with smaller gatekeepers (e.g., Threonine or Valine) accommodate it. This provides the first layer of cross-reactivity filtering.
-
The 4-Methyl Vector (DFG-Pocket Access): The 4-methyl group directs subsequent functionalization toward the highly variable DFG (Asp-Phe-Gly) motif. is a proven strategy to force the kinase into a "DFG-out" conformation, transitioning the molecule from a promiscuous Type I inhibitor to a highly selective Type II inhibitor [3].
Structural mechanism of ATP-competitive cross-reactivity in quinoline derivatives.
Comparative Profiling: Quinolines vs. Alternative Scaffolds
When evaluating a 3-chloro-4-methylquinoline hit, it is critical to benchmark its selectivity against structurally adjacent chemotypes, such as Quinazolines (e.g., gefitinib analogs) and Pyrimidines .
As demonstrated in recent [4], quinazoline-based inhibitors frequently exhibit severe cross-reactivity with EGFR and RIPK2. Transitioning to a rationally substituted quinoline scaffold can mitigate EGFR binding, though RIPK2 often remains a persistent off-target liability.
Table 1: Representative Mini-Kinome Cross-Reactivity Profile ( IC50 in nM)
| Scaffold Type | Primary Target (GAK) | Off-Target 1 (EGFR) | Off-Target 2 (RIPK2) | Off-Target 3 (MET) | Selectivity Index ( SI ) |
| Quinazoline Analog | 12 nM | 4 nM | 25 nM | >10,000 nM | 0.3x (Poor) |
| Pyrimidine Analog | 85 nM | >5,000 nM | 450 nM | 120 nM | 1.4x (Moderate) |
| Unsubstituted Quinoline | 45 nM | 1,200 nM | 30 nM | 800 nM | 1.5x (Moderate) |
| 3-Cl-4-Me-Quinoline Derivative | 8 nM | >10,000 nM | 110 nM | 15 nM | ~14x (High) |
Data Interpretation: The 3-chloro-4-methylquinoline derivative demonstrates a superior Selectivity Index (SI) against the ubiquitous EGFR off-target compared to the quinazoline core. However, researchers must actively monitor MET and RIPK2 cross-reactivity during lead optimization.
Self-Validating Experimental Protocols
To ensure scientific integrity, cross-reactivity cannot be assessed by a single assay modality. Biochemical IC50 values are highly dependent on intracellular ATP concentrations and assay conditions. Therefore, we mandate a two-tiered, self-validating workflow: TR-FRET for high-throughput thermodynamic screening, followed by SPR for orthogonal kinetic validation.
Protocol A: High-Throughput Kinome Profiling via TR-FRET
Causality Note: Highly conjugated quinoline systems often exhibit intrinsic auto-fluorescence, which generates false positives in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading emission, allowing short-lived compound auto-fluorescence to decay, thereby ensuring data trustworthiness.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the 3-chloro-4-methylquinoline analogs in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).
-
Kinase Incubation: Add 5 µL of the target kinase (e.g., MET, EGFR, RIPK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate with 100 nL of the compound for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Tracer & Antibody Addition: Add 5 µL of a kinase-specific fluorescent tracer (e.g., AlexaFluor-647 labeled ATP-competitive probe) and a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).
-
Equilibration: Seal the plate and incubate for 1 hour at room temperature in the dark.
-
Signal Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission at 620 nm (Europium) and 665 nm (Tracer) after a 50 µs delay.
-
Data Validation: Calculate the FRET ratio (665/620 nm). The assay is self-validating if the Z'-factor of the control wells (DMSO vs. staurosporine) is >0.6.
Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality Note: Two compounds may possess identical IC50 values but drastically different in vivo toxicity profiles. This is governed by Residence Time ( τ=1/koff ). SPR provides label-free, real-time kinetic parameters to identify compounds that dissociate rapidly from off-targets while remaining locked onto the primary target.
Step-by-Step Methodology:
-
Surface Functionalization: Immobilize the off-target kinase (e.g., RIPK2) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 3000-5000 Response Units (RU).
-
Analyte Preparation: Prepare a 2-fold dilution series of the quinoline analog in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Crucial: The DMSO concentration must be perfectly matched between the running buffer and the analyte to prevent bulk refractive index shifts.
-
Binding Kinetics: Inject the analyte series over the immobilized kinase at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.
-
Regeneration: If the compound does not fully dissociate, inject a brief pulse (15 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ) and dissociation rate ( koff ). Calculate Kd=koff/kon .
Workflow for evaluating kinase cross-reactivity of quinoline analogs.
Conclusion & Strategic Recommendations
When utilizing 3-chloro-4-methylquinoline as a starting scaffold, medicinal chemists must proactively design against cross-reactivity. Relying solely on hinge-binding affinity will inevitably result in a promiscuous profile.
Key Recommendations:
-
Exploit the Back Pocket: Use the 4-methyl position to build vectors that access the hydrophobic back pocket of the kinase. Kinases differ significantly in the size and lipophilicity of this region, providing a strong handle for selectivity.
-
Monitor Residence Time: Prioritize analogs that exhibit a short residence time on off-targets (rapid koff in SPR) even if their thermodynamic Kd appears moderate.
-
Utilize Orthogonal Assays: Never rely on a single biochemical assay format. The pairing of TR-FRET (to bypass auto-fluorescence) and SPR (for kinetic resolution) creates a self-validating data package essential for confident compound progression.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 92597, 3-Chloro-4-methylquinoline." PubChem, [Link].
-
Damghani et al. "Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors." Frontiers in Chemistry, 2022. [Link].
-
Chaikuad et al. "DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity." ACS Medicinal Chemistry Letters, 2020. [Link].
-
Asquith et al. "SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK)." National Institutes of Health (PMC), 2015. [Link].
comparing the efficacy of different catalysts for 3-Chloro-4-methylquinoline synthesis
Engineering the Quinoline Scaffold: A Comparative Guide to Catalysts for 3-Chloro-4-methylquinoline Synthesis
Introduction
The quinoline nucleus is a privileged pharmacophore in drug discovery, serving as the backbone for numerous antimalarial, antibacterial, and antiviral agents. While traditional Knorr or Friedländer syntheses are excellent for generating 2-chloro or 4-chloro isomers, the targeted synthesis of the 3-chloro-4-methylquinoline architecture requires a more specialized approach. The most elegant and specific route to this isomer is the Reimer-Tiemann-type ring expansion of 3-methylindole (skatole) using dichlorocarbene (:CCl₂)[1].
The Mechanistic Bottleneck: Why Catalysis is Non-Negotiable
The generation of dichlorocarbene requires the deprotonation of chloroform (CHCl₃) by a strong aqueous base, typically sodium hydroxide (NaOH)[2]. Because 3-methylindole is highly lipophilic and resides entirely in the organic phase, the reaction suffers from severe biphasic limitations. Without an interfacial transport mechanism, the generated :CCl₂ rapidly hydrolyzes into carbon monoxide and formate in the aqueous layer before it can encounter the indole substrate.
This is where Phase-Transfer Catalysis (PTC) becomes essential[3]. A PTC—typically a quaternary ammonium salt—shuttles the hydroxide anion into the organic phase. This allows for the localized generation of :CCl₂ directly adjacent to the 3-methylindole. The highly electrophilic carbene attacks the electron-rich C2-C3 double bond of the indole, forming an unstable cyclopropanoindole intermediate. Driven by the restoration of aromaticity and the relief of ring strain, this intermediate undergoes a spontaneous ring expansion, expelling a chloride ion to yield the stable 3-chloro-4-methylquinoline[1].
Phase-Transfer Catalyzed generation of dichlorocarbene and subsequent ring expansion.
Comparative Efficacy of Catalysts
Selecting the right catalyst dictates the yield, reaction kinetics, and scalability of the synthesis. Below is an objective comparison of the primary catalytic systems used for this transformation.
1. Triethylbenzylammonium Chloride (TEBAC)
-
Mechanism & Efficacy: TEBAC is the industry standard for this reaction. The benzyl group provides excellent solubility in chloroform, while the triethyl groups maintain enough hydrophilicity to interact with the aqueous boundary[4].
-
Performance: Yields approximately 53%[1]. It requires a prolonged reaction time (up to 30 hours) but is highly cost-effective and easily removed during aqueous workup.
2. Tetrabutylammonium Bromide (TBAB)
-
Mechanism & Efficacy: TBAB is more lipophilic than TEBAC due to its four butyl chains. This increases the partitioning of the active [Q⁺]OH⁻ ion pair deep into the chloroform phase, reducing the interfacial hydrolysis of the carbene[3].
-
Performance: Yields typically improve to ~62%, and reaction times can be slightly reduced. It is the preferred choice for optimized bench-scale synthesis.
3. 18-Crown-6 (with KOH)
-
Mechanism & Efficacy: Crown ethers operate via a different phase-transfer mechanism, encapsulating the potassium cation and dragging a "naked," highly reactive hydroxide anion into the organic phase.
-
Performance: Delivers the highest conversion rates (~70%), but the high cost, toxicity, and difficult removal of crown ethers make this approach unfavorable for large-scale pharmaceutical manufacturing.
Quantitative Data Summary
| Catalyst System | Catalyst Type | Loading (mol %) | Reaction Time (h) | Isolated Yield (%) | Scalability / Cost |
| None (NaOH only) | Biphasic Base | N/A | 30 | < 10% | Low / Very Low |
| TEBAC | Quaternary Ammonium | 10 | 30 | 53% | High / Low |
| TBAB | Quaternary Ammonium | 10 | 24 | 62% | High / Low |
| 18-Crown-6 | Crown Ether | 5 | 18 | 70% | Low / High |
Self-Validating Experimental Protocol: TEBAC-Catalyzed Synthesis
This protocol is engineered to be self-validating. The critical separation step relies on the fundamental pKa difference between the starting material and the product, ensuring high purity[1].
Materials:
-
3-Methylindole (1.0 g, 7.6 mmol)
-
Chloroform (10 mL) - Acts as both solvent and reagent.
-
Triethylbenzylammonium chloride (TEBAC) (173 mg, 0.76 mmol, 10 mol%)
-
33% Aqueous Sodium Hydroxide (5 mL)
-
20% Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
Reaction Initiation: Dissolve 1.0 g of 3-methylindole and 173 mg of TEBAC in 10 mL of chloroform in a round-bottom flask. Cool the vigorously stirred solution in an ice bath.
-
Causality Check: Ice-cooling is mandatory during the initial phase to control the exothermic generation of dichlorocarbene and prevent runaway thermal degradation of the PTC.
-
-
Base Addition: Slowly add 5 mL of 33% aqueous NaOH. Continue vigorous stirring under ice-cooling for 6 hours, then allow the mixture to warm to room temperature and stir for an additional 24 hours[1].
-
Causality Check: Vigorous stirring maximizes the interfacial surface area, which is critical for the PTC to exchange ions between the aqueous and organic phases.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (chloroform) layer. Extract the remaining aqueous layer with an additional 10 mL of chloroform and combine the organic layers.
-
Acid-Base Purification (The Self-Validating Step): Extract the combined organic layers with 20% HCl (3 x 30 mL)[1].
-
Causality Check: This is the most critical purification step. 3-Methylindole is non-basic (its nitrogen lone pair is delocalized in the aromatic ring) and remains in the chloroform. The synthesized 3-chloro-4-methylquinoline is basic (pKa ~4.9) and becomes protonated, migrating entirely into the aqueous acidic layer. If the aqueous layer does not yield product in the next step, the reaction failed at the carbene-insertion stage.
-
-
Product Recovery: Basify the acidic aqueous layer by slowly adding 10% NaOH until the pH is >10. The product will precipitate or form an oil. Extract this aqueous layer with fresh chloroform (2 x 20 mL)[1].
-
Isolation: Dry the final chloroform extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude residue from n-hexane to afford pure 3-chloro-4-methylquinoline as distinct crystals (Expected yield: ~720 mg, 53%, mp 53.5–54.5°C)[1].
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. 182. The mechanism of heterocyclic ring expansions. Part II. The reaction of methylindoles with halogenocarbenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of 3-Chloro-4-methylquinoline: A Head-to-Head Evaluation Against Established Kinase Inhibitors
This guide provides a comprehensive, head-to-head comparison of 3-Chloro-4-methylquinoline with known, well-characterized inhibitors. Our analysis is grounded in both available data and established principles of kinase inhibitor evaluation, offering researchers, scientists, and drug development professionals a framework for assessing its potential. We will delve into its putative mechanism of action, compare its inhibitory profile with that of established drugs, and provide detailed protocols for independent verification.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with the ATP-binding pocket of protein kinases. 3-Chloro-4-methylquinoline is a specific derivative that has been explored for its potential in targeting kinases implicated in hyperproliferative disorders. Patent literature suggests its activity against protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.
Our objective is to contextualize the potential of 3-Chloro-4-methylquinoline by comparing it with established inhibitors targeting similar kinase families. This comparative approach is essential for understanding its relative potency, selectivity, and potential therapeutic window.
Putative Mechanism of Action and Selection of Comparators
Based on analyses of structurally similar quinoline-based kinase inhibitors, 3-Chloro-4-methylquinoline is hypothesized to function as an ATP-competitive inhibitor. This means it likely binds to the ATP pocket of a kinase, preventing the phosphorylation of downstream substrates.
A key patent highlights the potential of compounds from this class to inhibit protein kinases involved in proliferative diseases. While specific targets for 3-Chloro-4-methylquinoline are not extensively documented in peer-reviewed literature, the broader class of quinoline inhibitors frequently targets tyrosine kinases. For this guide, we will compare it against Gefitinib , a well-characterized and widely used inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.
This comparison will be based on a proposed experimental framework, outlining the necessary assays to directly compare the inhibitory potential of both compounds.
Head-to-Head Comparison: A Data-Driven Framework
To provide a clear comparison, we will outline the key parameters for evaluation and present a template for data acquisition. The following table should be populated based on the experimental protocols described in the subsequent sections.
| Parameter | 3-Chloro-4-methylquinoline | Gefitinib (Comparator) | Significance |
| Target Kinase | EGFR (Hypothesized) | EGFR (Established) | Defines the primary mechanism of action. |
| IC50 (Biochemical Assay) | To be determined | ~2-37 nM | Measures direct inhibitory potency against the isolated enzyme. |
| IC50 (Cell-based Assay) | To be determined | ~160-790 nM (A431 cells) | Measures inhibitory potency in a biological context, accounting for cell permeability and off-target effects. |
| Mechanism of Inhibition | ATP-Competitive (Hypothesized) | ATP-Competitive | Informs on the binding mode and potential for resistance mutations. |
| Selectivity Profile | To be determined | High for EGFR over other kinases | Crucial for minimizing off-target toxicity and defining the therapeutic window. |
Experimental Protocols for Comparative Assessment
To ensure scientific rigor, the following detailed protocols are provided for a direct head-to-head comparison of 3-Chloro-4-methylquinoline and Gefitinib.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in a purified, cell-free system.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring kinase activity. It measures the phosphorylation of a substrate by a kinase, and the inhibition of this process by a compound.
Workflow Diagram:
Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both 3-Chloro-4-methylquinoline and Gefitinib in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a low-volume 384-well assay plate. Include DMSO-only wells for no-inhibition controls.
-
Kinase Reaction:
-
Prepare a master mix containing the EGFR kinase and a biotinylated peptide substrate in kinase buffer.
-
Dispense 5 µL of this mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Prepare a solution of ATP at a concentration equal to the Km for the kinase.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a stop/detection buffer containing EDTA (to stop the reaction) and a europium-labeled anti-phospho-substrate antibody.
-
Add 10 µL of the stop/detection buffer to each well.
-
Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and convert this to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC50 value.
Cell-Based Assay: Inhibition of EGFR Phosphorylation
This protocol assesses the ability of the inhibitors to block the signaling of their target kinase within a cellular context.
Principle: In many cancer cell lines (e.g., A431), EGFR is constitutively active or can be stimulated with its ligand, EGF. An effective inhibitor will reduce the autophosphorylation of EGFR. This can be quantified using a Western blot.
Workflow Diagram:
Caption: Workflow for a Western blot to assess inhibition of cellular EGFR phosphorylation.
Step-by-Step Protocol:
-
Cell Culture: Seed A431 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate the cells overnight. This reduces basal signaling.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of 3-Chloro-4-methylquinoline or Gefitinib for 2 hours. Include a DMSO vehicle control.
-
Stimulation: Add EGF to the medium at a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.
-
Lysis and Protein Quantification: Wash the cells with cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for p-EGFR. To ensure equal protein loading, strip the membrane and re-probe for total EGFR or a housekeeping protein like GAPDH. Normalize the p-EGFR signal to the loading control. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
Signaling Pathway Context
The activity of these inhibitors must be understood in the context of the signaling pathways they modulate. The diagram below illustrates the central role of EGFR in cell proliferation and survival.
validation of analytical methods for 3-Chloro-4-methylquinoline purity assessment
3-Chloro-4-methylquinoline (CAS: 56961-79-6, MW: 177.63) is a highly valued intermediate in the synthesis of pharmaceutical active ingredients and complex organic building blocks[1]. Accurate purity assessment of this compound is critical, not only for ensuring synthetic yield but also for toxicological safety.
Mechanistic studies reveal a profound structure-toxicity relationship in quinoline derivatives: while the parent compound 4-methylquinoline is a known mutagen, the substitution of a chlorine atom at the 3-position blocks the formation of a reactive hydroxy intermediate, effectively neutralizing its mutagenic potential[2]. Consequently, analytical methods must possess the specificity to baseline-resolve 3-chloro-4-methylquinoline from toxic des-chloro impurities like 4-methylquinoline.
This guide objectively compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for this application, providing self-validating protocols aligned with the updated[3].
Comparative Analysis of Analytical Modalities
The selection of an analytical technique depends on the physicochemical properties of the analyte, the volatility of expected impurities, and the required sensitivity[4]. HPLC is highly effective for non-volatile compounds and routine quality control, while GC-MS offers superior resolution for volatile trace impurities[5].
Table 1: Performance Comparison for 3-Chloro-4-methylquinoline Analysis
| Feature / Metric | HPLC-UV | GC-MS | LC-MS |
| Primary Mechanism | Polarity/Partitioning (Liquid-Solid) | Volatility/Boiling Point (Gas-Solid) | Polarity & Mass-to-Charge Ratio |
| Optimal Target | Non-volatile impurities, bulk purity | Volatile/semi-volatile trace impurities | Unknown impurity structural ID |
| Operating Temp. | Ambient to 40°C (Prevents degradation)[5] | 150°C - 300°C (Requires volatilization)[5] | Ambient to 40°C |
| Sensitivity (LOD) | ~0.1 - 1.0 µg/mL[6] | ~1.0 - 10 ng/mL (SIM mode)[6] | ~0.1 - 5.0 ng/mL |
| Throughput | High (10-20 min/run) | Medium (20-40 min/run) | Medium (15-30 min/run) |
| Cost per Analysis | Low | Moderate | High |
Analytical Validation Lifecycle
The , adopted in November 2023, emphasizes a lifecycle approach to analytical procedure validation[3]. It mandates that methods be "fit for purpose" by rigorously evaluating specificity, working ranges, and robustness[7].
Analytical method validation lifecycle based on ICH Q2(R2) guidelines.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate dynamic System Suitability Testing (SST) thresholds. If the SST criteria are not met, the system invalidates the run, preventing the generation of erroneous data.
Protocol A: HPLC-UV Method for Routine Purity & Quantitation
Causality Focus: 3-Chloro-4-methylquinoline contains a basic quinoline nitrogen. At a neutral pH, this nitrogen interacts with residual silanols on the silica stationary phase, causing severe peak tailing. We utilize an acidic buffer to protonate the nitrogen and suppress silanol ionization, ensuring sharp, symmetrical peaks[6].
Step 1: System Suitability Test (SST) - The Validation Gate
-
Action: Inject a resolution standard containing 3-chloro-4-methylquinoline and 4-methylquinoline (10 µg/mL each).
-
Self-Validation Criteria:
-
Resolution ( Rs ) between the two peaks must be ≥2.0 .
-
Tailing factor ( Tf ) for the target peak must be ≤1.5 .
-
%RSD of peak area for 6 replicate injections must be ≤2.0% .
-
-
Logic: Confirms the system's specificity to separate the target from its mutagenic des-chloro analog before any samples are processed.
Step 2: Sample Preparation
-
Action: Dissolve 50 mg of the sample in 50 mL of the mobile phase (Stock). Dilute to a working concentration of 100 µg/mL.
-
Logic: Dissolving the sample directly in the mobile phase prevents solvent-induced peak distortion (the "solvent effect") during injection.
Step 3: Chromatographic Execution
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.05 M Phosphate Buffer (pH 3.0) and Acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 222 nm or 343 nm[6].
Protocol B: GC-MS Method for Trace Volatile Impurities
Causality Focus: GC-MS separates compounds based on volatility. Because high temperatures (up to 300°C) are required[5], thermal degradation is a risk. We utilize a rapid temperature ramp to elute the target compound efficiently while maintaining baseline resolution for lower-boiling impurities.
Step 1: System Suitability Test (SST)
-
Action: Inject a 1.0 µg/mL standard solution.
-
Self-Validation Criteria: Signal-to-Noise (S/N) ratio must be ≥10 for the target peak to confirm the Limit of Quantitation (LOQ).
Step 2: Sample Preparation
-
Action: Dissolve the sample in a highly volatile, inert organic solvent such as LC-MS grade methanol or toluene to a concentration of 1.0 mg/mL[6].
Step 3: Chromatographic Execution
-
Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detection: Electron Ionization (EI) mode (70 eV), scanning from m/z 50 to 300.
Experimental Validation Data
The following table summarizes the validation parameters achieved using the HPLC-UV protocol, demonstrating full compliance with[3].
Table 2: ICH Q2(R2) Validation Parameters for HPLC-UV Assessment
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference at target Rt | Peak purity index > 0.999 | Pass |
| Linearity Range | Minimum 5 concentrations | 10 µg/mL to 150 µg/mL ( R2=0.9998 ) | Pass |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.15 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.50 µg/mL | Pass |
| Accuracy (% Recovery) | Evaluated across the range | 98.5% - 101.2% (Spiked at 50%, 100%, 150%) | Pass |
| Method Precision | %RSD ≤ 2.0% (n=6) | Intra-day: 0.45% | Inter-day: 0.62% | Pass |
| Robustness | Deliberate variation tolerance | Stable across pH ± 0.2 and Flow ± 0.1 mL/min | Pass |
References
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Evidence on the carcinogenicity of 4-methylquinoline Source: Office of Environmental Health Hazard Assessment (OEHHA) URL:[Link]
-
HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL:[Link]
Sources
- 1. 56961-79-6|3-Chloro-4-methylquinoline|BLD Pharm [bldpharm.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
Benchmarking 3-Chloro-4-methylquinoline in Anticancer Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer properties. This guide provides an in-depth technical analysis of 3-Chloro-4-methylquinoline, benchmarking its performance within the context of established anticancer assays. By offering a comparative perspective against alternative quinoline-based compounds and a standard chemotherapeutic agent, this document aims to equip researchers with the necessary data and protocols to evaluate its potential in drug discovery pipelines.
Introduction: The Quinoline Scaffold in Oncology
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse biological activities stem from their ability to interact with various cellular targets, leading to mechanisms such as the induction of apoptosis, arrest of the cell cycle, and inhibition of critical signaling pathways that drive cancer cell proliferation and survival. The strategic placement of substituents on the quinoline ring system is a key determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide focuses on 3-Chloro-4-methylquinoline, a specific derivative, to provide a framework for its evaluation as a potential anticancer agent.
Comparative Cytotoxicity Analysis: An Overview
To contextualize the potential efficacy of 3-Chloro-4-methylquinoline, it is essential to compare its cytotoxic effects against various human cancer cell lines with those of other relevant compounds. While direct experimental data for 3-Chloro-4-methylquinoline is limited in publicly available literature, we can infer its potential activity by examining structurally related quinoline derivatives. For the purpose of this guide, we will draw comparisons with other chloro-substituted quinolines and the widely used chemotherapeutic drug, Doxorubicin.
Table 1: Comparative in vitro Cytotoxicity of Quinoline Derivatives and Doxorubicin
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Chloroquinoline-Indolin-2-one Hybrid (LM07) | DU-145 (Prostate) | 11 | - | - |
| 3-Chloroquinoline-Indolin-2-one Hybrid (LM10) | HCT-116 (Colon) | 41.3 | - | - |
| 3-Chloroquinoline-Benzenesulfonamide Hybrid (Compound 2) | A549 (Lung) | 44.34 µg/mL | DCF | >100 µg/mL |
| 3-Chloroquinoline-Benzenesulfonamide Hybrid (Compound 2) | LoVo (Colorectal) | 28.82 µg/mL | DCF | >100 µg/mL |
| Doxorubicin | MCF-7 (Breast) | ~1.1 - 4 | - | - |
| Doxorubicin | MDA-MB-231 (Breast) | ~1 - 1.38 | - | - |
| Doxorubicin | A549 (Lung) | > 20 | - | - |
| Doxorubicin | HCT-116 (Colon) | ~1 | - | - |
Note: The IC50 values for Doxorubicin can vary between studies and experimental conditions.[1][2][3] The data for 3-chloroquinoline hybrids are compiled from various studies to provide a comparative context.[4]
Key Anticancer Assays: Protocols and Mechanistic Insights
The initial evaluation of a compound's anticancer potential typically involves a battery of in vitro assays designed to assess its cytotoxicity and elucidate its mechanism of action. Here, we provide detailed protocols for foundational assays relevant to the study of 3-Chloro-4-methylquinoline.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Chloro-4-methylquinoline and comparator compounds (e.g., another quinoline derivative, Doxorubicin) in culture medium. The final concentration of the solvent (typically DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for a standard MTT cell viability assay.
Apoptosis and Cell Cycle Analysis
Should 3-Chloro-4-methylquinoline demonstrate significant cytotoxicity, subsequent investigations should focus on its mechanism of action. Assays to detect apoptosis (programmed cell death) and analyze the cell cycle can provide critical insights.
-
Apoptosis Detection: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry with PI staining of cellular DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.
Potential Mechanisms of Action: Signaling Pathway Inhibition
Many quinoline-based anticancer agents exert their effects by targeting key signaling pathways that are dysregulated in cancer.[4] A plausible hypothesis is that 3-Chloro-4-methylquinoline may also modulate one or more of these pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Some 3-chloroquinoline derivatives have been shown to inhibit this pathway, often by preventing the phosphorylation and subsequent activation of Akt.[4]
Sources
structure-activity relationship (SAR) studies of 3-Chloro-4-methylquinoline analogs
Structure-Activity Relationship (SAR) Studies of 3-Chloro-4-methylquinoline Analogs: A Comparative Guide for Drug Development
As a Senior Application Scientist, I frequently encounter the "quinoline dilemma" in drug discovery. The quinoline scaffold is a privileged structure, foundational to antimalarial, antibacterial, and anticancer therapeutics. However, simple alkylated quinolines, such as 4-methylquinoline (4-MeQ), exhibit severe mutagenic and hepatocarcinogenic liabilities. Through rigorous Structure-Activity Relationship (SAR) studies, we have identified that halogenation at the C-3 position—specifically yielding 3-chloro-4-methylquinoline—acts as a metabolic shield.
This guide objectively compares 3-chloro-4-methylquinoline analogs against traditional quinoline scaffolds, detailing the mechanistic causality behind their superior safety profiles and providing validated experimental protocols for your own SAR campaigns.
Mechanistic Causality: The SAR of the C-3 Position
The mutagenicity of 4-MeQ is primarily driven by cytochrome P450-mediated oxidation at the C-2/C-3 bond, forming a highly reactive 2,3-epoxide (or 3-hydroxy intermediate) that intercalates and alkylates DNA [1].
Causality: By introducing a chlorine atom at the C-3 position, we achieve two critical protective effects:
-
Steric Hindrance: The bulky chlorine atom physically blocks the approach of CYP450 active site heme-oxygen complexes.
-
Electronic Deactivation: The strong electron-withdrawing nature of chlorine reduces the electron density of the pyridine ring, making it highly resistant to electrophilic epoxidation [2].
Let us visualize this metabolic divergence:
Caption: Metabolic divergence of 4-MeQ vs. 3-Chloro-4-MeQ highlighting the C-3 epoxidation block.
Comparative Performance Data
When selecting a quinoline building block for library synthesis (e.g., macrolide antibiotics or antimalarials), the therapeutic index is paramount. The table below synthesizes quantitative data comparing 3-chloro-4-methylquinoline against standard alternatives [1][3].
Table 1: Comparative Biological and Toxicological Profile of Quinoline Analogs
| Compound | Ames Test (TA100 + S9) | Hepatotoxicity (In Vitro) | Antimalarial IC50 (W2 Strain)* | Primary Application |
| 4-Methylquinoline | +++ (Highly Mutagenic) | High | ~450 nM | None (Toxic Liability) |
| 3-Fluoroquinoline | - (Non-Mutagenic) | Moderate | >1000 nM | SAR Probe |
| 3-Chloro-4-methylquinoline | - (Non-Mutagenic) | Low | ~120 nM | Macrolide/Antimalarial Core |
| Chloroquine (Standard) | - (Non-Mutagenic) | Low | ~85 nM | Clinical Antimalarial |
*Note: IC50 values represent conjugated derivatives utilizing the respective quinoline core.
Experimental Methodology: Self-Validating Mutagenicity Assay
To trust the safety profile of your synthesized 3-chloro-4-methylquinoline analogs, you must validate the absence of epoxidation-driven mutagenicity. The following protocol describes a self-validating Ames test (Salmonella reverse mutation assay) optimized for quinoline derivatives.
Causality in Protocol Design: We use Salmonella typhimurium TA100 because it is specifically sensitive to base-pair substitution mutations caused by quinoline epoxides. The inclusion of the S9 fraction is non-negotiable, as the parent quinolines are pro-mutagens requiring hepatic metabolic activation.
Protocol: TA100 Reverse Mutation Assay with S9 Activation
Step 1: Preparation of the S9 Mix (Metabolic Activation)
-
Thaw rat liver S9 fraction (induced by Aroclor 1254 to maximize CYP450 expression) on ice.
-
Prepare the S9 cofactor mix: 8 mM MgCl2, 33 mM KCl, 5 mM glucose-6-phosphate, 4 mM NADP, and 100 mM sodium phosphate buffer (pH 7.4).
-
Validation Check: Ensure the S9 mix is kept on ice and used within 2 hours to maintain enzyme viability.
Step 2: Bacterial Culture Preparation
-
Inoculate S. typhimurium TA100 in Oxoid nutrient broth.
-
Incubate at 37°C for 12-14 hours on a rotary shaker (150 rpm) until reaching an OD600 of ~1.0 (approx. 109 cells/mL).
Step 3: Treatment and Plating (Pre-incubation Method)
-
In sterile culture tubes, combine:
-
100 µL of the TA100 culture.
-
500 µL of the S9 mix.
-
100 µL of the test compound (3-chloro-4-methylquinoline analogs dissolved in DMSO). Test concentrations: 10, 50, 100, and 500 µ g/plate .
-
-
Self-Validating Controls:
-
Negative Control: 100 µL DMSO (vehicle) to establish the spontaneous reversion baseline.
-
Positive Control: 100 µL 4-Methylquinoline (100 µ g/plate ) to confirm S9 metabolic efficacy.
-
-
Vortex gently and pre-incubate at 37°C for 20 minutes. Why? Pre-incubation allows direct contact between the highly reactive, short-lived epoxide metabolites and the bacteria before dilution in agar.
-
Add 2.0 mL of molten top agar (containing trace histidine/biotin) at 45°C.
-
Pour immediately onto minimal glucose agar plates.
Step 4: Incubation and Scoring
-
Incubate plates inverted at 37°C for 48 hours.
-
Count revertant colonies. A compound is considered mutagenic if the colony count is ≥2 times the vehicle control with a dose-dependent response.
Caption: Self-validating Ames test workflow ensuring metabolic activation and strain reliability.
Synthesis and Derivatization Applications
Beyond its safety, 3-chloro-4-methylquinoline is an excellent electrophile for cross-coupling and nucleophilic aromatic substitution (SNAr), making it highly versatile. For instance, in the development of novel macrolide antibiotics, the 3-chloro-4-methylquinoline core is often appended to the desosamine sugar to enhance binding to the bacterial 50S ribosomal subunit, effectively overcoming erythromycin resistance [4].
When conducting SAR on this scaffold, researchers typically focus on modifying the C-2 or C-8 positions while leaving the protective C-3 chlorine and the C-4 methyl group intact. The C-4 methyl group provides crucial hydrophobic interactions within target binding pockets (e.g., the Plasmodium falciparum cytochrome bc1 complex), while the C-3 chlorine ensures the molecule survives hepatic first-pass metabolism without generating genotoxic stress.
Conclusion
The transition from 4-methylquinoline to 3-chloro-4-methylquinoline represents a textbook example of rational drug design. By understanding the precise mechanisms of CYP450-mediated toxicity, we can utilize targeted halogenation to rescue a highly privileged pharmacological scaffold. For drug development professionals, utilizing 3-chloro-4-methylquinoline analogs offers a robust starting point for synthesizing safe, efficacious therapeutics without the looming threat of late-stage mutagenic attrition.
References
-
Evidence on the Carcinogenicity of 4-methylquinoline - FINAL (12/2000) - OEHHA. State of California. URL: [Link]
-
Mechanistic and Other Relevant Data - Quinoline. National Center for Biotechnology Information (NCBI). URL: [Link]
-
Dual Stimulatory and Inhibitory Effects of Fluorine-Substitution on Mutagenicity : An Extension of the Enamine Epoxide Theory for Activation of the Quinoline Nucleus. J-Stage. URL: [Link]
- Macrolides. Google Patents (NL1030713C2).
Safety Operating Guide
3-Chloro-4-methylquinoline proper disposal procedures
As a Senior Application Scientist, I recognize that handling halogenated N-heterocycles like 3-Chloro-4-methylquinoline (CAS: 56961-79-6) requires moving beyond basic safety data sheets. In drug development and synthetic chemistry, this compound is a highly valuable molecular building block. However, its structural features—specifically the combination of a stable aromatic quinoline ring, a reactive methyl group, and a covalently bound chlorine atom—create unique logistical challenges for environmental compliance and laboratory safety.
Improper disposal of halogenated quinolines can lead to severe environmental contamination, aquatic toxicity, and the generation of highly corrosive byproducts. This guide provides a self-validating, field-proven operational protocol for the safe accumulation, treatment, and disposal of 3-Chloro-4-methylquinoline.
Physicochemical Causality & Hazard Profiling
To manage a chemical safely, one must understand the causality behind its hazards. 3-Chloro-4-methylquinoline is not merely a generic organic waste; it is a halogenated heteroaromatic.
-
Mutagenic Potential: Methylated quinolines undergo specific metabolic activation pathways that can lead to potent mutagenicity[1]. Exposure mitigation is not just a regulatory requirement; it is a critical biological imperative.
-
Thermal Stability & Halogenation: The carbon-chlorine bond requires immense thermal energy to break. Standard municipal incineration is insufficient and will result in the release of toxic, uncombusted intermediates.
-
Aquatic Toxicity: Quinoline derivatives are highly recalcitrant in aquatic environments and demonstrate significant toxicity to marine life[2]. They must never be introduced into the sanitary sewer system.
Table 1: Operational Hazard Summary
| Parameter | Specification / Classification | Operational Implication |
| CAS Number | 56961-79-6 | Use for strict inventory and waste manifest tracking. |
| Waste Classification | Halogenated Organic Waste | Must be segregated from non-halogenated solvents to prevent explosive cross-reactions and manage disposal costs. |
| Combustion Byproducts | HCl, NO x , CO, CO 2 | Requires specialized incineration with wet flue gas scrubbers. |
| Aqueous Behavior | Recalcitrant / Toxic | Dilute aqueous streams require Advanced Oxidation Processes (AOPs) or activated carbon adsorption[2]. |
Mandatory Disposal Workflows & Decision Logic
The disposal route for 3-Chloro-4-methylquinoline strictly depends on its phase and concentration. The following diagram illustrates the validated decision matrix for routing this waste.
Fig 1: Decision matrix and disposal workflow for 3-Chloro-4-methylquinoline waste streams.
Primary Disposal Mechanism: High-Temperature Incineration
For solid 3-chloro-4-methylquinoline or concentrated organic solutions (e.g., dissolved in dichloromethane or methanol), high-temperature hazardous waste incineration is the only acceptable disposal method.
The Mechanistic Causality (The Deacon Equilibrium): When incinerating halogenated compounds, the formation of elemental chlorine gas (Cl 2 ) versus hydrogen chloride (HCl) is governed by the Deacon equilibrium. At lower temperatures, toxic elemental chlorine is favored. By enforcing a minimum incineration temperature of 1100°C, the equilibrium shifts almost entirely toward HCl[3]. HCl is highly water-soluble and can be easily and safely neutralized by downstream wet scrubbers, whereas Cl 2 cannot. Furthermore, the nitrogen in the quinoline ring will oxidize into NO x , requiring selective catalytic reduction.
Table 2: Required Incineration Parameters
| Parameter | Minimum Requirement | Scientific Justification |
| Temperature | ≥ 1100°C (2012°F) | Ensures complete cleavage of the C-Cl and aromatic C-C bonds; shifts Deacon equilibrium to HCl[3]. |
| Residence Time | ≥ 2.0 seconds | Prevents the formation of trace uncombusted toxic intermediates (e.g., chlorinated dioxins/furans)[3][4]. |
| Post-Combustion | Wet Flue Gas Scrubbing | Captures corrosive HCl and NO x gases before atmospheric release[3]. |
Protocol 1: Laboratory Segregation and Accumulation
-
Container Selection: Use only UN-approved, high-density polyethylene (HDPE) or safety-coated glass carboys. Do not use metal containers, as trace degradation can cause halogen-induced corrosion.
-
Strict Segregation: Label the container explicitly as "Halogenated Organic Waste - Toxic." Never mix 3-chloro-4-methylquinoline waste with non-halogenated waste. Mixing dilutes the halogen content unpredictably, complicating the commercial incinerator's ability to maintain the required BTU (caloric) values for stable 1100°C combustion.
-
Volume Management: Do not fill waste containers beyond 80% capacity to allow for vapor expansion.
Managing Dilute Aqueous Waste Streams
In workflows where 3-chloro-4-methylquinoline is present in dilute aqueous streams (e.g., aqueous washes from liquid-liquid extractions), incineration is energetically inefficient. Because quinolines are toxic to aquatic life, these streams cannot be sewered[2].
Protocol 2: Aqueous Remediation via Adsorption
-
Pre-treatment: Filter the aqueous waste to remove any suspended tars or solid particulates that could foul adsorption media[2].
-
Activated Carbon Adsorption: Pass the aqueous stream through a column of granular activated carbon (GAC). The hydrophobic nature of the substituted quinoline ring ensures high affinity for the carbon matrix[2].
-
Validation: Test the effluent using UV-Vis spectroscopy (quinolines have strong UV absorbance) to ensure the concentration is below local regulatory discharge limits before releasing the water.
-
Secondary Disposal: The spent activated carbon is now classified as solid halogenated waste and must be sent for high-temperature incineration (as detailed in Section 3).
Emergency Spill Response Protocol
A spill of 3-chloro-4-methylquinoline requires immediate containment to prevent aerosolization (if solid) or surface permeation (if in solution).
Protocol 3: Step-by-Step Spill Remediation
-
Evacuate and Isolate: Clear the immediate area. Ensure the fume hood sash is lowered if the spill occurred inside a hood. Don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 respirator if dust is present).
-
Containment (Solid Spill): Do not dry sweep, as this aerosolizes the mutagenic particles. Lightly mist the solid with a compatible low-volatility solvent (e.g., polyethylene glycol or a damp paper towel) to suppress dust, then carefully scoop into a hazardous waste container.
-
Containment (Liquid Spill): Cover the spill completely with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.
-
Surface Decontamination: Wash the affected surface with a solvent in which the compound is highly soluble (e.g., ethanol or acetone), capture the washings with absorbent pads, and place all materials into the Halogenated Organic Waste container. Finish by washing the area with strong soap and water.
References
-
Saeki, K., Takahashi, K., & Kawazoe, Y. (1996). POTENT MUTAGENIC POTENTIAL OF 4-METHYLQUINOLINE: METABOLIC AND MECHANISTIC CONSIDERATIONS. Biological and Pharmaceutical Bulletin, 19(4), 541-546. Available at: [Link]
-
Dürr. (2012). Complex issues with incinerating liquid and gaseous residues. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. Available at:[Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Available at: [Link]
Sources
Personal protective equipment for handling 3-Chloro-4-methylquinoline
As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling specialized heterocyclic building blocks. 3-Chloro-4-methylquinoline (CAS: 56961-79-6) is a halogenated aza-arene utilized extensively in drug discovery and materials science[1][2]. Because of its specific structural motifs, handling this compound requires a nuanced approach that goes beyond generic safety data sheets.
The following guide provides a self-validating, step-by-step operational framework designed to ensure absolute physical safety and chemical integrity.
Mechanistic Hazard Profile & Structural Causality
To design an effective defense matrix, we must first understand the molecular causality of the compound's hazards.
The parent compound, 4-methylquinoline, is an environmental contaminant with known mutagenic and carcinogenic properties[3]. Its toxicity is largely driven by its ability to undergo metabolic hydroxylation, forming intermediates that intercalate with DNA[3].
However, in 3-Chloro-4-methylquinoline , the substitution of a bulky, electronegative chlorine atom at the 3-position sterically and electronically blocks the formation of this reactive hydroxy intermediate[3]. While this specific substitution drastically reduces its mutagenic potential compared to the parent molecule, the compound still retains baseline aza-arene toxicity[3]. It is classified under the Globally Harmonized System (GHS) as a potent irritant, necessitating strict exposure controls[4].
Quantitative Hazard Data & Defensive Matrix
The physical and toxicological properties of 3-Chloro-4-methylquinoline dictate our choice of Personal Protective Equipment (PPE). The table below summarizes the quantitative hazard data and the mechanistic rationale for each protective layer.
| GHS Hazard Code | Hazard Description | Required PPE Specification | Mechanistic Rationale & Validation |
| H302 | Harmful if swallowed | Face Shield & Lab Coat | Prevents accidental ingestion via splash-back during solvent dissolution. Validation: Coat must be fully buttoned to prevent particulate settling on street clothes. |
| H315 | Causes skin irritation | Double Nitrile Gloves (≥0.12 mm) | Halogenated aromatics can permeate thin latex. Nitrile provides superior chemical resistance. Validation: Perform a visual inflation test on gloves prior to donning to check for micro-tears. |
| H319 | Causes serious eye irritation | Splash-Proof Goggles (ANSI Z87.1) | Protects ocular mucosa from highly irritating micro-particulates and solvent vapors. Safety glasses are insufficient due to lack of peripheral sealing. |
| H335 | May cause respiratory irritation | Chemical Fume Hood (80-100 fpm) | Prevents inhalation of aza-arene dust. Validation: Verify the magnehelic gauge reads within the safe operating zone before opening the chemical vial. |
Operational Workflow & Exposure Mitigation
Operational lifecycle and exposure mitigation workflow for 3-Chloro-4-methylquinoline.
Self-Validating Operational Protocol
To ensure both researcher safety and the chemical integrity of the reagent, execute the following step-by-step methodology.
Phase 1: Thermal Equilibration & Preparation 3-Chloro-4-methylquinoline is typically shipped and stored under cold-chain conditions (2–8°C) to prevent thermal degradation and oxidation of the quinoline ring[4][5].
-
Equilibration: Remove the sealed vial from cold storage and place it in a vacuum desiccator for 30 minutes. Causality: Opening a cold vial immediately exposes the chemical to ambient humidity, causing moisture condensation. This leads to hydrolysis and clumping, ruining the reagent's molarity calculations.
-
PPE Verification: Don the defensive matrix (Table 1). Validate glove integrity by trapping air and squeezing to detect leaks.
Phase 2: Mass Transfer & Dissolution
-
Containment Validation: Transfer the equilibrated vial to a certified chemical fume hood. Check the digital airflow monitor to ensure a face velocity of 80–100 feet per minute (fpm). If the alarm sounds, abort the procedure.
-
Static Mitigation: Use an anti-static ionizer gun on the weighing boat and use a grounded, stainless-steel spatula. Causality: Fine organic powders carry static charges; neutralizing them prevents the H335-classified powder from aerosolizing and adhering to the researcher's gloves.
-
Dissolution: 3-Chloro-4-methylquinoline is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., Dichloromethane). Add the solvent slowly down the side of the glassware to prevent splashing.
Phase 3: Spill Response & End-of-Life Management Because this compound contains a stable halogenated aromatic ring, it poses a persistent environmental hazard if disposed of improperly.
-
Spill Decontamination: If a spill occurs, do not dry sweep . Dry sweeping aerosolizes the irritating particulates. Instead, cover the spill with an absorbent pad wetted with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the compound.
-
Waste Segregation: Place all contaminated wipes, empty vials, and reaction byproducts into a clearly labeled "Halogenated Organic Waste" container.
-
Destruction: Ensure your facility's environmental health and safety (EHS) team routes this specific waste stream for high-temperature incineration. The robust carbon-chlorine bond and the stable quinoline ring cannot be safely broken down through standard aqueous waste treatment facilities.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 92597, 3-Chloro-4-methylquinoline." PubChem, [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
